molecular formula C14H12N2 B171671 2-[4-(Aminomethyl)phenyl]benzonitrile CAS No. 133690-92-3

2-[4-(Aminomethyl)phenyl]benzonitrile

Cat. No.: B171671
CAS No.: 133690-92-3
M. Wt: 208.26 g/mol
InChI Key: LRGAANMQNVMQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)phenyl]benzonitrile is a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure, featuring both an aminomethyl group and a benzonitrile moiety, makes it a versatile intermediate for the synthesis of more complex molecules. The primary amine group allows for further functionalization through amide bond formation or other coupling reactions, while the benzonitrile group can contribute to a compound's binding affinity and conformational profile . This bifunctional nature is particularly valuable in the design and synthesis of potential therapeutic agents. For instance, benzonitrile derivatives are investigated as small-molecule inhibitors of protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, which is a prominent target in oncology . The benzonitrile group in such inhibitors can play a key role in stabilizing the ligand within the target protein's hydrophobic cavity . As a key synthetic intermediate, this compound is strictly for use in laboratory research and development settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGAANMQNVMQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362681
Record name 2-[4-(aminomethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133690-92-3
Record name 2-[4-(aminomethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Aminomethyl)phenyl]benzonitrile, also known by its synonym 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a flexible aminomethyl group and a polar nitrile moiety on a rigid biphenyl scaffold, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications and advanced material properties. This guide provides a comprehensive overview of the core physical properties of this compound, offering a critical resource for researchers engaged in its synthesis, handling, and application.

Chemical Identity and Molecular Structure

A thorough understanding of the physical characteristics of this compound begins with its fundamental chemical identity.

Table 1: Chemical Identifiers and Molecular Structure

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrilePubChem[1]
CAS Number 133690-92-3PubChem[1]
Molecular Formula C₁₄H₁₂N₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
InChI InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2PubChem[1]
InChIKey LRGAANMQNVMQFA-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CNPubChem[1]

The structural arrangement of this compound is pivotal to its physical and chemical behavior. The biphenyl core imparts rigidity and aromaticity, influencing properties like thermal stability and potential for π-π stacking interactions. The aminomethyl group provides a site for hydrogen bonding and acts as a basic center, significantly impacting its solubility in protic solvents. The nitrile group, with its strong dipole moment, contributes to the molecule's polarity and can engage in dipole-dipole interactions.

Caption: 2D structure of this compound.

Experimentally Determined and Predicted Physical Properties

A comprehensive understanding of a compound's physical properties is essential for its practical application in research and development. While experimental data for this compound is not extensively reported in publicly available literature, a combination of supplier information and computational predictions provides valuable insights.

Table 2: Physical Properties of this compound

PropertyValueMethodSource
Physical State Solid-Inferred from storage temperature
Melting Point Not available--
Boiling Point Not available--
Solubility Not available--
Storage Temperature 2-8°C-BLD Pharm[2], Pharmaffiliates[3]
XLogP3 2.1ComputedPubChem[1]
Hydrogen Bond Donor Count 1ComputedPubChem[1]
Hydrogen Bond Acceptor Count 2ComputedPubChem[1]
Topological Polar Surface Area 49.8 ŲComputedPubChem[1]

The recommended storage temperature of 2-8°C strongly suggests that this compound is a solid at ambient temperatures. The computed XLogP3 value of 2.1 indicates a moderate lipophilicity, suggesting potential solubility in a range of organic solvents. The presence of a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the amine and nitrile nitrogens) implies the capability for intermolecular hydrogen bonding, which would influence its melting point and solubility in protic solvents.

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a characteristic singlet for the benzylic protons of the aminomethyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and a characteristic signal for the nitrile carbon in the downfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, a sharp and strong C≡N stretching vibration, and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (208.26 g/mol ).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts from 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Synthesis_Workflow Start 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Step1 Bromination Start->Step1 Intermediate 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Step1->Intermediate e.g., NBS, AIBN Step2 Amination Intermediate->Step2 End This compound Step2->End e.g., NH3 or protected amine followed by deprotection

Sources

An In-depth Technical Guide to the Chemical Characteristics of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is a synthetically valuable bifunctional molecule that serves as a critical building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a flexible aminomethyl group and a reactive carbonitrile moiety on a rigid biphenyl scaffold, makes it an indispensable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the chemical characteristics of this compound, offering insights into its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of angiotensin II receptor blockers (ARBs).

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers
  • IUPAC Name: 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Synonyms: 2-[4-(Aminomethyl)phenyl]benzonitrile

  • CAS Number: 133690-92-3

  • Molecular Formula: C₁₄H₁₂N₂

  • Molecular Weight: 208.26 g/mol

IdentifierValue
InChI InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2
InChIKey LRGAANMQNVMQFA-UHFFFAOYSA-N
SMILES N#CC1=CC=CC=C1C2=CC=C(CN)C=C2
Physicochemical Data
PropertyValue/DescriptionSource
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point Not experimentally determined. The related 4'-methyl-[1,1'-biphenyl]-2-carbonitrile has a melting point of 49-53 °C.Inferred from related compounds
Boiling Point Not determined (likely decomposes at high temperatures)-
Solubility Predicted to be soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.Inferred from structural features
pKa The aminomethyl group is expected to have a pKa in the range of 9-10, typical for primary benzylic amines.Inferred from chemical structure
LogP 2.9 (Predicted)Inferred from related compounds

Synthesis and Purification

The synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is a multi-step process that typically begins with the construction of the core biphenyl structure, followed by functional group interconversions to introduce the aminomethyl and carbonitrile moieties. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.

Synthetic Pathway Overview

A common strategy involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by benzylic bromination and subsequent conversion of the bromide to the amine.

G A 2-Bromobenzonitrile C 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B 4-Methylphenylboronic acid B->C D 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile C->D Benzylic Bromination (NBS, initiator) E 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile D->E Azide Substitution (NaN₃) F 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile E->F Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: Proposed synthetic pathway for 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (Suzuki-Miyaura Coupling)

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Benzylic Bromination)

  • Dissolve 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. The crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.

Step 3: Synthesis of 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (Azide Substitution)

  • Dissolve the crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, which can be used directly in the next step.

Step 4: Synthesis of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (Reduction)

  • Dissolve 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Spectroscopic and Analytical Characterization

While experimental spectra for 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Multiple signals in the range of 7.2-7.8 ppm, corresponding to the eight protons on the biphenyl rings. The substitution pattern will lead to a complex splitting pattern.

  • Benzylic Protons (-CH₂-): A singlet at approximately 3.8-4.0 ppm, integrating to 2H.

  • Amine Protons (-NH₂): A broad singlet that may appear between 1.5-3.0 ppm, integrating to 2H. The chemical shift of this peak can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Multiple signals between 125-145 ppm.

  • Carbonitrile Carbon (-CN): A signal in the range of 118-122 ppm.

  • Benzylic Carbon (-CH₂-): A signal around 45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 209.11.

Analytical Chromatography
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be suitable for assessing the purity of this compound. The primary amine and the aromatic system will allow for strong UV detection.

Reactivity and Chemical Behavior

The chemical reactivity of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is dictated by the interplay of its three key functional components: the primary amine, the nitrile group, and the biphenyl core.

G A 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile B Amide Formation (Acylation, Alkylation) A->B Amine Reactivity C Tetrazole Formation (with Azides) A->C Nitrile Reactivity D Imine Formation (with Aldehydes/Ketones) A->D Amine Reactivity E Hydrolysis to Carboxylic Acid A->E Nitrile Reactivity

Caption: Key reaction pathways for 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • Amine Functionality: The primary aminomethyl group is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Salt Formation: Reaction with acids to form ammonium salts.

  • Nitrile Functionality: The carbonitrile group is electrophilic at the carbon atom and can undergo a variety of transformations, including:

    • Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduction: Can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a key step in the synthesis of many sartan drugs.

  • Biphenyl Core: The aromatic rings can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions with the amine and nitrile groups.

Applications in Drug Discovery and Development

The primary and most significant application of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.

Role in the Synthesis of "Sartans"

Many "sartan" drugs, such as Candesartan, Irbesartan, and Telmisartan, feature a biphenyl scaffold. 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile provides a pre-functionalized biphenyl core that can be elaborated to construct the final active pharmaceutical ingredient (API). The aminomethyl group serves as a handle for attaching the imidazole or other heterocyclic moieties characteristic of these drugs, while the nitrile group is often a precursor to the acidic tetrazole ring, which is crucial for binding to the angiotensin II receptor.

G A 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile B Heterocycle Coupling (via amine) A->B C Tetrazole Formation (from nitrile) B->C D Sartan API C->D

Caption: General workflow for the use of the title compound in sartan synthesis.

The use of this intermediate streamlines the synthetic process, allowing for convergent and efficient routes to these complex molecules.

Safety, Handling, and Storage

Hazard Identification

Based on data from suppliers and analogy to similar compounds, 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is considered hazardous. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is 2-8°C.

  • Keep in a dark place to avoid degradation from light.

Conclusion

4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is a cornerstone intermediate in modern pharmaceutical synthesis, particularly in the production of sartan-class antihypertensive drugs. Its well-defined chemical characteristics and versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development settings.

References

  • Pharmaffiliates. Product Name : 4'-(((2-(((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)(methyl)amino)phenyl)amino)methyl)-[1,1'-biphenyl]-2-carbonitrile. [Link]

  • Mayo Clinic. Angiotensin II receptor blockers. [Link]

  • Google Patents. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
  • Husain, A. et al. A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Dousa, M. et al. "The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group." Journal of Pharmaceutical and Biomedical Analysis, 2021. [Link]

  • Wikipedia. Angiotensin II receptor blocker. [https://en.wikipedia.org/wiki/Angiotensin_II_receptor_blocker]([Link]

The Definitive Guide to the Structure Elucidation of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 133690-92-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Critical Pharmaceutical Impurity

In the rigorous landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance for ensuring the safety and efficacy of drug substances. This technical guide provides an in-depth exploration of the structure elucidation of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS No. 133690-92-3), a known process-related impurity and intermediate in the synthesis of the antihypertensive drug, Irbesartan.[1] Understanding the structural journey of this molecule is crucial for quality control, analytical method development, and regulatory compliance in the pharmaceutical industry.

This guide will navigate through the synthetic origins of this compound and delve into the multi-faceted analytical techniques required for its unambiguous structural confirmation. By integrating synthetic logic with spectroscopic interpretation, we present a holistic view that is essential for professionals in drug development and quality assurance.

I. Synthetic Pathway: From Precursor to Impurity

The presence of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile as an impurity in Irbesartan is a direct consequence of the synthetic route employed for the active pharmaceutical ingredient (API). The journey to this impurity begins with the formation of a biphenyl scaffold, followed by functional group manipulations.

A common starting point in the synthesis of many "sartan" drugs is the creation of a biphenyl structure, often via a Suzuki coupling reaction. In this case, the key precursor is 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. This intermediate then undergoes a radical bromination to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This brominated intermediate is highly reactive and serves as a branching point in the synthesis. While the main reaction pathway continues towards the formation of Irbesartan, a side reaction involving amination of this intermediate leads to the formation of the target impurity.

The final step in the formation of this impurity is the conversion of the bromomethyl group to an aminomethyl group. This can occur through various mechanisms, including reaction with ammonia or other amine sources present in the reaction mixture.

G A 4'-methyl-[1,1'-biphenyl]-2-carbonitrile B 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile A->B Radical Bromination (e.g., NBS, AIBN) C 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 133690-92-3) B->C Amination (e.g., NH3) Irbesartan Irbesartan Synthesis Pathway B->Irbesartan Alkylation of Spiro-intermediate

Caption: Synthetic pathway leading to the formation of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Experimental Protocol: Synthesis of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

The following is a representative, step-by-step methodology for the synthesis of the target compound from its brominated precursor.

Step 1: Preparation of 4'-(bromomethyl)-[1,1'-biphenyl]-2'-carbonitrile

  • To a solution of 4'-methyl-[1,1'-biphenyl]-2'-carbonitrile in a suitable solvent such as chlorobenzene, add N-bromosuccinimide (NBS).

  • Add a radical initiator, for example, azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and an aqueous solution of sodium metabisulfite to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2'-carbonitrile as a crystalline solid.

Step 2: Synthesis of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Dissolve 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile by column chromatography on silica gel or by recrystallization to obtain the final product.

II. The Pillars of Structure Elucidation: A Multi-Technique Approach

The unambiguous confirmation of the structure of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile relies on the synergistic use of several analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first step in the characterization of an unknown compound is typically the determination of its molecular weight. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

  • Expected Outcome: For C₁₄H₁₂N₂, the expected monoisotopic mass is 208.1000. An HRMS analysis should yield a molecular ion peak ([M+H]⁺) at m/z 209.1073. The high accuracy of this measurement provides strong evidence for the elemental composition of the molecule.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expected Key Absorptions:

    • N-H Stretch: A primary amine will show two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹.

    • C≡N Stretch: The nitrile group will exhibit a sharp, intense absorption band around 2230-2220 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: The Proton Environment

  • Expected Signals:

    • Aromatic Protons (8H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm, corresponding to the eight protons on the two phenyl rings. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • Benzylic Protons (-CH₂-): A singlet at approximately δ 3.9-4.1 ppm, integrating to two protons. This signal corresponds to the methylene group attached to the phenyl ring.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically δ 1.5-3.0 ppm), integrating to two protons. The chemical shift of this peak is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

  • Expected Signals:

    • Aromatic Carbons (12C): Multiple signals in the δ 125-145 ppm region.

    • Nitrile Carbon (-C≡N): A signal in the δ 118-122 ppm range.

    • Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

2D NMR Spectroscopy: Connecting the Dots

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this molecule, it would show correlations between adjacent aromatic protons, helping to assign the signals within each phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the benzylic proton signal to the benzylic carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (2-3 bonds). Key expected correlations would be:

    • From the benzylic protons (-CH₂) to the quaternary aromatic carbon to which the CH₂ group is attached, and to the two adjacent aromatic CH carbons.

    • From the aromatic protons to their neighboring carbons, which helps in the unambiguous assignment of the aromatic signals.

G cluster_0 Structure Elucidation Workflow Start Isolated Unknown Impurity MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (Amine, Nitrile, Aromatic) Start->IR NMR NMR Spectroscopy (1D & 2D) - Establish Connectivity - Definitive Structure Confirmation MS->NMR IR->NMR Conclusion Structure Confirmed: 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile NMR->Conclusion

Caption: A typical workflow for the structure elucidation of a novel compound.

III. Data Summary and Interpretation

The following table summarizes the expected analytical data for 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Analytical Technique Parameter Expected Result/Observation Interpretation
HRMS [M+H]⁺m/z 209.1073Confirms elemental composition of C₁₄H₁₃N₂⁺
IR Spectroscopy Wavenumber (cm⁻¹)~3400-3250, ~2225, >3000, ~1600-1450Presence of primary amine, nitrile, and aromatic rings
¹H NMR Chemical Shift (δ ppm)~7.2-7.8 (m, 8H), ~3.9-4.1 (s, 2H), ~1.5-3.0 (br s, 2H)Aromatic, benzylic, and amine protons
¹³C NMR Chemical Shift (δ ppm)~125-145 (multiple signals), ~118-122, ~45-50Aromatic, nitrile, and benzylic carbons
2D NMR CorrelationsCOSY, HSQC, and HMBC correlations consistent with the proposed structureConfirms the connectivity of the molecular framework

Conclusion: A Foundation for Quality and Safety

The thorough structure elucidation of 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is not merely an academic exercise; it is a critical component of ensuring the quality and safety of Irbesartan. By understanding its synthetic origin and having a robust analytical toolkit for its identification and quantification, pharmaceutical scientists can effectively control its presence in the final drug product. This in-depth knowledge empowers researchers and drug development professionals to meet stringent regulatory requirements and ultimately deliver safer medicines to patients.

References

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2007). Synthesis and characterization of Irbesartan impurities.
  • Rádl, S., Stach, J., & Černý, J. (2009). Synthesis and identification of some impurities of irbesartan. Acta Chimica Slovenica, 56(3), 559-565.

Sources

Unveiling the Therapeutic Potential of 2-[4-(Aminomethyl)phenyl]benzonitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, affording compounds with a wide array of biological activities.[1][2][3] 2-[4-(Aminomethyl)phenyl]benzonitrile, a biphenyl derivative incorporating key pharmacophoric elements such as a benzylamine moiety and a benzonitrile group, represents a compound of significant interest for therapeutic development. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs suggest several plausible biological targets. This guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound based on the established pharmacology of its constituent chemical functionalities. Furthermore, it offers detailed, field-proven experimental protocols to rigorously investigate these potential mechanisms, empowering researchers to elucidate its therapeutic promise.

Introduction: Deconstructing the Therapeutic Promise of a Biphenyl Derivative

The chemical architecture of this compound suggests a molecule designed for specific biological interactions. The biphenyl core provides a rigid yet conformationally adaptable backbone, a common feature in molecules targeting protein-protein interactions or deep enzymatic clefts. The benzonitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the benzylamine moiety is a well-known pharmacophore in compounds targeting neurological and enzymatic systems.[4]

Given the absence of direct evidence, a rational, structure-based approach to hypothesizing the mechanism of action is paramount. This guide will explore several high-probability targets and pathways, providing the scientific rationale and the experimental means to validate these hypotheses.

Hypothesized Mechanisms of Action and Investigational Roadmaps

The structural components of this compound point towards several potential biological targets. The following sections delve into these possibilities, each accompanied by a detailed experimental workflow to guide laboratory investigation.

Monoamine Oxidase (MAO) Inhibition: A Plausible Neuromodulatory Role

The benzylamine scaffold is a classic feature of monoamine oxidase inhibitors.[4] MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative diseases.

Causality Behind Experimental Choices: An initial screen should be conducted to determine if the compound exhibits inhibitory activity against both MAO-A and MAO-B isoforms to understand its selectivity.[5][6] A fluorometric assay is a robust and high-throughput method for this initial assessment.

Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay [5][6][7]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare a working solution of the MAO substrate (e.g., kynuramine or p-tyramine) and a fluorescent probe (e.g., Amplex Red).

    • Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).[5]

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the test compound at various concentrations.

    • Add the MAO-A or MAO-B enzyme to the respective wells.

    • Incubate at room temperature for a predefined period to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture.

    • Monitor the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Logical Relationship: MAO Inhibition Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Dispense Dispense Reagents to Plate Compound_Prep->Dispense Enzyme_Prep Reconstitute MAO Enzymes Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate/Probe Mix Initiate_Reaction Add Substrate & Initiate Substrate_Prep->Initiate_Reaction Incubate_Inhibitor Incubate with Inhibitor Dispense->Incubate_Inhibitor Incubate_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Initiate_Reaction->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Workflow for MAO Inhibition Assay.

Cholinesterase Inhibition: A Potential Avenue for Cognitive Enhancement

Derivatives of benzylamine have also been explored as cholinesterase inhibitors.[8] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other cognitive disorders.

Causality Behind Experimental Choices: A colorimetric assay based on Ellman's reagent is a well-established and reliable method for screening cholinesterase inhibitors.[9] It is crucial to test against both AChE and BChE to determine the selectivity profile of the compound.

Experimental Protocol: Colorimetric Cholinesterase Inhibition Assay [9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare solutions of human recombinant AChE and BChE in a suitable buffer (e.g., phosphate buffer).

    • Prepare solutions of the substrates acetylthiocholine (for AChE) and butyrylthiocholine (for BChE).

    • Prepare a solution of Ellman's reagent (DTNB).

    • Prepare a positive control (e.g., Donepezil) and a vehicle control (DMSO).

  • Assay Procedure:

    • Add the buffer, DTNB, and the test compound at various concentrations to the wells of a 96-well microplate.

    • Add the respective enzyme (AChE or BChE) to the wells.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the appropriate substrate.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound This compound Compound->AChE Inhibits

Caption: Inhibition of AChE by the test compound.

Serotonin Transporter (SERT) Antagonism: Targeting Mood and Affective Disorders

The structural similarity of this compound to known serotonin transporter (SERT) ligands, such as [11C]DASB, suggests it may interact with this transporter.[12] SERT is responsible for the reuptake of serotonin from the synaptic cleft and is a primary target for many antidepressant medications.

Causality Behind Experimental Choices: A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific transporter.[13] This will be followed by a functional uptake assay to confirm whether the compound acts as an inhibitor or a substrate.[14][15][16]

Experimental Protocol: SERT Radioligand Binding and Uptake Assays [13][16][17]

Part A: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing human SERT.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a radiolabeled SERT ligand (e.g., [³H]-citalopram), and varying concentrations of this compound.

    • Incubate to allow for binding equilibrium.

    • Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Determine the Ki value by competitive binding analysis.

Part B: Serotonin Uptake Assay

  • Cell Culture:

    • Culture a cell line stably expressing human SERT.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Add [³H]-serotonin to initiate uptake.

    • After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: SERT Activity Evaluation

SERT_Workflow Start Start: Evaluate SERT Interaction Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Uptake_Assay [³H]-Serotonin Uptake Assay (Determine IC50) Start->Uptake_Assay Mechanism_Determination Determine Mechanism: Inhibitor or Substrate? Binding_Assay->Mechanism_Determination Uptake_Assay->Mechanism_Determination

Sources

Spectroscopic Characterization of 2-[4-(Aminomethyl)phenyl]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Aminomethyl)phenyl]benzonitrile, with the CAS number 134524-84-8, is a bifunctional organic molecule incorporating a reactive primary amine and a cyano group, linked by a biphenyl scaffold. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The primary amine serves as a key functional handle for amide bond formation or reductive amination, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its role as an intermediate in the synthesis of pharmacologically active compounds and functional materials necessitates a thorough understanding of its spectroscopic properties for unambiguous identification and quality control.

Molecular Structure and Key Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

  • IUPAC Name: this compound

  • Synonyms: 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • CAS Number: 133690-84-8

  • Molecular Formula: C₁₄H₁₂N₂

  • Molecular Weight: 208.26 g/mol

  • Exact Mass: 208.1000 Da[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The biphenyl core's restricted rotation may lead to broadened signals or distinct signals for ortho-protons, depending on the solvent and temperature.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-7.9Doublet1HAromatic CH (ortho to CN)
~7.6-7.7Multiplet2HAromatic CH
~7.4-7.5Multiplet5HAromatic CH
~3.9Singlet2H-CH₂-NH₂
~1.5-2.0 (variable)Broad Singlet2H-NH₂

Rationale behind Predictions:

  • Aromatic Protons (7.4-7.9 ppm): The protons on the two phenyl rings will resonate in this region. The proton ortho to the electron-withdrawing nitrile group is expected to be the most deshielded and appear furthest downfield. The overlapping signals are due to the complex splitting patterns of the two substituted benzene rings.

  • Benzylic Protons (~3.9 ppm): The methylene (-CH₂) protons are adjacent to an aromatic ring and the nitrogen atom, placing their chemical shift in this characteristic range. They are expected to appear as a singlet, assuming no coupling to the amine protons.

  • Amine Protons (1.5-2.0 ppm): The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad and may not show clear coupling.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~145Aromatic C (quaternary)
~140Aromatic C (quaternary)
~133Aromatic CH
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~118-C≡N
~112Aromatic C (quaternary, attached to CN)
~45-CH₂-NH₂

Rationale behind Predictions:

  • Aromatic Carbons (112-145 ppm): The eight aromatic carbons will have distinct chemical shifts. The quaternary carbons, particularly those at the biphenyl linkage and the one bearing the nitrile group, will have characteristic shifts.

  • Nitrile Carbon (~118 ppm): The carbon of the cyano group typically appears in this region of the spectrum.

  • Aliphatic Carbon (~45 ppm): The benzylic methylene carbon is expected in this upfield region.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition (400 MHz Spectrometer) cluster_DataProcessing Data Processing Sample Dissolve ~10 mg of sample Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to 5 mm NMR tube TMS->Tube Lock Lock on solvent deuterium signal Tube->Lock Shim Shim for homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, DEPT, COSY, HSQC spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400-3200Medium, BroadN-H StretchPrimary Amine (-NH₂)
3100-3000MediumC-H StretchAromatic
2230-2220Sharp, MediumC≡N StretchNitrile
1620-1580Medium-WeakC=C StretchAromatic
1650-1550Medium, BroadN-H BendPrimary Amine (-NH₂)
850-800StrongC-H Bend (out-of-plane)1,4-disubstituted ring

Rationale behind Predictions:

  • N-H Stretch (3400-3200 cm⁻¹): Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching, which may appear as a single broad absorption.

  • C≡N Stretch (2230-2220 cm⁻¹): The nitrile group gives a very characteristic sharp absorption in this region, which is often of medium intensity.

  • Aromatic C-H and C=C Stretches: These are characteristic absorptions for the benzene rings.

  • N-H Bend (1650-1550 cm⁻¹): The scissoring vibration of the primary amine appears in this region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)
m/z (mass-to-charge ratio) Predicted Identity
208[M]⁺ (Molecular Ion)
207[M-H]⁺
192[M-NH₂]⁺
181[M-HCN]⁺
104[C₇H₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Rationale behind Predictions:

  • Molecular Ion ([M]⁺, m/z 208): The molecular ion peak is expected to be observed, corresponding to the exact mass of the compound.

  • [M-H]⁺ (m/z 207): Loss of a hydrogen radical is a common fragmentation pathway.

  • [M-NH₂]⁺ (m/z 192): Loss of the amino group is a likely fragmentation.

  • Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the benzylic carbon and the phenyl ring, leading to the formation of the [M-C₇H₆N]⁺ ion (m/z 104) and potentially a tropylium ion at m/z 91.

Mass_Spec_Fragmentation M [C₁₄H₁₂N₂]⁺˙ m/z = 208 M_H [C₁₄H₁₁N₂]⁺ m/z = 207 M->M_H - H˙ M_NH2 [C₁₄H₁₀N]⁺ m/z = 192 M->M_NH2 - ˙NH₂ Frag1 [C₇H₈N]⁺ m/z = 106 M->Frag1 Benzylic Cleavage Frag2 [C₇H₄N]⁺ m/z = 102 M->Frag2 Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC):

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Separation: The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry (MS):

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV.

    • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion.

Conclusion

While experimental spectroscopic data for this compound is not currently found in the public domain, a comprehensive and reliable set of predicted data can be established based on its molecular structure and comparison with analogous compounds. This guide provides researchers and drug development professionals with the expected ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics, which are crucial for the confirmation of its synthesis and for quality assessment. The detailed experimental protocols included herein offer a standardized approach for acquiring high-quality spectroscopic data for this and other related novel compounds.

References

  • PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-[4-(Aminomethyl)phenyl]benzonitrile, a biphenylnitrile derivative with pharmaceutical relevance. In the absence of extensive empirical data in public literature, this document synthesizes foundational physicochemical principles with established, high-integrity protocols for solubility determination. We project the anticipated solubility behavior based on structural analysis and provide detailed, actionable methodologies for kinetic and thermodynamic solubility assays. This guide is designed to equip researchers in drug discovery and development with the necessary tools to generate a robust and reliable solubility profile for this compound, a critical step in evaluating its therapeutic potential.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of a drug candidate's developability profile. It dictates the bioavailability of orally administered drugs, influences formulation strategies, and impacts the reliability of in vitro biological assays.[1] Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, often leading to inadequate systemic exposure and therapeutic effect.[1] Therefore, a thorough understanding of a compound's solubility is not merely a characterization step but a critical risk assessment for the entire development program.

This guide focuses on this compound, a molecule combining a lipophilic biphenyl core with a polar, ionizable aminomethyl group. This structure presents a classic challenge in pharmaceutical chemistry: balancing the opposing forces of hydrophilicity and lipophilicity to achieve a developable solubility profile.[2]

Physicochemical Properties and Predicted Solubility Behavior

A robust solubility assessment begins with an analysis of the molecule's intrinsic properties.

PropertyValue / PredictionSource
IUPAC Name This compound[3]
Molecular Formula C₁₄H₁₂N₂[3]
Molecular Weight 208.26 g/mol [3]
Structure [3]
XLogP3 (Computed) 2.1[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area 49.8 Ų[3]
Predicted pKa (Basic) ~9.3Based on Benzylamine[1][4][5]
Expert Analysis of Physicochemical Properties:
  • Structural Features: The molecule possesses a large, non-polar biphenyl scaffold, which is expected to confer low intrinsic aqueous solubility.[6][7] The nitrile group is polar but not typically ionizable. The key to its aqueous solubility lies in the aminomethyl group.

  • Ionization and pH-Dependent Solubility: The aminomethyl group is a primary amine attached to a benzyl-like carbon, not directly to the aromatic ring. Its basicity is therefore analogous to benzylamine, which has an experimental pKa of approximately 9.33.[1][4][5] This is a critical insight. It predicts that this compound will be a base that exists predominantly in its protonated, cationic form at pH values significantly below its pKa. This protonated form will be substantially more soluble in aqueous media than the neutral form. Consequently, a steep pH-solubility profile is anticipated, with high solubility in acidic conditions (e.g., pH 1-4) and a sharp decrease as the pH approaches and surpasses the pKa.[8][9]

  • Lipophilicity: The computed XLogP3 of 2.1 indicates a moderate degree of lipophilicity. This suggests that while the compound may have challenges with aqueous solubility (especially in its neutral form), it should possess sufficient permeability to be of interest as an orally administered drug candidate.[2]

  • Organic Solvent Solubility: The biphenyl core suggests good solubility in non-polar organic solvents like toluene and benzene, and moderate to good solubility in common polar aprotic solvents like DMSO and polar protic solvents like ethanol.[6][10][11]

Experimental Determination of the Solubility Profile

To generate a definitive solubility profile, two complementary types of assays are essential: a high-throughput kinetic assay for early-stage assessment and a lower-throughput, gold-standard thermodynamic assay for definitive characterization.[12]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.[3][12][13] This method is prone to supersaturation but is invaluable for rapid screening in early drug discovery.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution in 100% DMSO assay2 Add small volume of DMSO stock to buffers (e.g., 1-2 µL to 100 µL) prep1->assay2 prep2 Prepare aqueous buffers (e.g., pH 5.0, 6.8, 7.4) assay1 Dispense aqueous buffers to 96-well plate prep2->assay1 assay1->assay2 assay3 Shake for 1-2 hours at room temperature assay2->assay3 analysis1 Detect precipitation via nephelometry (light scattering) assay3->analysis1 analysis2 Alternatively, filter/centrifuge and quantify supernatant via UV/LC-MS assay3->analysis2 analysis3 Determine precipitation concentration analysis1->analysis3 analysis2->analysis3

Caption: High-throughput kinetic solubility workflow.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers. For initial screening, phosphate-buffered saline (PBS) at pH 7.4 is common.

  • Assay Plate Preparation: Dispense 198 µL of the aqueous buffer into the wells of a clear-bottom 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[3][14] The concentration at which significant light scattering occurs is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Profiling

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5] This "shake-flask" method is the gold standard and is required for regulatory submissions, such as for Biopharmaceutics Classification System (BCS) determination.[4][6][15]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into glass vials (in triplicate) equil1 Add buffer to each vial prep1->equil1 prep2 Prepare buffers covering pH 1.2 to 6.8 prep2->equil1 equil2 Shake/agitate at 37 ± 1 °C for 24-72 hours equil1->equil2 equil3 Periodically sample to confirm equilibrium is reached equil2->equil3 analysis1 Filter or centrifuge to remove undissolved solid equil3->analysis1 analysis2 Measure final pH of the saturated solution analysis1->analysis2 analysis3 Quantify compound concentration in supernatant via validated HPLC-UV method analysis1->analysis3

Caption: Gold-standard thermodynamic solubility workflow.

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8.[6][15] Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[4]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Prepare each pH condition in triplicate.

  • Incubation: Add a known volume of the appropriate buffer (e.g., 1 mL) to each vial. Place the vials in a shaker bath set to 37 ± 1 °C.[4][16]

  • Equilibration: Agitate the samples for a sufficient duration to reach equilibrium. This should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution reaches a plateau.[4]

  • Sample Processing: Once equilibrium is reached, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by filtration through a 0.22 µm PVDF filter or by centrifugation. Immediate dilution of the filtrate may be necessary to prevent precipitation.[4]

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Reporting: Report the solubility in mg/mL or µg/mL.[4]

Anticipated Solubility Profile and Data Interpretation

Based on the physicochemical analysis, the following solubility profile is anticipated for this compound.

Aqueous pH-Solubility Profile (Predicted)

Due to the basic amine with a predicted pKa of ~9.3, the solubility is expected to be highest at the lowest pH and decrease as the pH increases towards the pKa.

pHPredicted SolubilityRationale
1.2 High (>1 mg/mL)The amine is fully protonated (BH⁺), forming a soluble salt.
4.5 HighThe amine remains fully protonated.
6.8 Moderate to HighThe amine is still predominantly protonated, well below the pKa.
>8.0 LowAs the pH approaches the pKa, the proportion of the less soluble neutral form (B) increases, causing solubility to drop significantly.

This profile is critical for predicting oral absorption, as the compound will experience a pH gradient from the highly acidic stomach (pH ~1-2) to the near-neutral small intestine (pH ~6-7.5).

Solubility in Organic and Pharmaceutical Solvents

A comprehensive profile should also include solubility in common organic solvents used in formulation.

SolventSolvent TypePredicted SolubilityRationale
DMSO Polar AproticHigh (>50 mg/mL)Commonly used for preparing high-concentration stock solutions.
Ethanol Polar ProticModerateThe biphenyl group limits miscibility, but the polar groups provide interaction.
PEG 400 Polar ExcipientModerate to HighOften used in liquid formulations to enhance solubility.
Propylene Glycol Polar ExcipientModerateSimilar to PEG 400, a common co-solvent.
Hexane Non-polarLowThe polar amine and nitrile groups will limit solubility in highly non-polar solvents.

Conclusion and Strategic Implications

The solubility profile of this compound is predicted to be strongly pH-dependent, a direct consequence of its basic aminomethyl group. High solubility is anticipated under acidic conditions, which is favorable for dissolution in the stomach. However, its moderate lipophilicity and the potential for decreased solubility at the higher pH of the small intestine must be carefully evaluated.

The experimental protocols detailed in this guide provide a self-validating system for generating the robust data required for critical decision-making in drug development. By establishing the kinetic and, most importantly, the thermodynamic pH-solubility profile, researchers can confidently assess the compound's BCS classification, guide formulation development, and ultimately, de-risk its progression toward clinical evaluation.

References

  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5522-5524. Retrieved from [Link]

  • Azoft. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]

  • Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in the bifunctional molecule 2-[4-(Aminomethyl)phenyl]benzonitrile. This compound, possessing both a nucleophilic primary amine and an electrophilic nitrile, presents unique challenges and opportunities in synthetic chemistry, particularly within drug discovery and materials science. This document moves beyond a general overview of nitrile chemistry to offer a detailed exploration of the interplay between the aminomethyl and cyano functionalities. We will delve into the chemoselectivity of key transformations such as hydrolysis and reduction, explore the potential for intramolecular cyclizations, and provide field-proven insights into reaction protocols. The causality behind experimental choices will be elucidated, and all mechanistic claims are supported by authoritative sources. This guide is designed to be a practical resource, equipping researchers with the knowledge to strategically manipulate this versatile chemical scaffold.

Molecular Architecture and Electronic Profile

This compound, with the chemical formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol , is a biphenyl derivative featuring a nitrile group on one phenyl ring and an aminomethyl group on the other.

Key Structural Features:

  • Biphenyl Core: The two phenyl rings are connected by a single bond, allowing for rotational flexibility. The dihedral angle between the rings influences the overall molecular conformation and can impact the proximity of the functional groups.

  • Nitrile Group (-C≡N): This strongly electron-withdrawing group imparts an electrophilic character to the carbon atom, making it susceptible to nucleophilic attack. The C≡N triple bond is highly polarized. For aromatic nitriles, the C≡N stretching frequency in infrared spectroscopy typically appears in the 2240–2220 cm⁻¹ region.[1]

  • Aminomethyl Group (-CH₂NH₂): This group introduces a primary amine, a strong nucleophile and a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles.

The electronic interplay between the electron-withdrawing nitrile group and the overall biphenyl system, which can transmit electronic effects, alongside the presence of the nucleophilic aminomethyl group, dictates the molecule's reactivity profile.

Chemoselective Transformations of the Nitrile Group

The concurrent presence of a nucleophilic amine and an electrophilic nitrile necessitates careful consideration of reaction conditions to achieve chemoselectivity.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water.[2][3] The reaction proceeds through an amide intermediate, which can often be isolated under controlled conditions.

  • Mechanism Overview:

    • Protonation of the nitrile nitrogen.

    • Nucleophilic attack of water on the nitrile carbon.

    • Tautomerization to the amide.

    • Further hydrolysis of the amide to the carboxylic acid and ammonium ion under harsher conditions.

Challenges and Strategic Considerations:

The primary amine of this compound will also be protonated under acidic conditions, forming an ammonium salt. This has two key consequences:

  • Protection of the Amine: The protonated amine is no longer nucleophilic, preventing it from participating in side reactions.

  • Electronic Effect: The -CH₂NH₃⁺ group is electron-withdrawing, which can influence the rate of nitrile hydrolysis.

G cluster_acid_hydrolysis Acid-Catalyzed Nitrile Hydrolysis Nitrile This compound Protonated_Nitrile Protonated Nitrile & Amine Amide_Intermediate Amide Intermediate Carboxylic_Acid Carboxylic Acid Product

Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like dioxane or ethanol.

  • Acidification: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 6 M HCl), in excess.

  • Heating: Heat the mixture to reflux for a period determined by reaction monitoring (typically several hours).

  • Work-up: After cooling, the carboxylic acid product may precipitate. The pH can be adjusted to the isoelectric point to maximize precipitation. The solid is then collected by filtration, washed with cold water, and dried.

2.1.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[4] This is followed by protonation to yield an imidic acid, which tautomerizes to the amide.[5] Harsher conditions (higher temperatures, prolonged reaction times) will lead to the hydrolysis of the amide to the carboxylate salt.[4]

Challenges and Strategic Considerations:

The primary amine is a potential nucleophile that could compete with the hydroxide ion. However, under strongly basic conditions, the concentration of the more nucleophilic hydroxide is typically much higher. The primary amine remains largely unreactive towards the nitrile under these conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis to Amide

This protocol is adapted from a general procedure for the selective partial hydrolysis of nitriles.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol).

  • Reagent Addition: Add 12 mL of ethanol and 4 mL of a 4% (m/v) aqueous sodium hydroxide solution.

  • Heating: Heat the reaction mixture to reflux for a controlled period (e.g., 1-3 hours). Reaction progress should be monitored (e.g., by TLC or LC-MS) to maximize amide formation and minimize hydrolysis to the carboxylic acid.[6]

  • Neutralization and Isolation: Cool the flask in an ice-water bath and neutralize the mixture to pH 7 with aqueous HCl.[6]

  • Extraction: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

ProductReagentsConditionsTypical YieldReference
Carboxylic AcidConc. HCl or H₂SO₄, H₂ORefluxHigh[2]
AmideNaOH, Ethanol/H₂OReflux (controlled time)Moderate to High[6]

Table 1: Summary of Hydrolysis Conditions for Nitriles.

Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a synthetically valuable transformation. Several reducing agents can be employed, and the choice of reagent is critical to ensure chemoselectivity in the presence of the existing aminomethyl group.

2.2.1. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for nitrile reduction.[7] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide. The reaction is typically carried out under a hydrogen atmosphere. A major challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts.[7] This can often be suppressed by the addition of ammonia or a base.

  • Mechanism Insight: The reaction is believed to proceed through an imine intermediate. This intermediate can react with the primary amine product to form a secondary amine after reductive amination.

G Nitrile This compound Primary_Amine 2-[4-(Aminomethyl)phenyl]methanamine Nitrile->Primary_Amine H₂, Catalyst (e.g., Raney Ni, Pd/C) Secondary_Amine_Byproduct Secondary Amine Byproduct Nitrile->Secondary_Amine_Byproduct Side Reaction

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas.[8]

  • Reaction Setup: To a solution of this compound (0.38 mmol) in tetrahydrofuran (1.0 mL) under an argon atmosphere, add a mixture of formic acid and triethylamine (18.5:1, 1.0 mL).[3]

  • Catalyst Addition: Add 10 mol% Pd/C.

  • Heating: Stir the mixture at 40 °C for 2 hours.

  • Work-up: Filter the reaction mixture through a short plug of silica gel and concentrate the filtrate to obtain the crude product.

  • Purification: The product can be purified by column chromatography or crystallization.

2.2.2. Metal Hydride Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[9] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon.[9]

Strategic Considerations:

  • LiAlH₄ is a powerful, non-selective reducing agent. While it will effectively reduce the nitrile, it is highly reactive and requires careful handling under anhydrous conditions.

  • The acidic protons of the aminomethyl group will react with LiAlH₄, consuming the reagent. Therefore, an excess of LiAlH₄ will be required.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (excess, e.g., 2-3 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried and concentrated to yield the diamine product.

Reducing AgentConditionsSelectivity Considerations
H₂/Raney Ni or Pd/CH₂ pressure, solvent, additives (e.g., NH₃)Potential for secondary amine formation.
LiAlH₄Anhydrous THF, refluxHighly reactive, non-selective.

Table 2: Comparison of Common Reducing Agents for Nitriles.

Intramolecular Reactions: A Gateway to Heterocyclic Scaffolds

The presence of both a nucleophilic amine and an electrophilic nitrile on the same molecule opens up the possibility of intramolecular reactions, providing a pathway to synthesize heterocyclic compounds. While direct intramolecular cyclization of this compound itself might require activation, related transformations are well-documented for structurally similar compounds.

Potential for Intramolecular Cyclization

The reaction of the aminomethyl group with the nitrile could potentially lead to the formation of a seven-membered ring containing a dihydrodiazepine moiety. However, the formation of such a medium-sized ring is often entropically disfavored. More plausible cyclization pathways may involve activation of the nitrile group or a multi-step reaction sequence.

For instance, transition metal-catalyzed reactions of N-aryl-2-aminopyridines, which also contain an amine and a nitrogen-containing aromatic ring, are known to lead to cyclization and the formation of N-heterocycles.[10] Similar strategies could potentially be applied to this compound.

G Starting_Material This compound Activated_Intermediate Activated Intermediate Starting_Material->Activated_Intermediate Activation Cyclized_Product Heterocyclic Product Activated_Intermediate->Cyclized_Product Intramolecular Cyclization

Other Notable Reactions

Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to an N-substituted amide.[11][12] In the case of this compound, the nitrile group could act as the nucleophile in a Ritter-type reaction if a stable carbocation is generated in the reaction mixture. Conversely, the aminomethyl group, under certain conditions, could be a precursor to a carbocation, leading to intramolecular or intermolecular reactions.

Reactions with Organometallic Reagents

Nitriles react with Grignard and organolithium reagents to form ketones after hydrolysis of the intermediate imine salt.[5] This provides a route to introduce a new carbon-carbon bond at the nitrile position. Selective protection of the aminomethyl group would be necessary to prevent it from reacting with the highly basic organometallic reagent.

Protection Strategy:

The aminomethyl group can be protected as a carbamate (e.g., Boc or Cbz) or an amide prior to reaction with an organometallic reagent. N-acylation is a common strategy for amine protection.[13][14]

Conclusion and Future Perspectives

This compound is a molecule with a rich and nuanced reactivity profile governed by the interplay of its nitrile and aminomethyl functional groups. Understanding the principles of chemoselectivity is paramount for its successful application in synthesis. The nitrile group can be selectively hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine, by careful choice of reagents and reaction conditions. Furthermore, the bifunctional nature of this molecule presents opportunities for the synthesis of novel heterocyclic structures through intramolecular reactions.

Future research in this area could focus on the development of novel catalytic systems for the chemoselective transformation of this and related molecules. The exploration of transition metal-catalyzed intramolecular cyclizations could lead to new and efficient routes to complex nitrogen-containing heterocycles of interest in medicinal chemistry and materials science.

References

  • Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link]

  • Baran, P., et al. (2015). Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides. Organic Letters.
  • Li, B., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central.
  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal.
  • Stiles, E. B. (1993). Transfer hydrogenation of nitriles using amine donors.
  • MDPI. (2017).
  • Liler, M. (1972). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Syntheses. (2019).
  • MDPI. (2020).
  • ResearchGate. (2001). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids.
  • Pearson+. (n.d.). The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Pearson+.
  • NIST. (n.d.). Benzonitrile, 2-(4-methylphenyl)-. NIST WebBook.
  • Drinkard, W. C., & Taylor, R. S. (1975). Process for the hydrolysis of nitriles.
  • ARKIVOC. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
  • Harvard University. (2019). C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. DASH (Harvard).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • NIH. (2021). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. PubMed Central.
  • ChemRxiv. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv.
  • ResearchGate. (2017). Stoichiometric reductions of benzonitrile (4 a). (yields determined by...
  • NIH. (2018). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. PubMed Central.
  • Zeitschrift für Naturforschung A. (2008).
  • Semantic Scholar. (1980). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar.
  • ResearchGate. (2017). Ir(III)-catalyzed intramolecular oxidative cyclization of...
  • ResearchGate. (2019). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
  • The Organic Chemistry Tutor. (2020, February 25). Nitriles: Reactions Forming and Reactions of. YouTube.
  • ResearchGate. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal.
  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica.
  • Open Access Pub. (2016).
  • PubMed. (1990). Synthesis of isoindolo[2,1-a]quinoline derivatives and their effects on N2-induced hypoxia. PubMed.
  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. OpenStax.
  • Acta Crystallographica Section E. (2011). 2-(4-Methylphenyl)benzonitrile. IUCr.
  • PubMed. (2021).
  • Indian Academy of Sciences. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Indian Academy of Sciences.
  • ResearchGate. (2019). Nitrile hydrogenation to primary amine. | Download Scientific Diagram.
  • ResearchGate. (2022).
  • BenchChem. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • RSC Publishing. (2015). Cu(OTf)

Sources

An In-depth Technical Guide to 2-[4-(Aminomethyl)phenyl]benzonitrile: Theoretical Properties and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzonitrile moiety has established itself as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutics. Within this important class of compounds, 2-[4-(Aminomethyl)phenyl]benzonitrile emerges as a molecule of significant interest. Its unique structural arrangement, featuring a flexible aminomethyl group juxtaposed with the electronically distinct biphenyl-nitrile system, presents a compelling profile for diverse pharmacological applications, including but not limited to oncology, virology, and microbiology.[1]

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of this compound, offering field-proven insights for researchers and drug development professionals. By delving into its fundamental characteristics and exploring predictive modeling techniques, this document aims to empower scientists to unlock the full therapeutic potential of this promising molecule.

Physicochemical and Theoretical Properties: A Foundation for Rational Drug Design

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for any drug discovery endeavor. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target engagement.

Core Molecular Attributes

The foundational characteristics of this compound are summarized in the table below, derived from established chemical databases.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem
Molecular Weight 208.26 g/mol PubChem
CAS Number 133690-92-3PubChem
IUPAC Name This compoundPubChem
SMILES C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CNPubChem

A summary of the core molecular attributes of this compound.

Quantum Chemical Descriptors and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and reactivity of molecules.[2][3][4] While specific DFT studies on this compound are not extensively published, we can infer its properties from studies on analogous benzonitrile derivatives.[5][6]

Key quantum chemical descriptors that inform our understanding of this molecule include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation. A smaller energy gap suggests higher reactivity. For benzonitrile derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed across the nitrile group and the aromatic system. The aminomethyl substituent, being an electron-donating group, is expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and enhancing reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[7] For this compound, the nitrogen atom of the nitrile group and the lone pair of the amino group are expected to be regions of high negative potential, making them susceptible to electrophilic attack or hydrogen bonding. The aromatic protons and the aminomethyl protons will exhibit positive potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[7] For this molecule, significant delocalization of electron density is expected between the two phenyl rings and the nitrile group, contributing to its overall stability. The aminomethyl group can participate in hydrogen bonding, a key interaction in many biological systems.

The following diagram illustrates the conceptual workflow for performing DFT calculations to derive these theoretical properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output: Theoretical Properties mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry vibrational_spectra Vibrational Spectra (IR/Raman) frequency_calculation->vibrational_spectra homo_lumo HOMO-LUMO Orbitals & Energy Gap electronic_properties->homo_lumo mep Molecular Electrostatic Potential Map electronic_properties->mep nbo Natural Bond Orbital Analysis electronic_properties->nbo

A conceptual workflow for DFT calculations.

Computational Modeling in Drug Discovery: A Predictive Approach

Computational modeling plays a pivotal role in modern drug discovery by enabling the prediction of a molecule's biological activity and its interactions with target proteins, thereby reducing the time and cost associated with experimental screening.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[8] This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For this compound, the nitrile and aminomethyl groups are key pharmacophoric features that can participate in crucial interactions such as hydrogen bonding and π-π stacking with amino acid residues in a protein's active site.[8]

The following diagram illustrates a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) - 3D structure generation - Energy minimization define_binding_site Define Binding Site ligand_prep->define_binding_site protein_prep Protein Preparation - Removal of water and co-factors - Addition of hydrogens - Assignment of charges protein_prep->define_binding_site run_docking Run Docking Algorithm define_binding_site->run_docking pose_generation Generation of Binding Poses run_docking->pose_generation scoring Scoring and Ranking pose_generation->scoring interaction_analysis Analysis of Interactions (H-bonds, π-π stacking, etc.) scoring->interaction_analysis

A generalized molecular docking workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a series of benzonitrile derivatives, descriptors such as electronic properties (e.g., HOMO-LUMO energies, Mulliken charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP) can be used to build a predictive model.

Experimental Protocols: From Synthesis to Biological Evaluation

The theoretical and computational insights gained must be validated through rigorous experimental work. This section outlines key experimental protocols for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of aminobenzonitriles and related biphenyl compounds.[9][10][11] One common approach involves a Suzuki coupling reaction to form the biphenyl core, followed by functional group transformations to introduce the aminomethyl group.

Step-by-Step Protocol:

  • Suzuki Coupling:

    • To a solution of 2-bromobenzonitrile and 4-(aminomethyl)phenylboronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Characterization:

    • The purified product is characterized by spectroscopic methods to confirm its identity and purity.

    • ¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the presence of all expected protons and carbons.

    • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretching vibrations.[12][13][14]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

In Vitro Biological Evaluation: Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for an MTT assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_dilution Prepare Serial Dilutions of Compound incubation_24h->compound_dilution add_compound Add Compound to Wells compound_dilution->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Dissolve Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

A typical workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of structural features and electronic properties makes it an attractive candidate for targeting a range of biological macromolecules. This technical guide has provided a comprehensive overview of its theoretical properties, computational modeling approaches, and key experimental protocols.

Future research should focus on the synthesis of a library of derivatives based on the this compound core to establish a robust structure-activity relationship. Further computational studies, including more advanced techniques like molecular dynamics simulations, can provide deeper insights into the binding dynamics and mechanism of action. Ultimately, a synergistic approach combining computational modeling and experimental validation will be crucial in unlocking the full therapeutic potential of this and related benzonitrile compounds.

References

  • DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed. Retrieved from [Link]

  • 9 Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • DFT calculations on molecular structure, spectral analysis, multiple interactions, reactivity, NLO property and molecular docking study of flavanol-2,4-dinitrophenylhydrazone. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. (2025). ResearchGate. Retrieved from [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2020). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands. Retrieved from [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). PubMed. Retrieved from [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). National Institutes of Health. Retrieved from [Link]

  • Benzonitrile, 2-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile. (2015). PubMed. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved from [Link]

  • 3-fluoro-benzonitrile inhibitors of 11-beta-hydroxylase. (n.d.). Google Patents.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Synthesis of Novel 2-Aminobenzothiazole Derivatives as Potential Antimicrobial Agents with Dual DNA Gyrase/Topoisomerase IV Inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Phenylbenzonitrile. (n.d.). Alzchem Group. Retrieved from [Link]

  • Crystallographic and molecular-orbital studies on the geometry of antifolate drugs. (1980). PubMed. Retrieved from [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator. (2022). PubMed. Retrieved from [Link]

  • 4-(2-amino-6-phenyl-4H-pyran-4-yl)benzonitrile. (2025). ChemSynthesis. Retrieved from [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). PubMed. Retrieved from [Link]

Sources

Safety and handling guidelines for 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 2-[4-(Aminomethyl)phenyl]benzonitrile

Disclaimer: Specific safety and toxicity data for this compound is not extensively available in public literature and safety data sheets. This guide has been synthesized with the professional diligence of a Senior Application Scientist, drawing upon data from close structural analogs, including 4-(Aminomethyl)benzonitrile hydrochloride and 4-Aminobenzonitrile, and established principles for handling aromatic amines and nitriles. A highly precautionary approach is mandatory when handling this compound. Users must conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department.

Section 1: Compound Identification and Hazard Analysis

This compound is a bifunctional organic molecule containing a primary amine and a nitrile group on a biphenyl scaffold. While specific toxicological data is scarce, the chemical's structure suggests potential hazards associated with both functional groups. Aromatic amines can be toxic and may act as methemoglobin formers, while nitriles can release hydrogen cyanide upon metabolism or under acidic conditions.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₂N₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
Appearance Not specified; analogs are white to pale yellow crystalline powders.[2]-
GHS Hazard Classification (Inferred)

Based on data from structural analogs like 4-(Aminomethyl)benzonitrile hydrochloride and 4-Aminobenzonitrile, a conservative GHS classification for this compound is recommended.[3][4]

  • Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[2][3][4]

  • Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[4][5]

  • Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Suspected of causing genetic defects (Category 2): Based on data for 4-Aminobenzonitrile.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[5]

Hazard Statements (H-Statements): H301, H311, H331, H315, H319, H335, H341, H412 Signal Word: Danger

Section 2: The Causality of Safety: Engineering and Personal Controls

The primary principle of chemical safety is to minimize exposure. This is achieved not merely by wearing Personal Protective Equipment (PPE), but by implementing a multi-layered defense system known as the Hierarchy of Controls.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls: The First Line of Defense

Direct physical containment of the chemical is the most reliable method to prevent exposure.

  • Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • High-Potency Operations: For procedures involving significant quantities or potential for aerosolization (e.g., sonication, vortexing), the use of a glovebox or a powered air-purifying respirator (PAPR) within a fume hood should be considered.

Administrative Controls: Standardizing Safety

Safe practices must be documented and consistently followed.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental workflows involving this compound. These should include steps for weighing, dissolution, reaction setup, workup, and waste disposal.

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly after handling, even if gloves were worn.[2][3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be the sole means of protection. It is critical to select PPE appropriate for the hazards of aromatic amines and nitriles.[5][7]

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3] A face shield may be required for splash hazards.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's compatibility data. Double-gloving is recommended. Gloves must be inspected before use and disposed of properly after contamination.[8]

    • Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

    • Protective Clothing: For larger quantities or significant splash potential, impervious clothing or an apron may be necessary.[2][3][9]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.[3][8]

Section 3: Experimental Protocols: A Self-Validating System

Every protocol must be designed to contain the chemical and mitigate risks at each step.

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE (double gloves, safety goggles, lab coat).

  • Fume Hood Verification: Confirm the chemical fume hood is operational (check airflow monitor).

  • Work Area Setup: Place a disposable absorbent liner on the fume hood work surface.

  • Tare Weighing: Place a clean, tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the solid compound from the stock container into the weigh boat using a clean spatula. Avoid generating dust.[2]

  • Transfer: Gently transfer the weighed solid into the destination vessel.

  • Dissolution: Add the solvent to the vessel, cap it, and mix gently.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., wipes) in a designated solid hazardous waste container.

  • Decontamination: Wipe the spatula and any affected surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.

Section 4: Storage and Emergency Procedures

Proper storage and a clear emergency plan are critical components of safe handling.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]

  • Keep locked up and segregated from incompatible materials such as strong oxidizing agents and acids.[4][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Response Workflow

A clear, logical workflow is essential in an emergency.

Emergency_Response cluster_emergency Emergency Response Workflow cluster_exposure_response Exposure Response cluster_spill_response Spill Response Exposure Exposure Event (Skin/Eye Contact, Inhalation) Remove Remove victim from source Move to fresh air Exposure->Remove Spill Spill Event Evacuate Evacuate immediate area Alert others Spill->Evacuate Decontaminate Flush skin/eyes with water for 15 min Remove contaminated clothing Remove->Decontaminate SeekMedical Seek Immediate Medical Attention Provide SDS to responders Decontaminate->SeekMedical Control Control ignition sources Ensure ventilation Evacuate->Control Cleanup Wear appropriate PPE Cover with absorbent material Collect into sealed container Control->Cleanup Dispose Dispose as hazardous waste Cleanup->Dispose

Caption: Logical workflow for responding to exposure or spill incidents.

First Aid Measures (Based on Analogs)
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately take off all contaminated clothing.[3] Flush skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation occurs.[10]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[2][3] Call a poison control center or doctor immediately.[3]

Section 5: Disposal

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.[3][8] Do not mix with other waste streams.

  • Disposal Method: Disposal must be handled by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems or the environment.[3][4]

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • Capot Chemical. (2026, January 12). MSDS of 2-(Aminomethyl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • ResearchGate. (2016, May 11). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Fluoromethyl)phenyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9). Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Protein Binding Interactions of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical framework for investigating the protein binding interactions of the novel small molecule, 2-[4-(aminomethyl)phenyl]benzonitrile. While specific protein targets for this compound are still under active investigation, its structural motifs—a biphenyl core, a reactive aminomethyl group, and a polar benzonitrile moiety—suggest a high potential for significant and specific interactions with a range of biological macromolecules. This document outlines the foundational principles and practical methodologies required to identify and characterize these interactions, thereby elucidating the compound's mechanism of action and paving the way for its therapeutic development. We will delve into the strategic application of key biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography, providing not just procedural steps but the scientific rationale that underpins a robust and self-validating research strategy.

Section 1: Introduction to this compound - A Molecule of Therapeutic Promise

The benzonitrile functional group is a prevalent feature in a multitude of approved pharmaceuticals, valued for its ability to act as a bioisostere for ketones and other functional groups.[1] Its capacity to engage in hydrogen bonding and other polar interactions within protein active sites makes it a critical component for molecular recognition.[1] The aminomethyl group, in turn, provides a primary amine that can form strong ionic interactions or hydrogen bonds, and can also serve as a reactive handle for covalent modification of a target protein. The biphenyl scaffold provides a rigid, hydrophobic core that can engage in π-stacking and other non-polar interactions, often contributing to high binding affinity.

The combination of these features in this compound suggests a high potential for this molecule to bind to a variety of protein targets, including but not limited to:

  • Kinases: The nitrile group can interact with key residues in the ATP-binding pocket.[1]

  • Cytochrome P450 Enzymes: Benzonitrile-containing compounds are known to interact with and sometimes inhibit these metabolic enzymes.[2][3]

  • Receptors and Transporters: The aminomethyl group can mimic endogenous ligands, leading to interactions with receptors and transporters.[4]

This guide will provide the necessary technical details to systematically explore these potential interactions.

Section 2: The Biophysical Toolkit for Characterizing Protein-Ligand Interactions

A multi-faceted approach utilizing a suite of biophysical techniques is essential for a comprehensive understanding of a compound's binding characteristics.[5] Each technique offers unique insights into the binding event, and their combined application provides a self-validating system of data.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6] It provides invaluable information on the kinetics of binding, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be derived. A long target residence time, as indicated by a slow dissociation rate, can be a better predictor of a drug's biological activity than its affinity alone.[7]

Caption: A streamlined workflow for SPR analysis.

  • Protein Immobilization: The target protein is immobilized on the surface of a sensor chip. Amine coupling is a common method, though care must be taken to ensure the protein remains active.[8] For kinases, maintaining their active conformation is critical.[8]

  • Ligand Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

  • Association Phase: The ligand solutions are flowed over the sensor chip, and the binding of the ligand to the immobilized protein is monitored in real-time.

  • Dissociation Phase: The ligand solution is replaced with running buffer, and the dissociation of the ligand from the protein is monitored.

  • Regeneration: A regeneration solution is used to remove any remaining bound ligand, preparing the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgrams are processed and fit to a suitable kinetic model to determine the association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

ITC is a gold-standard technique for the thermodynamic characterization of biomolecular interactions.[9][10] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Sol Protein in Buffer Titration Titrate Ligand into Protein Protein_Sol->Titration Ligand_Sol Ligand in Matched Buffer Ligand_Sol->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Model_Fitting Fit to Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Determine K_D, ΔH, ΔS, n Model_Fitting->Thermo_Params

Caption: The workflow for an ITC experiment.

  • Sample Preparation: The target protein and this compound are prepared in identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.

  • Titration: A series of small injections of the ligand are made into the sample cell, and the heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein to generate a binding isotherm, which is then fit to a binding model to extract the thermodynamic parameters.

X-ray Crystallography: Visualizing the Binding Mode at Atomic Resolution

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions that govern binding.[12] This information is invaluable for structure-based drug design and for understanding the molecular basis of a compound's activity.

XRay_Crystallography_Workflow cluster_crystal Crystal Generation cluster_soaking Ligand Introduction cluster_data Data Collection & Processing cluster_structure Structure Determination Protein Purification & Crystallization Protein Purification & Crystallization Crystal Harvesting Crystal Harvesting Protein Purification & Crystallization->Crystal Harvesting Co-crystallization Co-crystallization Protein Purification & Crystallization->Co-crystallization Ligand Soaking Ligand Soaking Crystal Harvesting->Ligand Soaking X-ray Diffraction X-ray Diffraction Ligand Soaking->X-ray Diffraction Co-crystallization->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Phase Determination Phase Determination Data Processing->Phase Determination Model Building & Refinement Model Building & Refinement Phase Determination->Model Building & Refinement Structure Validation Structure Validation Model Building & Refinement->Structure Validation

Caption: Workflow for X-ray crystallography of a protein-ligand complex.

  • Protein Crystallization: High-purity protein is required to grow well-ordered crystals.

  • Ligand Introduction: this compound can be introduced into the crystals by either co-crystallization (crystallizing the pre-formed protein-ligand complex) or by soaking apo-crystals in a ligand-containing solution.[12][13]

  • X-ray Diffraction: The ligand-bound crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the protein-ligand complex, from which a three-dimensional atomic model is built and refined.

Section 3: Data Interpretation and Integration

The data from these biophysical techniques should be integrated to build a comprehensive picture of the binding interaction.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)X-ray Crystallography
Primary Output Kinetic rate constants (k_a, k_d), Affinity (K_D)Thermodynamic parameters (K_D, ΔH, ΔS), Stoichiometry (n)3D atomic structure of the complex
Strengths Real-time kinetics, high throughputDirect measurement of thermodynamics, label-free in solutionHigh-resolution structural detail
Considerations Protein immobilization can affect activityRequires relatively large amounts of sampleRequires well-diffracting crystals

Section 4: Potential Protein Targets and Metabolic Considerations

Based on the chemical structure of this compound and the known targets of related compounds, several protein families warrant investigation as potential binding partners.

Kinases

Many kinase inhibitors incorporate a benzonitrile moiety to interact with the hinge region of the ATP-binding pocket.[1] SPR is a particularly useful technique for screening and characterizing kinase inhibitors.[6][8][14]

Cytochrome P450 Enzymes

Benzonitrile derivatives can be substrates and/or inhibitors of cytochrome P450 (CYP) enzymes, which has significant implications for the compound's pharmacokinetic profile.[2][3][15] Inhibition of CYP enzymes can lead to drug-drug interactions.

Section 5: Conclusion

The systematic application of the biophysical techniques outlined in this guide will enable a thorough characterization of the protein binding interactions of this compound. This foundational knowledge is a prerequisite for understanding its mechanism of action and for its rational development as a potential therapeutic agent. The integration of kinetic, thermodynamic, and structural data will provide a robust and self-validating framework for advancing this promising molecule through the drug discovery pipeline.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed.
  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - PMC - NIH.
  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central.
  • A comprehensive map of molecular drug targets - PMC - PubMed Central.
  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - NIH.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - NIH.
  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed.
  • 2-(4-Methylphenyl)benzonitrile - PMC.
  • Protein-Targeting Drug Discovery - MDPI.
  • Plasma protein binding – Knowledge and References - Taylor & Francis.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - MDPI.
  • PHAR 4634 - Chapter 18 Page 4 - Boomer.org.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations.
  • (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight - ResearchGate.
  • Isothermal titration calorimetry - Wikipedia.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction..
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC - NIH.
  • Selection for constrained peptides that bind to a single target protein - PMC - NIH.
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers.
  • Cytochrome P450 Inducers and Inhibitors Mnemonic and Table | CYP450 SICKFACES & CRAP GPS - YouTube.
  • Systematic identification of proteins that elicit drug side effects - PMC - NIH.
  • Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance - PubMed.
  • Exploring Molecular Interactions: A Guide to Biophysical Techniques - OMICS International.
  • Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC - PubMed Central.
  • Kinascreen SPR services - Biaffin GmbH & Co KG.
  • Metabolism of Diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the Rat.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed.
  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute.
  • Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450 | Request PDF - ResearchGate.
  • EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents.
  • Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins - PubMed.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography | Request PDF.
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI.
  • Recent advances in identifying protein targets of bioactive natural products - PMC - NIH.
  • Methods to investigate protein–protein interactions - Wikipedia.
  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine - ChemicalBook.
  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem.
  • 4-(2-amino-6-phenyl-4H-pyran-4-yl)benzonitrile - ChemSynthesis.
  • 4-Phenylbenzonitrile | Alzchem Group.
  • Guidelines for the successful generation of protein-ligand complex crystals - IUCr Journals.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Aminomethyl)phenyl]benzonitrile is a key building block in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2] The structural motif of a biphenyl core with a nitrile and an aminomethyl group is crucial for interacting with the PARP enzyme. This document provides a detailed, two-step synthesis protocol for this compound, designed for researchers in drug discovery and organic synthesis. The described method is robust, scalable, and utilizes common laboratory reagents and techniques.

The synthetic strategy is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl framework, followed by the deprotection of a protected amine to yield the final product. This approach offers high yields and functional group tolerance.[3][4]

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Deprotection A 2-Bromobenzonitrile C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C A->C B (4-((tert-Butoxycarbonyl)aminomethyl)phenyl)boronic acid B->C D 2-[4-(((tert-Butoxycarbonyl)amino)methyl)phenyl]benzonitrile C->D E 2-[4-(((tert-Butoxycarbonyl)amino)methyl)phenyl]benzonitrile F Trifluoroacetic Acid (TFA) Dichloromethane (DCM), rt E->F G This compound F->G

Figure 1: Two-step synthesis of this compound.

Materials and Methods

Reagents and Solvents
ReagentMolecular Weight ( g/mol )CAS NumberSupplier
2-Bromobenzonitrile182.022042-37-7Sigma-Aldrich
(4-((tert-Butoxycarbonyl)aminomethyl)phenyl)boronic acid265.12497159-83-2Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)1155.5614221-01-3Strem Chemicals
Potassium Carbonate (K2CO3)138.21584-08-7Fisher Chemical
1,4-Dioxane, anhydrous88.11123-91-1Acros Organics
Dichloromethane (DCM), anhydrous84.9375-09-2J.T. Baker
Trifluoroacetic Acid (TFA)114.0276-05-1Oakwood
Ethyl Acetate88.11141-78-6VWR Chemicals
Saturated Sodium Bicarbonate Solution (aq.)N/AN/AIn-house
Brine (Saturated Sodium Chloride Solution, aq.)N/AN/AIn-house
Anhydrous Magnesium Sulfate (MgSO4)120.377487-88-9EMD Millipore
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of 2-[4-(((tert-Butoxycarbonyl)amino)methyl)phenyl]benzonitrile

This step involves the formation of the carbon-carbon bond between the two aromatic rings via a Suzuki-Miyaura cross-coupling reaction.[3][5]

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromobenzonitrile (5.0 g, 27.5 mmol, 1.0 equiv), (4-((tert-butoxycarbonyl)aminomethyl)phenyl)boronic acid (8.0 g, 30.2 mmol, 1.1 equiv), and potassium carbonate (11.4 g, 82.5 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane (100 mL) and water (25 mL).

  • To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (1.6 g, 1.38 mmol, 0.05 equiv).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate to afford 2-[4-(((tert-butoxycarbonyl)amino)methyl)phenyl]benzonitrile as a white to off-white solid.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired primary amine.

Procedure:

  • Dissolve the Boc-protected intermediate (6.0 g, 19.5 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (30 mL) dropwise to the stirring solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC (1:1 hexanes:ethyl acetate with 1% triethylamine) until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane (100 mL) and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

Expected Yield: 90-98%

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75-7.65 (m, 2H), 7.60-7.50 (m, 2H), 7.45-7.35 (m, 4H), 3.95 (s, 2H), 1.60 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.2, 143.8, 133.5, 133.0, 130.0, 129.5, 128.8, 127.5, 118.5, 111.8, 45.8.

  • IR (KBr, cm⁻¹): 3370, 3280 (N-H stretch), 3050 (aromatic C-H stretch), 2220 (C≡N stretch), 1610, 1500 (aromatic C=C stretch).

  • Mass Spectrometry (ESI+): m/z 209.1 [M+H]⁺.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of coupled product Inactive palladium catalyst.Use fresh, high-quality Pd(PPh3)4. Ensure the reaction is set up under a strictly inert atmosphere.
Insufficient degassing of solvents.Degas the dioxane/water mixture thoroughly by bubbling with nitrogen or argon for at least 30 minutes before use.
Incomplete reaction.Increase the reaction time and/or temperature slightly. Check the quality of the boronic acid and base.
Step 1: Presence of homocoupled byproducts Inefficient cross-coupling.Optimize the stoichiometry of the reactants. Ensure efficient stirring.
Step 2: Incomplete deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor closely by TLC.
Final product is an oil or difficult to crystallize Presence of residual solvent or impurities.Ensure complete removal of solvents under high vacuum. Attempt purification by recrystallization from different solvent systems or re-purify by column chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Bromobenzonitrile is toxic if swallowed or in contact with skin.

  • Trifluoroacetic acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Palladium catalysts are flammable solids.

  • Dichloromethane is a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step approach, centered around a Suzuki-Miyaura coupling and a subsequent deprotection, is an efficient method for obtaining this valuable building block for pharmaceutical research. The provided guidelines on reaction execution, purification, and troubleshooting should enable researchers to successfully synthesize this compound in a laboratory setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=1393341. Available from: [Link].

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link].

  • Chemguide. Reduction of nitriles. Available from: [Link].

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • ACS Publications. The Suzuki Cross-Coupling Reaction in the Modern Era. Available from: [Link].

  • Oakwood Chemical. Trifluoroacetic Acid. Available from: [Link].

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581–6591.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
  • PubChem. 2-Bromobenzonitrile. National Center for Biotechnology Information. PubChem Compound Database; CID=16272. Available from: [Link].

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link].

  • ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link].

  • Wikipedia. Nitrile reduction. Available from: [Link].

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link].

  • The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Available from: [Link].

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link].

Sources

Strategic Use of 2-[4-(Aminomethyl)phenyl]benzonitrile in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 2-[4-(aminomethyl)phenyl]benzonitrile as a pivotal intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the scientific rationale, step-by-step synthetic protocols, and characterization of a representative PARP inhibitor, Niraparib. Furthermore, this note will explore the broader context of PARP inhibition in cancer therapy, providing a comprehensive resource for the development of next-generation therapeutics.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1][2][3] In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted drugs.[4] Their mechanism of action is a prime example of synthetic lethality, a concept where the combination of two genetic or functional defects leads to cell death, while a single defect does not.[5]

Many cancers exhibit deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break repair pathway.[6][7] In these cancer cells, the inhibition of PARP, which is involved in single-strand break repair, leads to the accumulation of DNA damage that cannot be effectively repaired, ultimately resulting in cancer cell death.[1][2][7][8] This targeted approach spares healthy cells that have a functional HR pathway.[2]

Between 2014 and 2018, four PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—received approval from the FDA and EMA for treating various cancers, including ovarian, breast, and prostate cancers.[4] The synthesis of these complex molecules often relies on key building blocks that enable efficient and scalable production. This compound is one such critical intermediate, particularly in the synthesis of indazole-based PARP inhibitors like Niraparib.[9]

Scientific Rationale: The Strategic Importance of this compound

The chemical structure of this compound offers several strategic advantages in the synthesis of PARP inhibitors:

  • Bifunctional Nature: The molecule possesses two key functional groups: a primary amine and a nitrile. The aminomethyl group serves as a nucleophile, enabling the formation of a crucial C-N bond with the core heterocyclic scaffold of the inhibitor. The benzonitrile moiety is a precursor to the carboxamide group, which is essential for binding to the nicotinamide binding pocket of the PARP enzyme.[10]

  • Structural Rigidity and Planarity: The phenylbenzonitrile core provides a rigid scaffold that helps to correctly orient the pharmacophoric elements of the final inhibitor within the PARP active site. This precise positioning is critical for achieving high binding affinity and inhibitory potency.

  • Versatility for Derivatization: The core structure allows for modifications at various positions, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[11]

Synthesis of a Representative PARP Inhibitor: Niraparib

This section provides a detailed protocol for the synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor, utilizing this compound as a key starting material.[9][12]

Overall Synthetic Scheme

The synthesis involves a multi-step process culminating in the formation of the final indazole-based inhibitor.

G cluster_0 Synthesis of Niraparib A This compound B Intermediate A A->B Reaction with 3-formyl-2-nitrobenzoic acid C Intermediate B B->C Reductive Cyclization D Niraparib C->D Amidation

Caption: High-level workflow for Niraparib synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Part 1: Synthesis of 2-[4-({[3-(tert-butoxycarbonyl)piperidin-3-yl]amino}methyl)phenyl]benzonitrile (Intermediate A)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Reagents: Add 3-formyl-2-nitrobenzoic acid (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 2: Synthesis of 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide (Intermediate B)

  • Reductive Cyclization: Dissolve Intermediate A in a protic solvent like ethanol.

  • Catalyst and Hydrogenation: Add a catalyst such as palladium on carbon (Pd/C) and subject the mixture to hydrogenation (H2 gas) at elevated pressure.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude cyclized product.

Part 3: Synthesis of Niraparib

  • Amidation: Dissolve Intermediate B in a suitable aprotic solvent like dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Ammonia Source: Introduce a source of ammonia, such as ammonium chloride (1.5 eq).

  • Reaction and Purification: Stir the reaction at room temperature until completion. Purify the final product, Niraparib, by preparative HPLC or recrystallization.[13]

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantitySupplier
This compound220.281.0 eqCommercially Available
3-formyl-2-nitrobenzoic acid195.131.1 eqCommercially Available
Sodium triacetoxyborohydride211.941.5 eqCommercially Available
Palladium on Carbon (10%)-catalyticCommercially Available
HATU380.231.2 eqCommercially Available
Diisopropylethylamine (DIPEA)129.242.0 eqCommercially Available
Ammonium Chloride53.491.5 eqCommercially Available
Expected Yields and Purity
  • Overall Yield: 30-40%

  • Purity (by HPLC): >98%

Characterization and Quality Control

The identity and purity of the synthesized Niraparib should be confirmed by a battery of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the product.

Biological Evaluation and Mechanism of Action

The synthesized PARP inhibitor should be evaluated for its biological activity.

In Vitro PARP Inhibition Assay

The inhibitory potency of the synthesized compound against PARP-1 and PARP-2 can be determined using a cell-free enzymatic assay.[14] The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter. Niraparib is a potent inhibitor of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively.[9][12]

Cellular Assays

Cell-based assays are crucial to assess the compound's effect on cancer cells.[14] This includes evaluating its ability to induce apoptosis and inhibit the proliferation of cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant cell lines).[9][14]

The PARP Signaling Pathway and Inhibition

G cluster_0 PARP Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Trapping PARP Trapping on DNA PARP1->Trapping Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Niraparib) Inhibitor->PARP1 Inhibition Inhibitor->Trapping Replication_Fork_Collapse Replication Fork Collapse (in S-phase) Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) in HR-Deficient Cells DSB->Apoptosis

Sources

Application Note & Protocol: Streamlined Amide Coupling of 2-[4-(Aminomethyl)phenyl]benzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of medicinal chemistry and drug development, present in a vast array of pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular design. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the synthesis of novel bioactive molecules.[1][3][4] This application note provides a detailed experimental guide for the efficient coupling of 2-[4-(aminomethyl)phenyl]benzonitrile with carboxylic acids, a process relevant to the synthesis of a wide range of therapeutic candidates. We will delve into the mechanistic rationale behind the chosen protocols, offer step-by-step procedures, and discuss critical aspects of purification and characterization.

Mechanistic Insight: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[5] Several classes of reagents have been developed for this purpose, with carbodiimides and phosphonium/aminium salts being among the most common.[6]

Carbodiimide-Mediated Coupling (EDC/HOBt)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side product in carbodiimide-mediated couplings.[7] To mitigate this and reduce the risk of racemization at chiral centers, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][6] HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to side reactions.[3][8] The amine then reacts with the HOBt-activated ester to furnish the desired amide.

Uronium-Based Coupling (HATU)

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium-based coupling reagent that offers high efficiency, particularly for challenging couplings involving sterically hindered or electron-deficient partners.[4] The reaction is believed to proceed through the formation of a highly reactive OAt-active ester.[9] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, forming a carboxylate anion that initiates the reaction with HATU.[1][10] DIPEA acts as a proton scavenger without competing with the primary amine in the coupling reaction.[10]

Experimental Protocols

The following protocols are designed for the coupling of this compound with a generic carboxylic acid (R-COOH). Researchers should adjust quantities and reaction times based on the specific properties of their carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Carboxylic Acid (R-COOH)≥95%Commercially Available
HATU≥98%Commercially Available
EDC hydrochloride≥98%Commercially Available
HOBt monohydrate≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available

Safety Precautions: Amide coupling reagents such as HATU and EDC can be sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[11][12][13]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally recommended for its high efficiency and broad substrate scope.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.[14]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[15]

Workflow for HATU-Mediated Coupling:

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh R-COOH, Amine, HATU Solvent Add Anhydrous DMF Reagents->Solvent Base Add DIPEA Solvent->Base Stir Stir at RT (2-6 h) Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Aqueous Wash (NaHCO₃, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Characterize Characterize (NMR, MS, IR) Purify->Characterize

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many substrates.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt monohydrate (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF (approximately 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.[14]

  • Add EDC hydrochloride (1.2 eq) in one portion.[14]

  • If using the hydrochloride salt of the amine, add a tertiary base like triethylamine or DIPEA (1.1 eq) to neutralize the acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).[16] The aqueous washes help remove excess EDC and the urea byproduct.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.[15]

Chemical Mechanism of EDC/HOBt Coupling:

EDC_Mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Carbodiimide HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct O_Acylisourea->Urea + R'-NH₂ (Side Rxn) HOBt HOBt Amide R-CONH-R' Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ 2-[4-(aminomethyl) phenyl]benzonitrile

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Product Purification and Characterization

Purification
  • Flash Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for eluting the amide product from a silica gel column. The polarity of the eluent can be adjusted based on the properties of the specific product.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an excellent method to obtain highly pure material.[15]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a characteristic amide N-H proton signal (typically a broad singlet or a triplet, depending on coupling) in the downfield region of the spectrum (~7-9 ppm). The signals for the methylene protons adjacent to the nitrogen will shift downfield compared to the starting amine. Due to partial double bond character, restricted rotation around the C-N bond can sometimes lead to the observation of rotamers.[17]

  • ¹³C NMR Spectroscopy: A signal for the newly formed amide carbonyl carbon will appear in the range of 165-175 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong C=O stretching absorption for the amide at approximately 1630-1680 cm⁻¹ and an N-H stretching absorption around 3300 cm⁻¹.[18]

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Sterically hindered or electron-deficient coupling partners.Switch to a more powerful coupling reagent like HATU.[4] Consider pre-activating the carboxylic acid with HATU for 15-30 minutes before adding the amine.[19] Increase reaction time or temperature moderately.
N-acylurea byproduct Rearrangement of the O-acylisourea intermediate (EDC coupling).Ensure HOBt is used. Lowering the reaction temperature can sometimes suppress this side reaction.[7]
Difficulty in Purification Byproducts co-elute with the product.If using EDC, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[14] Consider recrystallization as an alternative to chromatography.[15]
No Reaction Poor quality reagents or solvents; Inactive coupling reagent.Use freshly opened anhydrous solvents. Ensure coupling reagents have been stored properly under inert atmosphere.

Conclusion

The amide coupling protocols detailed in this note provide robust and efficient methods for the synthesis of derivatives of this compound. The choice between HATU and EDC/HOBt will depend on the specific substrate, cost considerations, and desired reaction efficiency. By understanding the underlying mechanisms and following these detailed procedures, researchers in drug discovery can confidently synthesize a diverse range of amide-containing molecules for biological evaluation.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bandenavaz, M., & Al-Tel, T. H. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5254-5257. Retrieved from [Link]

  • Kaur, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 133-144. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Le, T. N., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 205-224. Retrieved from [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Discussion post]. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? [Online forum post]. r/Chempros. Retrieved from [Link]

  • Li, S., et al. (2007). Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. The Journal of Physical Chemistry A, 111(13), 2645-2652. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amide compound. (U.S. Patent No. 7,102,032B2).
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 6). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 6). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University Chemistry. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • University Chemistry. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Copernicus.org. (2021, October 25). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile. Retrieved from [Link]

Sources

Application Notes & Protocols: Selective Reduction of the Nitrile Group in 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the selective reduction of the nitrile moiety in 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile to its corresponding primary amine, 2'-(aminomethyl)-[1,1'-biphenyl]-4-yl)methanamine. This transformation is critical in synthetic organic chemistry, particularly in drug discovery and materials science, where the resulting diamine is a valuable building block. This document explores the mechanistic underpinnings, practical considerations, and detailed protocols for two primary synthetic routes: catalytic hydrogenation and chemical reduction using metal hydrides. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the challenges associated with this specific transformation, ensuring high yield and purity of the target compound.

Introduction: The Strategic Importance of the Biphenyl Diamine Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The target molecule, 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile, serves as a precursor to a vicinal diamine derivative. The reduction of the nitrile group is a key synthetic step to unlock this scaffold for further elaboration, for instance, in the synthesis of ligands, molecular probes, or complex heterocyclic systems.

The primary challenge in this reduction lies in the molecule's existing functionality. The presence of a primary benzylic amine (the aminomethyl group) necessitates a reduction method that is highly chemoselective for the nitrile group. Potential side reactions, such as N-alkylation or catalyst poisoning, must be carefully managed to achieve a successful and high-yielding transformation. This guide will dissect the causal factors behind protocol choices to address these specific challenges.

Method Selection: A Comparative Analysis

Choosing the appropriate reduction strategy is paramount and depends on factors such as available equipment, scale, desired purity, and tolerance of other functional groups. The two most robust and widely adopted methods are catalytic hydrogenation and reduction with metal hydrides.

FeatureCatalytic HydrogenationMetal Hydride Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂)
Principle Heterogeneous or homogeneous catalysis with H₂ gas.Stoichiometric reduction via hydride transfer.
Reagents H₂ gas, Raney® Ni, Pd/C, PtO₂.LiAlH₄, BH₃·THF, NaBH₄ with a transition metal salt.
Advantages Economical for large scale, high atom economy, clean workup (catalyst filtration).[1]Rapid reactions, predictable stoichiometry, broad applicability.[2]
Disadvantages Requires specialized high-pressure equipment, potential for catalyst poisoning, risk of over-reduction or side reactions (secondary amine formation).[1]Pyrophoric and highly reactive reagents (LiAlH₄) require stringent anhydrous conditions and careful quenching; waste generation.[3]
Chemoselectivity Can be challenging. Additives like ammonia are often required to suppress secondary amine formation.[2]Generally high, but LiAlH₄ is very powerful and can reduce other groups. Milder systems (NaBH₄/CoCl₂) offer better selectivity.[4][5]
Safety Flammable H₂ gas under pressure.Highly reactive and water-sensitive reagents.

Protocol I: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis for nitrile reduction.[6] Raney® Nickel is a cost-effective and highly active catalyst for this transformation. The key to success is the suppression of the intermediate imine's reaction with the product amine, which leads to secondary amine impurities.[1] This is effectively achieved by conducting the reaction in an ammonia-saturated solvent, which favors the hydrolysis of the imine to the desired primary amine.

Mechanistic Rationale

The hydrogenation process involves the dissociative adsorption of hydrogen onto the nickel catalyst surface. The nitrile group also coordinates to the catalyst, allowing for the stepwise addition of hydrogen atoms across the triple bond, proceeding through an imine intermediate to the final primary amine.

cluster_0 Catalytic Hydrogenation Workflow Setup Reactor Setup & Inerting Charge Charge Substrate, Solvent (NH₃/MeOH), & Catalyst Setup->Charge Safe Handling React Pressurize with H₂ & Heat Charge->React Seal Reactor Monitor Monitor H₂ uptake & TLC/HPLC React->Monitor Constant Stirring Workup Filter Catalyst, Concentrate Monitor->Workup Reaction Complete Isolate Isolate/Purify Product Workup->Isolate Standard Procedures

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

  • 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~10-20% w/w to substrate)

  • Anhydrous Methanol (MeOH) saturated with Ammonia gas

  • Hydrogen (H₂) gas

  • Celite® for filtration

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 1.0 g) three times with anhydrous, deoxygenated methanol to remove the water.

  • Reactor Charging: To a high-pressure vessel, add the washed Raney® Nickel catalyst. Add a solution of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (e.g., 5.0 g) dissolved in ammonia-saturated methanol (100 mL).

  • System Purge: Seal the vessel and purge the system with nitrogen gas (3 cycles) to remove all oxygen, followed by purging with hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin vigorous stirring and heat the reaction to a set temperature (e.g., 50-80 °C).

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A small aliquot can be carefully removed (after depressurizing and purging with N₂) and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should not be allowed to dry. Immediately quench the filter cake with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography if necessary.

Protocol II: Chemical Reduction with Metal Hydrides

Metal hydrides offer a powerful alternative to catalytic hydrogenation, often providing faster reaction times and avoiding the need for high-pressure equipment.

Method A: Lithium Aluminum Hydride (LiAlH₄) - The Powerhouse Reductant

LiAlH₄ is a potent, non-selective reducing agent capable of rapidly converting nitriles to primary amines.[2][7] Its high reactivity demands strict anhydrous conditions and a carefully planned quenching procedure.

Mechanism: The reduction proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[7] The resulting dianionic intermediate is then protonated during aqueous workup to yield the primary amine.

Start R-C≡N Intermediate1 [R-CH=N]⁻ Li⁺ Start->Intermediate1 + 'H⁻' (from LiAlH₄) Intermediate2 [R-CH₂-N]²⁻ 2Li⁺ Intermediate1->Intermediate2 + 'H⁻' (from LiAlH₄) Product R-CH₂-NH₂ Intermediate2->Product + 2H₂O (Workup)

Caption: Simplified mechanism of LiAlH₄ nitrile reduction.

Detailed Protocol:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Method B: Sodium Borohydride & Cobalt(II) Chloride - The Milder Alternative

Sodium borohydride (NaBH₄) alone is not potent enough to reduce nitriles.[4] However, in the presence of a transition metal salt like cobalt(II) chloride (CoCl₂), a highly effective reducing system is formed in situ.[5] This method is significantly safer than using LiAlH₄ and often displays excellent chemoselectivity.

Principle: It is believed that CoCl₂ reacts with NaBH₄ to form cobalt boride, which acts as the active catalyst for the reduction.[5] This system provides a milder, more controlled reduction.

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (5.0 - 10.0 eq) portion-wise over 30-60 minutes. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully add aqueous HCl (e.g., 3M) to dissolve the black precipitate and adjust the pH to ~1-2.

  • Purification: Wash the acidic aqueous layer with diethyl ether or ethyl acetate to remove any non-basic impurities. Then, basify the aqueous layer with concentrated NaOH or NH₄OH to a pH of >12 and extract the product with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired diamine.

Analytical Characterization

To ensure the integrity of the final product, a comprehensive analytical validation is necessary:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring. A typical mobile phase would be Dichloromethane/Methanol/Ammonia (90:9:1).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure. The disappearance of the nitrile carbon signal (~118-125 ppm) and the appearance of a new methylene carbon signal (~45 ppm) in the ¹³C NMR are indicative of a successful reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch at ~2220-2260 cm⁻¹ in the starting material should be absent in the product spectrum.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114772-54-2, 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. PubChem. [Link]

  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Scribd. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801–6802. [Link]

  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]

  • Redkin, R. (2009). A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

Sources

Application Notes and Protocols: 2-[4-(Aminomethyl)phenyl]benzonitrile as a Strategic Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[2] The success of this endeavor hinges on the strategic selection of molecular building blocks that can effectively interact with the kinase active site. This guide focuses on the utility of 2-[4-(aminomethyl)phenyl]benzonitrile , a versatile building block for the synthesis of a new generation of kinase inhibitors. Its unique structural features, comprising a cyanobiphenyl scaffold and a reactive primary amine, offer a compelling platform for creating targeted therapeutics.

The cyanobiphenyl moiety can engage in crucial interactions within the ATP-binding pocket of kinases, while the aminomethyl group provides a convenient handle for coupling with various heterocyclic systems, which are common pharmacophores in kinase inhibitor design.[3] This document provides a comprehensive overview of the synthesis of this building block, its application in the preparation of kinase inhibitors, and the underlying principles of its interaction with kinase targets.

Chemical Properties and Synthesis of the Building Block

This compound (also known as 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile) is a bifunctional molecule poised for diverse chemical transformations. The nitrile group and the aromatic rings provide a scaffold for non-covalent interactions with the kinase active site, while the primary amine is a nucleophilic center for the construction of more complex inhibitor molecules.

A robust synthetic strategy for this building block involves a multi-step process, beginning with the formation of the core biphenyl structure, followed by functional group manipulations to introduce the aminomethyl group. A representative synthetic pathway is outlined below.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Amination A 2-Bromobenzonitrile C 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile A->C Pd catalyst, Base B 4-Methylphenylboronic acid B->C D 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile E 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile D->E NBS, Radical initiator F 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile G This compound F->G e.g., Gabriel synthesis or direct amination

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a general, three-step synthesis. Researchers should optimize conditions based on available laboratory equipment and reagents.

Step 1: Suzuki-Miyaura Coupling for 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile[4]

This step constructs the core biphenyl scaffold.

  • Reagents:

    • 2-Bromobenzonitrile (1.0 eq)

    • 4-Methylphenylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • To a degassed mixture of the solvent, add 2-bromobenzonitrile, 4-methylphenylboronic acid, and the base.

    • Add the palladium catalyst and degas the mixture again.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Benzylic Bromination to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile[1]

This step functionalizes the methyl group for subsequent amination.

  • Reagents:

    • 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 eq)

    • Solvent (e.g., Carbon tetrachloride or acetonitrile)

  • Procedure:

    • Dissolve 4'-methyl-[1,1'-biphenyl]-2-carbonitrile in the solvent in a flask equipped with a reflux condenser.

    • Add NBS and the radical initiator.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which can be used in the next step with or without further purification.

Step 3: Synthesis of this compound

This can be achieved through various methods, with the Gabriel synthesis being a common choice to avoid over-alkylation.

  • Reagents (Gabriel Synthesis):

    • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq)

    • Potassium phthalimide (1.1 eq)

    • Solvent (e.g., DMF)

    • Hydrazine hydrate (1.5 eq)

  • Procedure:

    • Dissolve 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in DMF and add potassium phthalimide.

    • Heat the mixture at 60-80 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and add hydrazine hydrate.

    • Heat the mixture to reflux for 1-2 hours to cleave the phthalimide group.

    • After cooling, perform an acidic workup to precipitate the phthalhydrazide byproduct.

    • Filter the mixture and neutralize the filtrate with a base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain this compound.

Application in Kinase Inhibitor Synthesis: A Case Study with a Pyrimidine Scaffold

The primary amine of this compound is a versatile nucleophile for coupling with electrophilic heterocyclic scaffolds, which are prevalent in kinase inhibitors. A common strategy involves the nucleophilic aromatic substitution (SNAᵣ) reaction with a halo-substituted pyrimidine. This approach is exemplified in the synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which have shown promise as selective Janus kinase 2 (JAK2) inhibitors.[4]

Rationale for Targeting JAK Kinases

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms.[4] Therefore, selective JAK inhibitors are of significant therapeutic interest. The pyrrolopyrimidine scaffold is a well-established hinge-binding motif in many JAK inhibitors.[3]

Synthetic Workflow for a Representative Kinase Inhibitor

Inhibitor_Synthesis cluster_0 Nucleophilic Aromatic Substitution A This compound C N-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)pyrimidin-2-amine Derivative A->C Base, Solvent (e.g., DMF) B Substituted 2-Chloropyrimidine B->C SAR_Diagram cluster_0 cluster_1 Core This compound Mod1 Substitution on the Pyrimidine Ring Core->Mod1 Effect1 Impacts selectivity and potency against different kinases. Mod1->Effect1 Mod2 Alterations to the Biphenyl Linker Effect2 Can modulate pharmacokinetic properties and access to hydrophobic pockets. Mod2->Effect2 Mod3 Replacement of the Nitrile Group Effect3 Affects hydrogen bonding and potential for covalent interactions. Mod3->Effect3

Sources

Application Notes & Protocols: Synthesis of Bio-active Derivatives from 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-[4-(Aminomethyl)phenyl]benzonitrile Scaffold

This compound, also known as 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its structure is characterized by a biphenyl core, which provides a rigid and tunable scaffold, a primary amine that serves as a versatile nucleophilic handle, and a nitrile group, a common pharmacophore and synthetic precursor.[2] This unique combination of features makes it a valuable starting material for creating diverse libraries of compounds with potential therapeutic applications.

Notably, this scaffold is a key intermediate in the synthesis of several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[3][4] PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[5] Their inhibition can lead to synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[5] The drug Niraparib, a potent PARP inhibitor, utilizes a derivative of this core structure, highlighting the scaffold's proven value in oncology.[6][7]

This guide provides detailed protocols for the two most common and powerful strategies for derivatizing the primary amine of this compound: N-Acylation (Amide Bond Formation) and N-Alkylation (Reductive Amination) . The causality behind experimental choices is explained to empower researchers to adapt these protocols for the synthesis of novel and diverse molecular entities.

Core Synthetic Strategies & Mechanistic Rationale

The primary amine of this compound is the principal site for derivatization. Its nucleophilicity allows for the formation of new carbon-nitrogen bonds, enabling the introduction of a vast array of functional groups and molecular fragments.

Strategy 1: N-Acylation via Amide Bond Formation

Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry.[8] It involves the coupling of the primary amine with a carboxylic acid. The reaction requires the "activation" of the carboxylic acid to overcome the high energy barrier of direct condensation, which would otherwise require harsh conditions.[9]

Causality of the Method: The process involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent, which forms a highly reactive intermediate. The amine then attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate that collapses to the stable amide bond, releasing the activated leaving group.

Common Coupling Systems:

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce potential racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents form activated phosphonium esters, which are highly reactive towards amines.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Similar to phosphonium salts, these form activated esters that readily react with amines to yield amides under mild conditions.

The workflow for this synthetic strategy is outlined below.

G cluster_0 N-Acylation Workflow start Starting Materials: - this compound - Carboxylic Acid (R-COOH) activation Carboxylic Acid Activation (Formation of reactive intermediate) start->activation Add Coupling Reagent reagents Coupling Reagent (e.g., EDC/HOBt) + Organic Base (e.g., DIPEA) reagents->activation coupling Nucleophilic Attack by Primary Amine activation->coupling product Final Amide Derivative coupling->product workup Aqueous Workup & Purification product->workup Isolate

Caption: General workflow for N-Acylation.

Strategy 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[10][11] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the corresponding amine.[12]

Causality of the Method: The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must be mild enough to not reduce the starting aldehyde/ketone but potent enough to readily reduce the imine/iminium ion intermediate as it forms.[10][12] This selectivity drives the reaction towards the desired amine product and prevents the isolation of the often-unstable imine.

Selective Reducing Agents:

  • Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, but its toxicity (due to the potential release of cyanide) has led to the adoption of alternatives.[10][12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A milder and less toxic reagent that has become the preferred choice for many reductive amination protocols.[12][13] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

The logical flow of this process is depicted below.

G cluster_1 Reductive Amination Workflow start_ra Starting Materials: - this compound - Aldehyde or Ketone (R-CHO) imine_formation Imine/Iminium Ion Formation (Reversible) start_ra->imine_formation reduction In-situ Reduction by Selective Reducing Agent imine_formation->reduction product_ra Final Secondary Amine Derivative reduction->product_ra reagent_ra Reducing Agent (e.g., NaBH(OAc)₃) reagent_ra->reduction workup_ra Quenching, Workup & Purification product_ra->workup_ra Isolate

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-{[2'-(Cyano)-[1,1'-biphenyl]-4-yl]methyl}acetamide (Amide Coupling)

This protocol details the acylation of the starting material with acetic acid to form a simple acetamide derivative.

  • Materials:

    • This compound (1.0 g, 4.80 mmol)

    • Acetic Acid (0.32 g, 5.28 mmol, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.01 g, 5.28 mmol, 1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (0.71 g, 5.28 mmol, 1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 mL, 14.4 mmol, 3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

    • Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Water (H₂O)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 4.80 mmol), acetic acid (0.32 g, 5.28 mmol), EDC·HCl (1.01 g, 5.28 mmol), and HOBt (0.71 g, 5.28 mmol).

    • Add anhydrous DMF (20 mL) and stir the mixture at room temperature until all solids dissolve.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (2.5 mL, 14.4 mmol) dropwise over 5 minutes. The reaction is often mildly exothermic.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) or by recrystallization (e.g., from EtOAc/hexanes) to yield the pure product.

Protocol 2: Synthesis of 2-{4-[(Cyclohexylmethylamino)methyl]phenyl}benzonitrile (Reductive Amination)

This protocol describes the N-alkylation using cyclohexanecarboxaldehyde.

  • Materials:

    • This compound (1.0 g, 4.80 mmol)

    • Cyclohexanecarboxaldehyde (0.60 g, 5.28 mmol, 1.1 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.03 g, 9.60 mmol, 2.0 eq)

    • 1,2-Dichloroethane (DCE), anhydrous (25 mL)

    • Acetic Acid (catalytic, ~0.1 mL)

    • Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 4.80 mmol) and anhydrous DCE (25 mL).

    • Add cyclohexanecarboxaldehyde (0.60 g, 5.28 mmol) and a catalytic drop of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (2.03 g, 9.60 mmol). Caution: The addition may cause some gas evolution.

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution (30 mL) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to afford the desired secondary amine.

Data Summary & Characterization

The successful synthesis of derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Protocol Derivative Name Reactant (eq) Key Reagents Solvent Typical Yield
1N-{[2'-(Cyano)-[1,1'-biphenyl]-4-yl]methyl}acetamideAcetic Acid (1.1)EDC·HCl (1.1), HOBt (1.1), DIPEA (3.0)DMF75-90%
22-{4-[(Cyclohexylmethylamino)methyl]phenyl}benzonitrileCyclohexanecarboxaldehyde (1.1)NaBH(OAc)₃ (2.0), Acetic Acid (cat.)DCE60-85%

Characterization Notes:

  • ¹H NMR: For Protocol 1, expect the appearance of a new amide N-H signal and a methyl singlet around 2.0 ppm. The benzylic CH₂ protons will shift downfield. For Protocol 2, the benzylic CH₂ protons will also show a characteristic shift, and new signals corresponding to the cyclohexylmethyl group will be present.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the expected product (Protocol 1: C₁₆H₁₄N₂O, MW=250.29; Protocol 2: C₂₁H₂₄N₂, MW=304.43).

References

  • Wu, C.-H., Wang, C.-J., Chang, C.-P., Cheng, Y.-C., Song, J.-S., Jan, J.-J., & Chou, M. (Year). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Google Patents. (Year). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (Year). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (Year). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]

  • Google Patents. (Year).
  • National Center for Biotechnology Information. (Year). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • PubChem. (Year). This compound. [Link]

  • Google Patents. (Year). A kind of preparation method of 2,6- diethyl -4- aminomethyl phenyl malononitrile.
  • Organic Chemistry Portal. (Year). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (Year). A kind of synthetic method for preparing Niraparib.
  • Google Patents. (Year).
  • University of Oxford. (Year). Synthesis of Niraparib, a cancer drug candidate. [Link]

  • HepatoChem. (Year). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2025). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. [Link]

  • Patsnap Eureka. (Year). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. [Link]

  • National Institutes of Health. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. [Link]

  • Springer. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. [Link]

  • ResearchGate. (Year). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Organic Chemistry Data. (Year). Reductive Amination - Common Conditions. [Link]

  • Scirp.org. (Year). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation. [Link]

  • MSpace. (Year). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ACS Publications. (Year). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • Harvard University. (Year). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

Sources

Application Notes & Protocols: The Use of 2-[4-(Aminomethyl)phenyl]benzonitrile in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted cancer therapy, precision and efficacy are paramount. Small molecule inhibitors that target critical cellular pathways, such as DNA damage repair, have revolutionized treatment paradigms for specific cancer subtypes. This document provides a comprehensive technical guide for researchers and drug development professionals on the application of 2-[4-(aminomethyl)phenyl]benzonitrile . This compound is not an active therapeutic agent itself, but rather a pivotal starting material and key intermediate in the synthesis of potent oncology drugs, most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3]

Herein, we elucidate the scientific rationale for its use, detailing its role in the synthesis of PARP inhibitors and the fundamental concept of synthetic lethality that these inhibitors exploit. We provide detailed, field-tested protocols for synthesizing a PARP inhibitor from this building block, assessing its biochemical activity, and evaluating its cell-based efficacy in clinically relevant cancer models.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a biphenyl scaffold, a reactive primary amine (aminomethyl group), and a nitrile group.[4] Its structural rigidity and the strategic placement of its functional groups make it an ideal precursor for constructing complex heterocyclic systems common in medicinal chemistry. Its primary significance in oncology is its established role as a crucial building block in the multi-step synthesis of Niraparib (2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide), a highly potent PARP inhibitor approved for treating certain types of ovarian, fallopian tube, and peritoneal cancers.[1][5]

Physicochemical Properties

A thorough understanding of a starting material's properties is critical for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem[4]
Molecular Weight 208.26 g/mol PubChem[4]
CAS Number 133690-92-3PubChem[4]
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents such as THF, DMFGeneral Knowledge

The Scientific Rationale: Targeting PARP and Synthetic Lethality

To appreciate the utility of this compound, one must first understand the therapeutic strategy of the final drug product it helps create. PARP inhibitors function on the principle of synthetic lethality .

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) network.[6] They act as DNA damage sensors, recognizing single-strand breaks (SSBs) in DNA.[7] Upon binding to a break, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, creating a signal that recruits other DNA repair factors to fix the damage.[7]

Synthetic Lethality in BRCA-Deficient Cancers

In healthy cells, double-strand breaks (DSBs)—a more severe form of DNA damage—are repaired primarily through a high-fidelity pathway called homologous recombination (HR), which relies on proteins encoded by genes like BRCA1 and BRCA2.[8][9] Certain cancers, particularly a subset of breast, ovarian, pancreatic, and prostate cancers, harbor mutations that inactivate BRCA1 or BRCA2, making their HR pathway deficient.[9][10]

These BRCA-mutant cancer cells become heavily dependent on the PARP-mediated SSB repair pathway. When SSBs are not repaired (due to PARP inhibition), they can stall and collapse replication forks during cell division, leading to the formation of toxic DSBs.[10] In a normal cell, these DSBs would be repaired by the HR pathway. However, in BRCA-mutant cells, the absence of both a functional HR pathway and a PARP-mediated repair pathway is catastrophic.[11] This accumulation of irreparable DNA damage triggers apoptosis, leading to selective cancer cell death.[1][8] This concept, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is termed synthetic lethality.[11][12]

Signaling Pathway Diagram

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

SyntheticLethality Mechanism of PARP Inhibitor-Induced Synthetic Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated Repair SSB_N->PARP_N Repaired Viability_N Cell Survival PARP_N->Viability_N DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (BRCA1/2) DSB_N->HR_N Repaired HR_N->Viability_N SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated Repair SSB_C->PARP_C PARPi PARP Inhibitor PARPi->PARP_C Blocks DSB_C Toxic DSB Formation PARP_C->DSB_C Unrepaired SSBs lead to HR_C Homologous Recombination DSB_C->HR_C Repair Blocked Apoptosis Apoptosis / Cell Death DSB_C->Apoptosis DrugDiscoveryWorkflow Start Starting Material This compound Synth Chemical Synthesis of Niraparib Analog Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Biochem Biochemical Assay In Vitro PARP1 Inhibition (IC50) Purify->Biochem Cell Cell-Based Assay Synthetic Lethality in BRCA-mutant cells Biochem->Cell Potent compounds (low IC50) Lead Lead Candidate Cell->Lead Selective compounds

Caption: Workflow from starting material to lead candidate identification.

Experimental Protocols

Disclaimer: These protocols are for research and development purposes only. All laboratory work should be conducted by trained personnel in a suitable chemical laboratory, adhering to all institutional and governmental safety guidelines.

Protocol 1: Conceptual Synthesis of a Niraparib Core Structure

This protocol outlines a conceptual synthetic step demonstrating the use of this compound to form a key amide bond present in PARP inhibitors.

Objective: To couple this compound with a protected indazole-7-carboxylic acid to form the core structure of Niraparib.

Materials:

  • This compound

  • 2H-indazole-7-carboxylic acid (or a suitable derivative)

  • Amide coupling reagents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Acid Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagents, for example, HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against PARP1 enzyme activity. Objective: To quantify the inhibitory potency of a test compound on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • PARP Assay Buffer * Histone H1 (as protein substrate)

  • Biotinylated-NAD⁺ (as PARP substrate)

  • Activated DNA (to stimulate PARP activity) * Test compound (dissolved in DMSO) and reference inhibitor (e.g., Olaparib)

  • Streptavidin-conjugated donor beads and acceptor beads (for signal detection, e.g., AlphaScreen)

  • 384-well microplate

  • Microplate reader capable of AlphaScreen detection [6] Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • PARP Assay Buffer.

    • Test compound or vehicle control (DMSO, final concentration ≤1%).

    • PARP1 enzyme solution (e.g., a final concentration of 50 ng per reaction). * Histone H1 and Activated DNA solution.

  • Initiation: Start the enzymatic reaction by adding the Biotinylated-NAD⁺ solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.

  • Detection: Stop the reaction and initiate detection by adding a mixture of streptavidin-donor beads and acceptor beads according to the manufacturer's protocol. [6]6. Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Synthetic Lethality Assay (MTS/MTT Assay)

This protocol evaluates the selective cytotoxicity of a PARP inhibitor in a cancer cell line with a BRCA2 mutation versus a BRCA-proficient cell line. [13][14][15] Objective: To demonstrate the principle of synthetic lethality by showing that the test compound is more toxic to BRCA-deficient cells than to BRCA-proficient cells.

Model System:

  • BRCA-deficient line: CAPAN-1 (human pancreatic adenocarcinoma, carries a BRCA2 6174delT mutation). [16][17][18][19]* BRCA-proficient line: BxPC-3 (human pancreatic adenocarcinoma, wild-type BRCA2). [18] Materials:

  • CAPAN-1 and BxPC-3 cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound and reference inhibitor

  • MTS or MTT reagent * 96-well cell culture plates

  • Multichannel pipette and incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed CAPAN-1 and BxPC-3 cells into separate 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72-96 hours. The longer incubation period allows for the accumulation of DNA damage and subsequent cell death.

  • Viability Assessment:

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well. [13] * Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product. [13] * If using MTT, add 100 µL of solubilization solution and incubate further to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

    • Plot percent viability versus log[compound concentration] for each cell line.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in CAPAN-1 cells compared to BxPC-3 cells demonstrates selective synthetic lethality.

Data Interpretation and Expected Outcomes

  • Synthesis: Successful synthesis should yield a product with the expected molecular weight and NMR spectrum. Purity should be >95% as determined by HPLC for use in biological assays.

  • PARP1 Inhibition Assay: A potent PARP inhibitor like Niraparib will exhibit an IC₅₀ in the low nanomolar range (e.g., Niraparib IC₅₀ for PARP1 is ~3.8 nM). [2][3]* Synthetic Lethality Assay: A successful experiment will show a dose-response curve for the CAPAN-1 (BRCA2-mutant) cells that is shifted significantly to the left compared to the curve for the BxPC-3 (BRCA-WT) cells. The GI₅₀ for CAPAN-1 cells may be 10- to 100-fold lower than for BxPC-3 cells, providing strong evidence of a synthetic lethal interaction.

Conclusion

This compound represents a critical entry point for the synthesis of a powerful class of oncology drugs. Its value is intrinsically linked to the clinical success of PARP inhibitors and the elegant therapeutic concept of synthetic lethality. By providing a stable and reactive chemical scaffold, it enables the construction of molecules precisely designed to exploit the genetic vulnerabilities of cancer cells, such as BRCA mutations. The protocols and workflows detailed in this guide provide a robust framework for researchers to utilize this key intermediate in the discovery and development of next-generation targeted cancer therapies.

References

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor?
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric). Millipore Sigma.
  • Chen, P. L., et al. (2017). Restoration of CAPAN-1 cells with functional BRCA2 provides insight into the DNA repair activity of individuals who are heterozygous for BRCA2 mutations.
  • Google Patents. (2017). A kind of synthetic method for preparing Niraparib.
  • Khalizieva, Z., et al. (2024). BRCA1 and BRCA2: from cancer susceptibility to synthetic lethality.
  • Bradshaw, T. D., et al. (1997). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity.
  • PubChem. This compound.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance.
  • Thakkar, S., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. NIH National Library of Medicine. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • ChemicalBook. Niraparib synthesis.
  • Cheméo. (2023). Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9).
  • Kanev, K., et al. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • Cellosaurus. Cell line Capan-1 (CVCL_0237).
  • Martires, L. C. M., et al. (2024). LIG1 is a Synthetic Lethal Target in BRCA1 Mutant Cancers. AACR Journals.
  • Abcam.
  • ATCC.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • ATCC.
  • Bass, H. (2022). Synthetic Lethality Implications for BRCA Mutation Cancers and Beyond. Proceedings of the Texas A&M Medical Student Grand Rounds.
  • MedKoo Biosciences. Niraparib Synthetic Routes.
  • Google Patents. (2021).
  • Sigma-Aldrich. mts-cell-viability-assay.
  • ResearchGate. (2000). Capan-1 cells contain only the del6174T mutant BRCA2 gene.
  • Waddell, N., et al. (2012). Comprehensive Genomic Analysis of a BRCA2 Deficient Human Pancreatic Cancer.
  • Al-Subari, D., et al. (2021). Breast Cancer Predisposition Genes and Synthetic Lethality.

Sources

Strategic Functionalization of the Primary Amino Group of 2-[4-(Aminomethyl)phenyl]benzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide

Abstract

This technical guide provides a detailed exploration of methods to functionalize the primary amino group of 2-[4-(aminomethyl)phenyl]benzonitrile, a valuable scaffold in medicinal chemistry. The presence of the benzonitrile moiety is a privileged feature in numerous approved pharmaceuticals, acting as a versatile hydrogen bond acceptor and metabolic stabilizer.[1][2][3] This document outlines three core, high-yield synthetic strategies—acylation, urea formation, and reductive amination—complete with detailed, field-proven protocols. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers in drug development to rationally design and synthesize novel derivatives for targeted applications.

Introduction and Strategic Importance

The compound this compound is a bifunctional building block of significant interest in drug discovery. Its structure combines a reactive primary benzylic amine, ideal for derivatization, with a chemically robust biphenyl-nitrile core. The nitrile group, in particular, is a key pharmacophore found in a multitude of FDA-approved drugs.[2] Its unique electronic properties allow it to serve as a bioisostere for carbonyl groups, engage in crucial hydrogen bonding interactions with protein targets, and enhance pharmacokinetic profiles.[1][4]

Functionalization of the aminomethyl group allows for the systematic exploration of the surrounding chemical space, enabling the modulation of a compound's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity. The derivatives of this scaffold have potential applications across diverse therapeutic areas, including oncology and virology, often as inhibitors of kinases or viral entry.[1] This guide provides the foundational chemistry required to leverage this scaffold in research and development programs.

Chemical Reactivity Profile

The primary site of reactivity on this compound is the terminal primary amino group (-NH₂). The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. The benzylic position of this amine enhances its reactivity compared to a simple aliphatic amine. The biphenyl and benzonitrile functionalities are generally stable under the conditions described herein, allowing for selective modification of the amino group. Care must be taken with highly reactive reducing agents (e.g., LiAlH₄), which could potentially reduce the nitrile, but the protocols in this guide are designed to avoid such side reactions.

Core Functionalization Strategies: A Comparative Overview

Three primary strategies are presented for derivatizing the amino group. The choice of method depends on the desired final functional group, which is a critical decision in lead optimization.

Functionalization Strategy Reagent Class Product Formed Key Mechanistic Principle Typical Reaction Conditions
Acylation Acyl Halides, AnhydridesN-Benzyl AmideNucleophilic Acyl SubstitutionAprotic solvent, non-nucleophilic base (e.g., Et₃N)
Urea Formation Isocyanates, IsothiocyanatesN,N'-Disubstituted Urea/ThioureaNucleophilic Addition to HeterocumuleneAprotic solvent, room temperature
Reductive Amination Aldehydes, KetonesSecondary or Tertiary AmineImine/Iminium Formation & Hydride ReductionMildly acidic, selective reducing agent (e.g., NaBH(OAc)₃)

Key Experimental Protocols and Methodologies

The following protocols are designed as robust starting points. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time.

Protocol 1: Acylation for Amide Bond Formation

Acylation is a fundamental transformation that introduces an amide linkage, a cornerstone of peptide chemistry and a common feature in drug molecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.[5] A non-nucleophilic base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[5]

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (1.0 eq) in aprotic solvent (e.g., DCM) B Add non-nucleophilic base (e.g., Et3N, 1.2 eq) A->B C Cool solution to 0 °C B->C D Add Acyl Chloride (1.1 eq) dropwise C->D E Warm to RT and stir (1-4 hours) D->E F Quench with aq. NaHCO3 E->F G Extract with organic solvent F->G H Purify by column chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: General workflow for the acylation of a primary amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution. A white precipitate of triethylammonium chloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting N-{[4-(2-cyanophenyl)phenyl]methyl}acetamide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Urea and Thiourea Formation

The urea moiety is a privileged structure in medicinal chemistry, known for its ability to act as a rigid hydrogen bond donor-acceptor unit.[6] The synthesis is exceptionally straightforward, involving the direct addition of the primary amine to an isocyanate or isothiocyanate.[7] The reaction is typically fast, clean, and proceeds without the need for a catalyst or base.[8]

  • Preparation: In a vial, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetone, tetrahydrofuran (THF), or DCM (approx. 0.1 M).[9]

  • Reagent Addition: Add phenyl isocyanate (1.0-1.05 eq.) to the solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. In many cases, the urea product will precipitate from the solution as a white solid.

  • Isolation: If a precipitate forms, collect the product by vacuum filtration and wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization: Confirm the structure of the resulting 1-{[4-(2-cyanophenyl)phenyl]methyl}-3-phenylurea by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Reductive Amination for Secondary/Tertiary Amine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in equilibrium, which is then reduced in situ by a selective reducing agent.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild, tolerant of acidic conditions needed for imine formation, and does not reduce the starting carbonyl compound.[8][11]

A Mix Amine (1.0 eq) & Carbonyl (1.1 eq) in solvent (e.g., DCE) B Add Acetic Acid (optional, cat.) to facilitate imine formation A->B C Stir for 30-60 min at RT (Imine Formation) B->C D Add NaBH(OAc)3 (1.5 eq) in portions C->D E Stir at RT until completion (2-24 hours) D->E F Quench with aq. NaHCO3 E->F G Extract and Purify F->G H Final Secondary/Tertiary Amine G->H

Caption: Step-wise workflow for a one-pot reductive amination.

  • Preparation: To a flask, add this compound (1.0 eq.), acetone (1.5-2.0 eq.), and 1,2-dichloroethane (DCE) or THF as the solvent (approx. 0.1 M).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to the mixture and stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The addition may cause slight effervescence.

  • Reaction: Continue to stir the reaction at room temperature for 2-24 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Characterization: Confirm the structure of the resulting 2-{4-[(isopropylamino)methyl]phenyl}benzonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The functionalized derivatives of this compound are of high value in constructing compound libraries for high-throughput screening and in lead optimization campaigns.

  • Amides: Introduce vectors for further functionalization and can mimic peptide bonds, enabling interaction with protein backbones.

  • Ureas: Act as potent, rigid hydrogen-bond donors, crucial for binding to targets like kinases and proteases.[6]

  • Secondary/Tertiary Amines: The resulting amines can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with acidic residues (e.g., Asp, Glu) in a protein's active site.

The benzonitrile core itself is present in drugs targeting a wide range of diseases, from cancer to inflammatory conditions, highlighting the therapeutic potential of novel derivatives.[1][2][12]

Conclusion

The primary amino group of this compound offers a reliable and versatile handle for synthetic modification. Through straightforward and high-yielding reactions such as acylation, urea formation, and reductive amination, a diverse array of derivatives can be readily accessed. These protocols provide researchers and drug development professionals with a robust toolkit to synthesize novel chemical entities based on this privileged scaffold, facilitating the discovery of next-generation therapeutics.

References

  • Basu, K., et al. (2008). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Zheng, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Xu, W., & Yoshikai, N. (2017). Pivalophenone N–H imine as a benzonitrile surrogate for directed C–H bond functionalization. Chemical Science. Available at: [Link]

  • MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Semantic Scholar. Available at: [Link]

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. Available at: [Link]

  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Molecules. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health. Available at: [Link]

  • Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ACS Publications. Available at: [Link]

  • PubMed. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Available at: [Link]

  • Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • The Journal of Organic Chemistry. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. ACS Publications. Available at: [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]

  • Google Patents. Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.
  • Synthetic Communications. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2017). Pivalophenone N–H Imine as a Benzonitrile Surrogate for Directed C–H Bond Functionalization. ResearchGate. Available at: [Link]

  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[4-(aminomethyl)phenyl]benzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical to the quality of the final active pharmaceutical ingredient (API). The developed method is suitable for both routine quality control and stability testing, demonstrating excellent separation from potential impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a primary amine and a nitrile group on a biphenyl scaffold.[3] Its structure makes it a valuable building block in medicinal chemistry. The presence of impurities, including starting materials, by-products, or degradants, can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for ensuring the quality and consistency of this intermediate.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it the method of choice for many pharmaceutical analyses.[4][5] This application note details a stability-indicating RP-HPLC method, which can resolve the main component from its potential degradation products, a critical requirement for stability studies.[6][7]

Chromatographic Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound. The presence of aromatic rings suggests strong retention on a reversed-phase column, while the primary amine group can cause peak tailing due to interaction with residual silanols on the stationary phase.

Column Selection: Balancing Retention and Peak Shape

A C18 column is a common starting point for the separation of moderately polar to nonpolar compounds. However, for compounds containing basic functional groups like primary amines, a phenyl-hexyl stationary phase was chosen. Phenyl columns offer alternative selectivity to C18 phases, primarily through π-π interactions with the aromatic rings of the analyte, which can improve peak shape and resolution from closely related impurities.[8]

Mobile Phase Optimization: The Key to Resolution

A gradient elution with acetonitrile and a low pH aqueous buffer was selected. Acetonitrile is a common organic modifier in reversed-phase chromatography. The use of a phosphate buffer at a pH of approximately 2.5 serves a dual purpose:

  • Protonation of the Analyte: At a pH well below the pKa of the primary amine, the analyte will be fully protonated, ensuring consistent interaction with the stationary phase and improving peak shape.

  • Suppression of Silanol Activity: The low pH of the mobile phase suppresses the ionization of residual silanol groups on the silica support, minimizing secondary interactions that can lead to peak tailing.

Detection Wavelength: Maximizing Sensitivity

The UV spectrum of this compound is expected to show significant absorbance due to the presence of the biphenyl chromophore. Based on the analysis of similar aromatic compounds, a detection wavelength of 220 nm was chosen to ensure high sensitivity for both the parent compound and potential impurities.[9]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (85%) (AR grade)

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard (purity >99.5%)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 2.5 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

HPLC Method Parameters and Data Presentation

Chromatographic Conditions
ParameterSetting
Column ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 25 minutes
System Suitability Test (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before the analysis of any samples. The acceptance criteria are based on ICH guidelines.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline for specificity, linearity, range, accuracy, precision, and robustness.[1][2]

Specificity (Forced Degradation Study)

A forced degradation study was conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours

  • Basic: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 48 hours

The results should show that the main peak is well-resolved from any degradation products, and the peak purity should be confirmed using a DAD.

Linearity and Range

The linearity of the method was evaluated over a concentration range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was performed on a different day by a different analyst.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • pH of Mobile Phase A: ± 0.2 units

The system suitability parameters should be met under all varied conditions.

Visualizing the Workflow

The following diagrams illustrate the key workflows for this analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting S1 Weigh Reference Standard S2 Prepare Standard Stock Solution S1->S2 S3 Prepare Working Standard S2->S3 A1 System Suitability Test (SST) S3->A1 To HPLC P1 Weigh Sample P2 Prepare Sample Solution P1->P2 A2 Inject Standard & Sample P2->A2 To HPLC A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration & Identification A3->D1 D2 Quantification D1->D2 D3 Generate Report D2->D3

Caption: Overall HPLC analysis workflow.

Validation_Process Method Method Validation ICH Q2(R1) Specificity Specificity Forced Degradation Method->Specificity Linearity Linearity & Range r² ≥ 0.999 Method->Linearity Accuracy Accuracy 98-102% Recovery Method->Accuracy Precision Precision RSD ≤ 2.0% Method->Precision Robustness Robustness Deliberate Variations Method->Robustness

Caption: Key parameters for method validation.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound. The method's stability-indicating capability makes it particularly suitable for quality control throughout the manufacturing process and for stability studies of the compound. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1393341, this compound. Retrieved from [Link].

  • PureSynth (n.d.). 4-(Aminomethyl)Benzonitrile Hydrochloride 98.0%(HPLC). Retrieved from [Link].

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link].

  • Haider, M. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Pharmaceutical Methods, 8(1), 1-7. Retrieved from [Link].

  • Li, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206478. Retrieved from [Link].

  • European Journal of Biomedical and Pharmaceutical Sciences. (2025). A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link].

  • ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Retrieved from [Link].

  • Helda - University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Retrieved from [Link].

  • LCGC International. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link].

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link].

  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link].

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. Retrieved from [Link].

  • General HPLC Methods. (n.d.). Retrieved from [Link].

  • Google Patents. (n.d.). CN105016944A - Preparation methods of nitrile and corresponding amine.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link].

  • Agilent Technologies, Inc. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102503179, 2-[4-(Fluoromethyl)phenyl]benzonitrile. Retrieved from [Link].

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link].

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link].

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link].

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link].

Sources

Introduction: The Analytical Imperative in Pharmaceutical Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 2-[4-(Aminomethyl)phenyl]benzonitrile and its Process-Related Impurities by LC-MS

In modern drug development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. The compound this compound is a key structural motif and a versatile building block in medicinal chemistry.[1] Its biphenyl core, combined with a reactive primary amine and a nitrile group, makes it susceptible to various transformations, both intended and unintended.[2] Consequently, monitoring the purity of this compound and identifying potential reaction byproducts, starting materials, and degradation products is a critical quality control step. The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of a final drug product.[3][4][5]

This application note presents a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound. We delve into the rationale behind the method's development, providing a detailed protocol that ensures high specificity and accuracy, in accordance with International Council for Harmonisation (ICH) guidelines.[3] The synergy of High-Performance Liquid Chromatography (HPLC) for separation and tandem Mass Spectrometry (MS/MS) for detection provides an indispensable tool for this analytical challenge, offering unparalleled sensitivity and structural elucidation capabilities.[5][6]

Analytical Strategy: Addressing the Physicochemical Properties of the Analyte

The molecular structure of this compound presents a distinct analytical challenge. It possesses a hydrophobic biphenyl backbone and a strongly basic primary aminomethyl group. This dual character necessitates careful control over the chromatographic conditions.

  • Chromatographic Rationale: A reversed-phase HPLC approach is selected, as it is the standard for separating molecules based on polarity and is highly effective for aromatic compounds.[7][8] To ensure symmetrical peak shape and predictable retention for the basic amine, the mobile phase pH must be controlled.[9] An acidic mobile phase modifier (formic acid) is used to protonate the primary amine, rendering it consistently charged and minimizing undesirable interactions with residual silanols on the stationary phase. Acetonitrile is chosen as the organic solvent due to its strong elution strength for aromatic compounds in reversed-phase systems.[9][10]

  • Mass Spectrometric Rationale: The protonated primary amine is readily ionized, making Electrospray Ionization in positive mode (ESI+) the ideal choice for sensitive detection. Tandem mass spectrometry (MS/MS) is employed for definitive identification and quantification. By selecting the protonated molecular ion ([M+H]⁺) as the precursor, we can generate characteristic product ions through collision-induced dissociation (CID). This process allows for the creation of highly selective Multiple Reaction Monitoring (MRM) methods, which are essential for quantifying trace-level impurities in complex matrices.[6][11]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity >99%)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reaction mixture or reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the sample diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS System and Parameters

The method was developed on a standard UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow (Desolvation) 800 L/hr
Scan Mode Full Scan (m/z 50-500) & MRM
MRM Transitions See Table 4

Results and Discussion

Identification of Potential Reaction Products

Based on common synthetic routes and degradation pathways, several potential impurities and reaction products were considered.[12][13][14] The developed LC-MS method is designed to separate the parent compound from these structurally similar molecules.

Table 4: Predicted Impurities and their MRM Transitions

CompoundStructure[M+H]⁺ (m/z)Predicted Product Ion (m/z)Rationale for Formation
Parent Compound This compound209.1192.1-
Impurity A 2-[4-(Aminomethyl)phenyl]benzamide227.1210.1Hydrolysis of nitrile
Impurity B 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid224.1206.1Oxidation of aminomethyl & hydrolysis
Impurity C 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile194.1165.1Potential starting material/byproduct
Impurity D Benzylamine108.191.1Hydrogenolysis byproduct[14]

Note: The predicted product ions are based on common fragmentation pathways such as the loss of ammonia (NH₃) or the formation of a stable tropylium ion.

Fragmentation Analysis

The fragmentation of the parent compound, this compound, was investigated using MS/MS. The protonated molecule ([M+H]⁺ at m/z 209.1) primarily loses ammonia (-17 Da) from the protonated aminomethyl group, resulting in a stable benzyl-type cation at m/z 192.1. This is a characteristic and reliable fragmentation for quantification. Other minor fragments related to the cleavage of the biphenyl bond or loss of HCN from the nitrile group can also be observed, which aids in structural confirmation.[15][16]

Method Validation Principles

For use in a regulated environment, this method must be validated according to ICH guidelines.[4] Key validation parameters include:

  • Specificity: The ability to resolve the parent peak from all potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector or by analyzing mass spectra across the peak.[17]

  • Linearity: A calibration curve should be constructed with at least five concentration levels, demonstrating a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For impurity analysis, the LOQ must be sufficiently low to meet regulatory thresholds.[3]

  • Accuracy and Precision: Determined by analyzing replicate preparations at multiple concentration levels. Acceptance criteria are typically within ±15% for accuracy and <15% RSD for precision.

Workflow and Data Visualization

The overall analytical process, from sample receipt to final data reporting, follows a structured and logical path to ensure data integrity and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Reaction Mixture Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution & Dilution (50:50 ACN/H2O) Weighing->Dissolution Filtration 0.22 µm Filtration Dissolution->Filtration Injection UHPLC Injection Filtration->Injection Separation C18 Reversed-Phase Gradient Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS Detection (Full Scan / MRM) Ionization->Detection Integration Peak Integration & Quantification Detection->Integration Validation System Suitability & QC Check Integration->Validation Identification Impurity Identification (via MS/MS Library) Identification->Validation Report Final Report Generation Validation->Report

Caption: Overall workflow for the LC-MS analysis of reaction products.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the analysis of this compound and its potential reaction products. The careful selection of a reversed-phase C18 column with an acidic mobile phase ensures excellent chromatography for this challenging bifunctional molecule. Coupling this separation with ESI+ and tandem mass spectrometry provides the necessary specificity and sensitivity for confident identification and quantification of trace-level impurities. This method is fit for purpose in a variety of settings, including reaction monitoring, intermediate purity testing, and final API quality control, providing a critical tool for researchers and professionals in pharmaceutical development.

References

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons Source: RSC Publishing URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp Source: PubMed URL: [Link]

  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL: [Link]

  • Title: Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Preparation process of 4-amino-2-trifluoromethyl benzonitrile Source: Google Patents URL
  • Title: Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography Source: ResearchGate URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: Structural Characterization of Plasma Metabolites Detected via LC-Electrochemical Coulometric Array Using LC-UV Fractionation, MS, and NMR Source: Ixcela URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation Source: Scirp.org URL: [Link]

  • Title: Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment Source: Pharmaceutical Technology URL: [Link]

  • Title: Application of LC-MS to the analysis of new radiopharmaceuticals Source: PubMed URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: MDPI URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Michigan State University URL: [Link]

  • Title: Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts Source: MDPI URL: [Link]

  • Title: Preparation method of aminobenzonitrile Source: Patsnap URL: [Link]

  • Title: Cutting edge LC‐MS/MS applications in clinical mass spectrometry ‐Focusing on analysis of drugs and metabolites Source: ResearchGate URL: [Link]

  • Title: Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons Source: RSC Publishing URL: [Link]

  • Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Source: LCGC North America URL: [Link]

  • Title: Understanding Reverse Phase Selectivity for Different Compound Classes Source: YouTube URL: [Link]

  • Title: The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 2-[4-(Aminomethyl)phenyl]benzonitrile synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[4-(Aminomethyl)phenyl]benzonitrile

Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule, a crucial building block in medicinal chemistry, presents a multi-step synthesis with specific challenges that can impact yield, purity, and scalability. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate and troubleshoot common hurdles encountered during its preparation.

The typical synthetic pathway involves a palladium-catalyzed Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by functional group transformations to install the aminomethyl moiety. This guide will address critical side reactions and procedural pitfalls in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Troubleshooting Guide

Issue 1: Incomplete Suzuki Coupling and Side Reactions

Question: My Suzuki-Miyaura coupling between 2-bromobenzonitrile and 4-(aminomethyl)phenylboronic acid (or its protected equivalent) is showing low conversion to the desired this compound. I'm also observing significant homocoupling of the boronic acid. What are the likely causes and how can I optimize this critical C-C bond formation?

Answer: This is a common and multifaceted issue. Low conversion and side reactions in Suzuki couplings often stem from a combination of factors related to the catalyst system, reaction conditions, and reagent quality.[1][2]

Causality and Mitigation Strategies:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. The presence of an unprotected amine in the boronic acid partner can sometimes interfere with the catalyst. Using a protected amine, such as a Boc-protected aminomethylphenylboronic acid, is highly recommended.

  • Base Selection and Stoichiometry: The base is crucial for activating the boronic acid for transmetalation.[3] An inappropriate choice or insufficient amount of base can stall the catalytic cycle. For substrates with sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide. Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.[4] The ratio of these solvents can significantly impact the reaction rate and needs to be optimized.

  • Homocoupling: The formation of a biaryl product from the boronic acid (homocoupling) is a competitive side reaction, often promoted by the presence of oxygen or high catalyst loading.[2] To minimize this, ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Running the reaction at the lowest effective catalyst loading can also suppress this side reaction.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. For challenging couplings, bulky and electron-rich ligands like SPhos or XPhos can promote efficient oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields.[2]

Optimized Suzuki Coupling Protocol (Example):

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 eq), 4-(Boc-aminomethyl)phenylboronic acid pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Purge the vessel with Argon for 15-20 minutes.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a suitable ligand if necessary.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated.

Issue 2: Unwanted Side Reactions During Functional Group Manipulation

Question: I am attempting to synthesize the target molecule by first preparing 4'-methyl-2-cyanobiphenyl and then performing a benzylic bromination followed by a reaction with an amine source. However, the bromination step is problematic. What should I be aware of?

Answer: This is a valid alternative route. The key challenge lies in the radical-initiated benzylic bromination of 4'-methyl-2-cyanobiphenyl.

Causality and Mitigation Strategies:

  • Reaction Initiation and Control: This reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.[5] The reaction can be highly exothermic, so gradual heating and controlled addition of reagents are crucial to prevent runaway reactions and the formation of dibrominated byproducts.[5]

  • Byproduct Formation: A common byproduct is the formation of compounds where bromine has added to the aromatic ring instead of the benzylic position. This can be minimized by using a non-polar solvent like carbon tetrachloride or cyclohexane and ensuring the absence of any acid catalysts.

  • Hydrogen Bromide Inhibition: The reaction produces hydrogen bromide (HBr) as a byproduct, which can inhibit the radical chain reaction.[6] Some procedures include a radical scavenger or perform the reaction under conditions that remove HBr as it is formed.

Recommended Bromination Protocol:

  • Dissolve 4'-methyl-2-cyanobiphenyl (1.0 eq) in a suitable solvent like 1,2-dichloroethane.[5]

  • Add N-bromosuccinimide (1.05 eq) and a radical initiator (e.g., benzoyl peroxide, 0.02 eq).[5]

  • Heat the mixture gradually to reflux and monitor the reaction progress.[5]

  • After completion, cool the mixture and wash with water to remove succinimide. The organic layer containing 4'-(bromomethyl)-2-cyanobiphenyl is then carried forward.[5][7]

Issue 3: Challenges in the Final Reduction Step

Question: I am using a nitrile precursor, 2-(4-cyanophenyl)benzonitrile, and attempting to selectively reduce one nitrile group to the aminomethyl group. How can I achieve this selectivity? Alternatively, if I am reducing a different precursor to the amine, what are the common pitfalls?

Answer: Selective reduction of one of two nitrile groups in a molecule is extremely challenging and generally not a recommended synthetic strategy due to the similar reactivity of the two groups. A more common and reliable approach is to introduce the aminomethyl group from a precursor like a bromomethyl or an aldehyde group.

If you are performing a standard nitrile reduction (from a precursor that only has one nitrile), the main side reactions are the formation of secondary and tertiary amines.[8]

Causality and Mitigation Strategies:

  • Mechanism of Secondary Amine Formation: During the reduction, the intermediate imine can react with the newly formed primary amine product before it is fully reduced, leading to the formation of a secondary amine byproduct after subsequent reduction.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for nitrile reduction.[9][10] To minimize secondary amine formation, a standard protocol involves a careful workup procedure.

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is another common method.[9] This method can sometimes lead to secondary amine formation, but this can often be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture.[8]

    • Borane Reagents: Borane complexes like BH₃-THF or BH₃-SMe₂ are also effective and can offer good selectivity.[8]

General Protocol for Nitrile Reduction with LiAlH₄:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in an anhydrous ether like THF or diethyl ether.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the nitrile precursor in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously, then filter and wash the solid with ether.

  • The combined organic filtrates contain the desired primary amine.

Reducing AgentTypical ConditionsCommon Side ProductsMitigation Strategy
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxSecondary and tertiary aminesCareful quenching and workup
H₂/Raney Ni EtOH/NH₃, elevated pressure and temperatureSecondary and tertiary aminesAddition of ammonia[8]
BH₃-THF THF, reflux-Generally clean, but requires careful handling

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route to this compound?

The most prevalent route starts with the Suzuki-Miyaura coupling of a protected 2-halobenzonitrile with a suitable 4-methylphenylboronic acid derivative to form 4'-methyl-2-cyanobiphenyl.[11] This intermediate then undergoes a radical bromination to yield 4'-(bromomethyl)-2-cyanobiphenyl.[5][7][12] The final step is typically a reaction with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

Q2: What analytical techniques are most effective for monitoring these reactions and characterizing the products and byproducts?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis of reaction conversion and for identifying the molecular weights of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated intermediates or side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of more volatile starting materials and intermediates.[2]

Q3: What are the primary safety considerations for this synthesis?

  • Palladium Catalysts: While generally used in small quantities, some palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood with gloves and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid that reacts violently with water. All reactions and workups must be conducted under anhydrous conditions and with extreme caution.

  • Solvents: Many of the organic solvents used (toluene, THF, dichloroethane) are flammable and/or toxic. Always work in a well-ventilated fume hood.

Visualizations

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection 2-Bromobenzonitrile 2-Bromobenzonitrile Biphenyl_Intermediate Protected Biphenyl Intermediate 2-Bromobenzonitrile->Biphenyl_Intermediate Pd Catalyst, Base Boronic_Acid 4-(Protected-aminomethyl) phenylboronic acid Boronic_Acid->Biphenyl_Intermediate Final_Product 2-[4-(Aminomethyl)phenyl] benzonitrile Biphenyl_Intermediate->Final_Product Deprotection

Caption: A common synthetic route to the target molecule.

Troubleshooting Logic for Suzuki Coupling dot digraph "Troubleshooting Suzuki Coupling" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="Low Yield in Suzuki Coupling", shape=ellipse, fillcolor="#FBBC05"]; "Check_Degassing" [label="Was the reaction properly degassed?", shape=diamond, fillcolor="#F1F3F4"]; "Check_Base" [label="Is the base appropriate and anhydrous?", shape=diamond, fillcolor="#F1F3F4"]; "Check_Catalyst" [label="Is the catalyst/ligand system optimal?", shape=diamond, fillcolor="#F1F3F4"];

"Solution_Degas" [label="Re-run with thorough inert gas purge", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solution_Base" [label="Use fresh, finely powdered base (e.g., K3PO4)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solution_Catalyst" [label="Screen alternative ligands (e.g., SPhos)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Check" [label="Re-evaluate reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Check_Degassing"; "Check_Degassing" -> "Solution_Degas" [label="No"]; "Check_Degassing" -> "Check_Base" [label="Yes"]; "Solution_Degas" -> "Final_Check";

"Check_Base" -> "Solution_Base" [label="No"]; "Check_Base" -> "Check_Catalyst" [label="Yes"]; "Solution_Base" -> "Final_Check";

"Check_Catalyst" -> "Solution_Catalyst" [label="No"]; "Check_Catalyst" -> "Final_Check" [label="Yes"]; }

Sources

Optimizing reaction conditions for 2-[4-(Aminomethyl)phenyl]benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[4-(Aminomethyl)phenyl]benzonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical applicability.

The recommended synthetic approach involves a two-stage process designed to maximize yield and purity while minimizing challenging purification steps. This strategy hinges on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a standard deprotection step. This route circumvents the often problematic selective reduction of an aromatic nitrile in the presence of a benzylic nitrile.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the core biphenyl structure and the subsequent unmasking of the primary amine.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deprotection & Isolation start Starting Materials: 2-Bromobenzonitrile & Boc-Protected Boronic Acid suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate Protected Intermediate: tert-butyl ((2'-(cyano-[1,1'-biphenyl]-4-yl))methyl)carbamate suzuki->intermediate deprotection Acid-Mediated Deprotection intermediate->deprotection workup Aqueous Workup & Purification deprotection->workup product Final Product: This compound workup->product

Caption: High-level workflow for the two-stage synthesis.

Part 1: Suzuki-Miyaura Cross-Coupling Guide

This stage is the cornerstone of the synthesis, forming the C-C bond between the two aromatic rings. Success here is critical and depends on the careful selection of catalyst, base, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is using a Boc-protected boronic acid, such as [4-((tert-butoxycarbonylamino)methyl)phenyl]boronic acid, the recommended strategy?

A1: The primary reason is chemoselectivity . A common alternative route might involve coupling 2-bromobenzonitrile with 4-cyanophenylboronic acid to form 4'-cyano-[1,1'-biphenyl]-2-carbonitrile. The subsequent step would require the selective reduction of the benzylic nitrile to an amine without reducing the aromatic nitrile on the other ring. This is exceptionally difficult to achieve with high selectivity, as powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily attack both nitriles.[1][2][3] Using a pre-installed, protected amine (in the form of a Boc-carbamate) on the boronic acid partner elegantly bypasses this issue. The subsequent deprotection is a high-yielding, clean reaction that is far more reliable.

Q2: How do I select the optimal Palladium catalyst and ligand system?

A2: The choice of catalyst and ligand is crucial for an efficient Suzuki reaction.[4][5] The catalyst's role is to facilitate the oxidative addition and reductive elimination steps, while the ligand stabilizes the palladium center and influences its reactivity. For coupling an aryl bromide like 2-bromobenzonitrile, several systems are effective.

Catalyst SystemKey Characteristics & Considerations
Pd(PPh₃)₄ (Tetrakis)Pros: A widely used, reliable "workhorse" catalyst. Effective for many aryl bromides.[6] Cons: Can be sensitive to air and moisture. May require slightly higher temperatures.
PdCl₂(dppf) Pros: Highly efficient and robust catalyst. The dppf ligand provides good stability and promotes high turnover rates. Often gives excellent yields with aryl bromides and even some chlorides.[7] Cons: More expensive than simpler phosphine-based catalysts.
Pd(OAc)₂ + Ligand Pros: Allows for flexible screening of various phosphine ligands (e.g., SPhos, XPhos) to optimize for challenging substrates. Cons: Requires an extra step of pre-catalyst formation or in-situ generation, adding complexity.

For this specific synthesis, PdCl₂(dppf) is an excellent starting point due to its high reliability and effectiveness in coupling aryl halides.[7]

Q3: What is the mechanistic role of the base, and how do I choose one?

A3: The base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[8] It coordinates to the boron atom, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.

  • Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are most common.

  • Strength: A stronger base like Cs₂CO₃ can sometimes accelerate the reaction, especially with less reactive coupling partners. K₃PO₄ is also a very effective base.

  • Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system like Dioxane/Water or Toluene/Ethanol/Water helps facilitate this.

For this reaction, an aqueous solution of K₂CO₃ or K₃PO₄ provides a good balance of reactivity, cost, and ease of handling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile (1.0 eq), [4-((tert-butoxycarbonylamino)methyl)phenyl]boronic acid (1.2 eq), and the Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 v/v). The reaction should be approximately 0.1 M in the limiting reagent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected intermediate.

Troubleshooting the Suzuki-Miyaura Coupling
SymptomPossible Cause(s)Suggested Solution(s) & Rationale
Low or No Product Formation 1. Inactive Catalyst: Pd(0) species oxidized or catalyst degraded. 2. Ineffective Base/Solvent: Base is not sufficiently soluble or strong enough to form the boronate. 3. Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst.1. Use a fresh bottle of catalyst or a different catalyst system.[5] 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure some water is present to aid solubility. 3. Degas solvents thoroughly using freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
Significant Dehalogenation Byproduct 1. Hydride Source: The aryl-palladium intermediate is reduced instead of undergoing transmetalation. This can be caused by certain bases or impurities in the solvent.[9]1. Ensure all reagents and solvents are pure and anhydrous (except for the deliberate addition of water for the base). Screen alternative bases like K₃PO₄.
Homocoupling of Boronic Acid 1. Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the transfer of the aryl group to palladium is slow, the boronic acid can self-couple.1. Improve inert atmosphere techniques; rigorous degassing is critical. 2. Increase the reaction temperature slightly or switch to a more activating base to accelerate the transmetalation step.

Part 2: Boc-Deprotection and Product Isolation

This final stage involves the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the desired primary amine. This is typically a straightforward acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for Boc deprotection?

A1: The Boc group is designed to be stable to many reaction conditions but easily removed under acidic conditions. The most common and effective reagents are:

  • Trifluoroacetic Acid (TFA): Typically used neat or in a solvent like Dichloromethane (DCM) at room temperature. The reaction is often very fast (30-60 minutes).

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like 1,4-Dioxane or Methanol is also highly effective. This method has the advantage of precipitating the product as its hydrochloride salt, which can simplify purification.

Q2: How do I properly work up the reaction to isolate the final product?

A2: After deprotection, the product exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride). To obtain the neutral "free base" amine, you must perform an acid-base workup. This involves:

  • Removing the deprotection acid (e.g., by evaporation).

  • Dissolving the residue in an organic solvent.

  • Washing with a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to neutralize the salt and deprotonate the amine.

  • Extracting the neutral amine into the organic layer, followed by drying and solvent removal.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the purified protected intermediate (1.0 eq) in Dichloromethane (DCM).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 5-10 eq) to the solution at 0°C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Aqueous Workup: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Then wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting the Deprotection
SymptomPossible Cause(s)Suggested Solution(s) & Rationale
Incomplete Deprotection 1. Insufficient Acid: Not enough acid was used to drive the reaction to completion. 2. Short Reaction Time: The reaction was stopped prematurely.1. Increase the equivalents of TFA or HCl used. 2. Extend the reaction time and continue to monitor by TLC/LC-MS until no starting material is observed.
Difficulty Isolating Product 1. Product is Water-Soluble as a Salt: After neutralization, the free amine may have some water solubility, leading to loss during aqueous workup.1. After neutralization, extract the aqueous layer multiple times with the organic solvent (e.g., 3x with Ethyl Acetate or DCM) to maximize recovery. Saturating the aqueous layer with NaCl can also decrease the product's solubility in water.
Final Product is Impure 1. Incomplete Neutralization: Residual acid is present, forming a salt with the product. 2. Side Reactions: Though rare with Boc deprotection, some sensitive functional groups could react.1. Ensure the aqueous wash is sufficiently basic (check with pH paper) to fully neutralize all acid. 2. Re-purify the final product using column chromatography or recrystallization.

Reaction Pathway Visualization

Caption: Detailed chemical reaction pathway for the synthesis.

References

  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Clark, J. (n.d.). Reduction of nitriles. Chemguide.
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
  • MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
  • Organic Syntheses. (n.d.). Procedure.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ACS Publications. (2024, January 30). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis.
  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • Google Patents. (n.d.). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Scirp.org. (n.d.). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation.
  • Google Patents. (n.d.). Method for synthesizing benzylamine through continuous catalytic hydrogenation of cyanobenzene.
  • Reddit. (n.d.). Nitrile reduction issues.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Google Patents. (n.d.). Process for preparing a benzonitrile derivative.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • ResearchGate. (2025, August 10). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids.
  • ChemicalBook. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • NIH. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • Wordpress. (2026, January 7). Nitrile Reduction.
  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....
  • NIH. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
  • Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides.
  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

Technical Support Center: Impurity Identification in the Synthesis of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(aminomethyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of this compound, a key building block in the manufacturing of various active pharmaceutical ingredients (APIs), can proceed through several synthetic routes. Each pathway presents a unique impurity profile that must be understood and controlled to ensure the quality and safety of the final product. The two most common synthetic strategies are:

  • Suzuki or Related Cross-Coupling Reactions: This approach typically involves the coupling of an ortho-substituted benzonitrile derivative with a para-substituted benzylamine precursor.

  • Functional Group Interconversion on a Pre-formed Biphenyl Core: This strategy starts with a biphenyl compound that is subsequently modified to introduce the aminomethyl and cyano groups.

Understanding the nuances of your chosen synthetic route is the first step in effective impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect in a Suzuki coupling synthesis of this compound?

In a typical Suzuki coupling reaction to form the biphenyl core, you should be vigilant for the following process-related impurities:

  • Unreacted Starting Materials:

    • o-Halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile)

    • 4-(Aminomethyl)phenylboronic acid or its esters

  • Homocoupling Byproducts:

    • 4,4'-Dimethylbiphenyl (from the coupling of the boronic acid with itself)

    • 2,2'-Dicyanobiphenyl (from the coupling of the o-halobenzonitrile with itself)

  • Protodeboronation Product:

    • Toluene (from the replacement of the boronic acid group with a hydrogen atom)

  • Residual Catalyst and Ligands:

    • Palladium or Nickel species

    • Phosphine ligands and their oxides

Q2: I am synthesizing this compound by brominating 2-(4-methylphenyl)benzonitrile followed by amination. What impurities should I look for?

This synthetic route introduces a different set of potential impurities:

  • Starting Material:

    • Unreacted 2-(4-methylphenyl)benzonitrile

  • Bromination-Related Impurities:

    • 2-(4-Dibromomethylphenyl)benzonitrile (over-bromination product)

    • 2-(4-Bromomethylphenyl)benzonitrile (the intermediate, if the reaction is incomplete)

  • Amination-Related Impurities:

    • Dibenzylamine derivatives (from the reaction of the product with the brominated intermediate)

  • Hydrolysis Product:

    • 2-(4-Hydroxymethylphenyl)benzonitrile (due to the presence of water during the reaction or work-up)

Q3: My final product shows an unknown peak in the HPLC analysis. What is the general workflow for identifying it?

Identifying an unknown impurity requires a systematic approach. The following workflow is recommended:

impurity_identification_workflow start Unknown Peak in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms hrms High-Resolution MS (HRMS) (Determine Elemental Composition) lcms->hrms isolation Preparative HPLC or SFC (Isolate Impurity) hrms->isolation nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Elucidate Structure) characterization Full Spectroscopic Characterization (Confirm Structure) nmr->characterization isolation->nmr end Identified Impurity characterization->end

Caption: Workflow for the identification of an unknown impurity.

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling. Here are some common issues and their solutions:

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Dilute the sample.- Use a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase pH to ensure the amine is protonated (typically pH < 4).- Add a competing base like triethylamine (0.1%) to the mobile phase.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven for temperature control.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and perform a flow rate calibration.
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Run a blank gradient to identify the source of contamination.- Clean the injector and column.- Use high-purity solvents for the mobile phase.
GC-MS Analysis Troubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS) is useful for volatile and semi-volatile impurities.

Problem Potential Cause(s) Troubleshooting Steps
No or Low Analyte Signal - Analyte is not volatile enough- Analyte is thermally degrading in the injector- Active sites in the liner or column- Consider derivatization to increase volatility (e.g., silylation of the amine).- Lower the injector temperature.- Use a deactivated liner and a high-quality, low-bleed column.
Peak Tailing for the Amine - Active sites in the GC system (liner, column)- Use a deactivated liner.- Condition the column properly.- Consider a column specifically designed for amine analysis.
Poor Resolution of Isomers - Inappropriate column phase or dimensions- Use a longer column or a column with a smaller internal diameter.- Optimize the temperature program (slower ramp rate).- Select a column with a different stationary phase to alter selectivity.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its potential impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions. These studies are a requirement under ICH guidelines.[1]

  • Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample (1 mg/mL) in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV (254 nm) and visible light for 7 days.

  • Analysis: Analyze all stressed samples by the validated HPLC method alongside a control sample.

Regulatory Context and Authoritative Grounding

The identification and control of impurities in drug substances are governed by international guidelines, primarily from the International Council for Harmonisation (ICH).

  • ICH Q3A(R2): Impurities in New Drug Substances [2]

    • This guideline provides a framework for the reporting, identification, and qualification of impurities.

    • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[3]

    • Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically 0.10% or 1.0 mg per day total intake, whichever is lower.[3]

    • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a maximum daily dose of ≤ 2g/day, this is typically 0.15% or 1.0 mg per day total intake, whichever is lower.[2][3]

  • ICH Q2(R1): Validation of Analytical Procedures [4]

    • This guideline outlines the requirements for validating analytical methods used for impurity testing, ensuring they are accurate, precise, specific, and robust.

The following diagram illustrates the decision-making process for the identification and qualification of impurities as outlined in the ICH guidelines.

ich_q3a_decision_tree start Impurity Detected is_above_reporting Is impurity level > Reporting Threshold? start->is_above_reporting report Report Impurity is_above_reporting->report Yes no_action No Action Required is_above_reporting->no_action No is_above_identification Is impurity level > Identification Threshold? report->is_above_identification identify Identify Structure is_above_identification->identify Yes is_above_identification->no_action No is_above_qualification Is impurity level > Qualification Threshold? identify->is_above_qualification qualify Qualify Impurity (Toxicological Assessment) is_above_qualification->qualify Yes is_above_qualification->no_action No

Caption: Decision tree for impurity identification and qualification based on ICH Q3A(R2).

By adhering to these guidelines and employing a systematic, science-driven approach to impurity profiling, researchers and manufacturers can ensure the quality, safety, and efficacy of this compound and the drug products derived from it.

References

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Allied Academies. (2012). A simple and sensitive RP-UPLC method for the determination of 2-(4', 4'-Dibromomethylphenyl) benzonitrile impurity content in Irbesartan drug substance. Allied Academies. [Link]

  • Google Patents. (n.d.). Method for synthesizing valsartan.
  • Google APIs. (n.d.). A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMS Biotechnology (Europe) Ltd. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

Sources

Technical Support Center: Synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important biphenyl derivative. The synthesis of this molecule, while conceptually straightforward, can present several challenges in practice. This document aims to address these potential hurdles with scientifically sound explanations and practical, field-proven solutions.

I. Synthetic Strategy Overview

The most common and adaptable route to 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile involves a two-step sequence:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling an appropriately substituted aryl halide with an arylboronic acid or its ester derivative.

  • Amination: Introduction of the aminomethyl group onto the biphenyl scaffold.

This guide will focus on troubleshooting and optimizing each of these critical steps.

II. Troubleshooting Guide: A-Z of Common Issues

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Step 1: Suzuki-Miyaura Coupling

The formation of the 4'-(methyl)-[1,1'-biphenyl]-2-carbonitrile or a related precursor is the foundational step. Below are common issues and their remedies.

Q1: My Suzuki-Miyaura coupling reaction is not starting, or the conversion is very low. What are the likely causes and how can I fix this?

A1: Failure of a Suzuki-Miyaura coupling to initiate or proceed to completion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction.[1][2][3]

    • Cause: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may have decomposed.

    • Solution:

      • Ensure your palladium source is of good quality.

      • If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). The presence of a phosphine ligand often aids this process.

      • Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, although these can be more sensitive to air.

      • Degas your solvent and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the catalyst.[2] This can be done by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Ligand Issues: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

    • Cause: The chosen ligand may not be suitable for the specific substrates. Electron-rich or sterically hindered substrates often require specialized ligands.

    • Solution:

      • For coupling with aryl chlorides, which are less reactive, more electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[5]

      • If you suspect ligand degradation, use a fresh batch.

  • Base Incompatibility: The base plays a critical role in the transmetalation step.[5]

    • Cause: The chosen base may not be strong enough, or it may be causing side reactions.

    • Solution:

      • A common hierarchy of bases is Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. For challenging couplings, a stronger base like cesium carbonate or potassium phosphate is often effective.

      • Ensure the base is finely powdered and dry to maximize its reactivity.

      • If your substrate has base-sensitive functional groups, a milder base like potassium fluoride (KF) might be a better choice.[5]

  • Solvent System: The solvent must be appropriate for the reactants and the reaction temperature.

    • Cause: Poor solubility of reactants or catalyst can hinder the reaction.

    • Solution:

      • Common solvent systems include toluene, dioxane, or DMF, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step.[6]

      • If solubility is an issue, consider a different solvent system. For example, if your starting materials are poorly soluble in toluene/water, you might try dioxane/water or DMF/water.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen or certain palladium species.[2]

  • Cause:

    • Oxygen in the reaction mixture can promote the homocoupling of boronic acids.

    • The presence of Pd(II) species at the beginning of the reaction can also lead to homocoupling.[2]

  • Solution:

    • Rigorous Degassing: As mentioned previously, thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

    • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its homocoupling.

    • Catalyst Choice: Using a Pd(0) precatalyst can sometimes reduce homocoupling compared to Pd(II) sources.

Q3: My boronic acid is unstable under the reaction conditions. What are my options?

A3: Boronic acids can be prone to decomposition, especially at elevated temperatures or in the presence of certain reagents.

  • Cause: Protodeborylation (replacement of the boronic acid group with a hydrogen) is a common decomposition pathway.

  • Solution:

    • Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be used directly in Suzuki couplings.[1]

    • Use Potassium Trifluoroborate Salts: These are highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They are compatible with a wide range of Suzuki coupling conditions.

    • In situ Formation: In some cases, the boronic acid can be generated in situ from the corresponding aryl halide or triflate, and then used directly in the coupling reaction.

Step 2: Amination of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Once the biphenyl core with the bromomethyl group is synthesized, the next step is to introduce the amine functionality.

Q1: My amination reaction is giving low yields or multiple products. What could be the problem?

A1: Direct amination of the benzylic bromide can be challenging due to overalkylation.

  • Cause: The primary amine product is often more nucleophilic than the starting aminating agent (e.g., ammonia), leading to the formation of secondary and tertiary amines.[7]

  • Solution:

    • Gabriel Synthesis: This is a classic and reliable method for preparing primary amines from alkyl halides.[8][9][10] It involves the use of potassium phthalimide as an ammonia surrogate. The phthalimide anion is a good nucleophile, but the resulting N-alkylphthalimide is not nucleophilic, thus preventing overalkylation.[8] The primary amine is then liberated by hydrazinolysis.[8][10]

    • Sodium Azide: An alternative is to first convert the bromide to an azide using sodium azide, followed by reduction to the primary amine. This is a high-yielding, two-step process that avoids overalkylation.

Q2: I am having difficulty purifying the final 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile product. Any suggestions?

A2: The basic nature of the amine can complicate purification by standard silica gel chromatography.

  • Cause: The amine can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Solution:

    • Base-Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to add 1-2% triethylamine to the eluent.

    • Acid-Base Extraction: Utilize the basicity of the amine for an extractive workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[11] The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This is an effective way to separate the amine from neutral or acidic impurities.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method.

III. Frequently Asked Questions (FAQs)

Q: What are the best starting materials for the Suzuki-Miyaura coupling to synthesize the biphenyl core?

A: The most common approach is to couple 2-bromobenzonitrile with (4-(aminomethyl)phenyl)boronic acid or its protected form. Alternatively, you can couple 4-bromobenzyl bromide with (2-cyanophenyl)boronic acid and then perform the amination. The choice depends on the commercial availability and stability of the starting materials.

Q: Do I need to protect the aminomethyl group if I use (4-(aminomethyl)phenyl)boronic acid in the Suzuki coupling?

A: It is highly recommended. The free amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity.[9] A common protecting group is the tert-butyloxycarbonyl (Boc) group. The Boc-protected boronic acid is commercially available or can be easily prepared. The Boc group is stable under typical Suzuki conditions and can be readily removed later with an acid like trifluoroacetic acid (TFA).

Q: What is a typical catalyst loading for the Suzuki-Miyaura coupling?

A: For laboratory-scale synthesis, a catalyst loading of 1-5 mol% is common. For optimization and scale-up, it is desirable to reduce the catalyst loading as much as possible without compromising the reaction time and yield.

Q: How do I monitor the progress of my reactions?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[12] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of tert-butyl ((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)carbamate

This protocol outlines the synthesis of the Boc-protected precursor.

Materials:

  • 2-bromobenzonitrile

  • tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate (Boc-protected boronic ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Toluene

  • Water, deionized and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzonitrile (1.0 eq), Boc-protected boronic ester (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add finely powdered K₃PO₄ (3.0 eq).

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Deprotection and Amination

This protocol describes the removal of the Boc group to yield the final product.

Materials:

  • tert-butyl ((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected starting material in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by flash column chromatography on silica gel treated with triethylamine or by crystallization.

V. Visualizations

Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection 2-bromobenzonitrile 2-bromobenzonitrile Suzuki_Coupling Pd(OAc)2, SPhos K3PO4, Toluene/H2O 2-bromobenzonitrile->Suzuki_Coupling Boc-aminomethylphenylboronic_ester Boc-(aminomethyl)phenyl boronic ester Boc-aminomethylphenylboronic_ester->Suzuki_Coupling Boc-protected_product tert-butyl ((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)carbamate Suzuki_Coupling->Boc-protected_product Deprotection TFA, DCM Boc-protected_product->Deprotection Final_Product 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile Deprotection->Final_Product

Caption: Synthetic workflow for 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Troubleshooting Logic

G Low_Yield Low Yield or No Reaction Check_Catalyst Is the catalyst active? Low_Yield->Check_Catalyst Start Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Replace_Catalyst Use fresh catalyst Consider Pd(0) source Check_Catalyst->Replace_Catalyst No Check_Base Is the base strong enough? Check_Ligand->Check_Base Yes Change_Ligand Use Buchwald ligands for aryl chlorides Check_Ligand->Change_Ligand No Check_Solvent Are reactants soluble? Check_Base->Check_Solvent Yes Change_Base Use stronger base (K3PO4) Ensure it is dry and fine Check_Base->Change_Base No Check_Degassing Was the reaction properly degassed? Check_Solvent->Check_Degassing Yes Change_Solvent Try Dioxane/H2O or DMF/H2O Check_Solvent->Change_Solvent No Further_Optimization Consider temperature and concentration Check_Degassing->Further_Optimization Yes Degas_Thoroughly Use Ar bubbling or freeze-pump-thaw Check_Degassing->Degas_Thoroughly No

Caption: Troubleshooting logic for a low-yielding Suzuki-Miyaura coupling.

VI. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Show how Gabriel syntheses are used to prepare the following amin... - Pearson. (n.d.). Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). Retrieved from [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit. (2021, August 5). Retrieved from [Link]

  • Optimization of Reaction Conditions for Bromomethyl Carbinol Formation of 1a[a] … - ResearchGate. (n.d.). Retrieved from [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.). Retrieved from

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Full article: The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - Taylor & Francis. (2023, December 19). Retrieved from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2019, February 13). Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of benzylic amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link]

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (2025, June 11). Retrieved from [Link]

  • Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes - ACS Publications. (2022, January 19). Retrieved from [Link]

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020, April 22). Retrieved from [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Gabriel Synthesis of Benzylamine - ResearchGate. (n.d.). Retrieved from [Link]

  • A General Photocatalytic Strategy for Nucleophilic Amination of Primary and Secondary Benzylic C–H Bonds - The Doyle Group - UCLA. (2023, August 11). Retrieved from [Link]

  • Mesophase Behaviour of a Cyanobiphenyl Molecule in Polar Aprotic Solvent: Rigidity Effect. (n.d.). Retrieved from [Link]

  • Conformation-dependent molecular association and spectral properties of 4-pentyl-4 - cyanobiphenyl liquid crystal in different p - AIP Publishing. (2023, January 27). Retrieved from [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[4-(aminomethyl)phenyl]benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable intermediate. Incomplete conversion during synthesis often results in contamination of the final product with the starting material, 2-(4-methylphenyl)benzonitrile. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure you obtain your target compound with the highest possible purity.

The Core Challenge: A Tale of Two Molecules

The primary difficulty in this purification stems from the need to separate the desired product, a polar primary amine, from its non-polar, neutral precursor.

CompoundStructureKey Properties
Starting Material: 2-(4-Methylphenyl)benzonitrileNon-polar, neutral, hydrophobic. Soluble in non-polar organic solvents (e.g., hexanes, toluene). Insoluble in water.[1][2][3]
Product: this compoundPolar, basic (due to the -NH₂ group), capable of hydrogen bonding. Soluble in polar organic solvents and sparingly soluble in water.[4][5][6]

The significant difference in their chemical properties—specifically the basicity of the product's aminomethyl group—is the key we will exploit for a successful and efficient separation.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a persistent singlet around 2.4 ppm alongside my product signals. What is it? A: This is a classic sign of contamination with the starting material, 2-(4-methylphenyl)benzonitrile. The singlet at ~2.4 ppm corresponds to the three protons of the methyl group (-CH₃) on the starting material.

Q2: How can I quickly assess the purity of my crude product before a large-scale purification? A: Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity check.[7] Due to the significant polarity difference, the starting material will have a much higher Rf value (travels further up the plate) than the polar amine product. A typical eluent system for this analysis would be 30-50% ethyl acetate in hexanes.

Q3: I tried running a silica gel column, but my product is smearing badly and the yield is low. What's wrong? A: This is a common issue when purifying amines on standard silica gel.[8] Silica gel is acidic and strongly interacts with the basic amine group, causing poor separation (streaking) and potential irreversible adsorption, which lowers your yield. While column chromatography is a viable method, it requires specific modifications to the mobile phase or stationary phase to be effective.

Q4: Is there a purification method that avoids chromatography? A: Absolutely. Acid-base extraction is the most powerful and scalable non-chromatographic method for this specific separation. It leverages the basicity of your product to selectively move it into an aqueous layer, leaving the neutral starting material behind in the organic layer.

In-Depth Troubleshooting and Purification Protocols

Method 1: Acid-Base Extraction (Recommended)

This technique is the most efficient method for separating basic amines from neutral organic compounds.[9][10][11] The principle relies on converting the water-insoluble amine into a water-soluble salt by protonating it with an acid.

Causality & Expertise: By washing the crude organic mixture with an aqueous acid (like 1M HCl), the basic this compound is protonated to form its ammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous layer. The neutral starting material, 2-(4-methylphenyl)benzonitrile, lacks a basic site, remains uncharged, and stays dissolved in the organic solvent. This partitioning behavior provides a clean and highly effective separation.

G cluster_0 Step 1: Dissolution & Acidic Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Isolation A Crude Product Mixture (Product + Starting Material) in Ethyl Acetate B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Organic Layer (Starting Material in EtOAc) B->C Allow layers to separate D Aqueous Layer (Product as R-CH₂NH₃⁺Cl⁻ in Water) B->D Allow layers to separate E Aqueous Layer (D) F Add 2M NaOH (aq) until pH > 10 (Basification) E->F G Product Precipitates or is Extracted with EtOAc F->G H Pure Product This compound G->H

Caption: Workflow for purifying the amine product via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains your product as the hydrochloride salt. The upper organic layer contains the unreacted starting material.

  • Repeat Extraction: To ensure complete recovery, wash the organic layer two more times with fresh portions of 1M HCl, combining all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution becomes strongly basic (pH > 10, check with pH paper). You will observe the free amine product precipitating out as a solid or oil.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product separates as an oil, extract it back into an organic solvent (e.g., ethyl acetate, 3x portions), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

Method 2: Silica Gel Column Chromatography

While challenging for amines, column chromatography can be successful if the correct conditions are employed. The key is to mitigate the interaction between the basic amine and the acidic silica.[8][12]

Causality & Expertise: Standard silica gel chromatography often fails because the acidic silanol groups (Si-OH) on the silica surface protonate the amine, causing it to bind strongly to the stationary phase. To prevent this, we must either neutralize these acidic sites or use a mobile phase that is more competitive for them. Adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia, to the eluent effectively "caps" the acidic sites on the silica, allowing the amine product to travel through the column without streaking.[8]

Before running a column, always optimize the solvent system using TLC.[7][13]

CompoundRf in 40% EtOAc/HexanesRf in 40% EtOAc/Hexanes + 1% Et₃N
Starting Material ~0.80~0.80
Product ~0.10 (with streaking)~0.35 (sharp spot)

Note: The addition of triethylamine significantly improves the spot shape of the product and increases its Rf, leading to a better and faster separation from baseline impurities.

  • Prepare the Eluent: Prepare a solvent system of ethyl acetate and hexanes that gives the product an Rf of ~0.3 on a TLC plate. A good starting point is 40-60% ethyl acetate in hexanes. To this mixture, add 0.5-1% triethylamine by volume.

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the column is packed evenly without any air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC. The non-polar starting material will elute first, followed by the more polar amine product.

  • Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent (and triethylamine) under reduced pressure. Note: Triethylamine has a boiling point of 89°C and may require co-evaporation with a solvent like toluene for complete removal.

Method 3: Recrystallization

Recrystallization is a purification technique for solids that relies on differences in solubility between the desired compound and impurities in a given solvent.[14] For this specific pair of molecules, finding a single solvent that works perfectly can be difficult. However, recrystallization of the product's salt form can be highly effective.

Causality & Expertise: The free amine product and the neutral starting material may have similar solubilities in many organic solvents. However, by converting the amine to its hydrochloride salt (as done in the acid-base extraction), its physical properties change dramatically. The salt is now an ionic solid, which typically has high solubility in polar solvents like alcohols (e.g., isopropanol, ethanol) when hot and low solubility when cold. The non-polar starting material remains much more soluble in these solvents even upon cooling.[15][16] This difference allows for the selective crystallization of the pure product salt.

  • Isolate Crude Salt: Perform the initial steps (1-3) of the acid-base extraction to obtain an aqueous solution of the product as its hydrochloride salt. Instead of basifying, carefully evaporate the water under reduced pressure to obtain the crude solid salt.

  • Select Solvent: Choose a suitable recrystallization solvent. Isopropanol is often a good choice for amine hydrochloride salts.

  • Dissolve: Add the minimum amount of hot isopropanol required to fully dissolve the crude salt.

  • Crystallize: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Dry: Dry the crystals under vacuum to remove all traces of the solvent. If the free amine is desired, the pure salt can be dissolved in water, basified with NaOH, and extracted as described in Method 1.

References

  • Bull. Korean Chem. Soc. 2001, Vol. 22, No. 4, An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • ResearchGate, How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI, Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Chemistry LibreTexts, Basic Properties of Amines. [Link]

  • Chemistry LibreTexts, Acid-Base Extraction. [Link]

  • ResearchGate, Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Cheméo, Chemical Properties of Benzonitrile, 2-(4-methylphenyl)- (CAS 114772-53-1). [Link]

  • ACS Publications, Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • Wikipedia, Acid–base extraction. [Link]

  • University of Rochester, Chemistry Department, Tips & Tricks: Recrystallization. [Link]

  • Google Patents, Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • National Library of Medicine, Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • EMBIBE, Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • University of California, Davis, Recrystallization and Crystallization. [Link]

  • Lumen Learning, Properties of amines | Organic Chemistry II. [Link]

  • University of Rochester, Chemistry Department, Workup: Amines. [Link]

  • SCIRP, An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation. [Link]

  • Angene Chemical, 2-(4-Methylphenyl)benzonitrile(CAS# 114772-53-1). [Link]

  • Biotage, Is there an easy way to purify organic amines?. [Link]

  • Chemistry Hall, Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubMed, [Thin Layer Silica Gel Chromatography of Penicillins. Semi-quantitative Method for the Determination of Benzylpenicillin in Carbenicillin Preparations]. [Link]

  • YouTube, Boiling Points & Solubility of Amines | Physical Properties. [Link]

  • Reddit, Amine workup. [Link]

  • YouTube, How Does Silica Gel Chromatography Work?. [Link]

  • ChemBK, 2-(4-Methylphenyl)Benzonitrile. [Link]

  • Reddit, TLC seperation of carboxylix acid, amine, and the amide product. [Link]

  • ScienceMadness Discussion Board, How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • Chemistry Stack Exchange, Purification of primary amines using Schiff base immobilization. [Link]

  • National Library of Medicine, 2-(4-Methylphenyl)benzonitrile. [Link]

  • Google Patents, Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents, Separation and purification of f
  • University of California, Los Angeles, Chemistry Department, TLC stains. [Link]

  • CK-12 Foundation, Physical Properties of Amines. [Link]

  • YouTube, How to purify Amine?. [Link]

  • University of Rochester, Chemistry Department, Chromatography: The Solid Phase. [Link]

  • Reddit, How to purify Benzylamine?. [Link]

  • Google Patents, Process for the purific

Sources

Technical Support Center: Degradation Pathways for 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-[4-(aminomethyl)phenyl]benzonitrile. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this molecule. Given the specific structural motifs—a primary amine, a biphenyl system, and a nitrile group—understanding its stability profile is crucial for its development and application.

This resource is structured to anticipate the challenges you may face during your experimental work, offering a logical framework for problem-solving grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?

Based on the functional groups present, the primary expected degradation pathways involve hydrolysis of the nitrile group and oxidation of the aminomethyl group.

  • Hydrolytic Pathway: The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in a stepwise manner, first forming an amide intermediate (2-[4-(aminomethyl)phenyl]benzamide) and subsequently the corresponding carboxylic acid (2-[4-(aminomethyl)phenyl]benzoic acid).[1][2]

  • Oxidative Pathway: The aminomethyl group is a primary site for oxidation. This can lead to the formation of an imine, which can be further hydrolyzed to an aldehyde (4-formyl-2-biphenylcarbonitrile). Subsequent oxidation of the aldehyde could yield a carboxylic acid.

  • Photodegradation: Aromatic systems and molecules with benzylic protons can be susceptible to photodegradation.[3][4] The specific products can be complex and may involve radical-mediated reactions.

Q2: What are the recommended starting conditions for a forced degradation study on this compound?

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[5] A typical starting point would involve the following conditions, with the goal of achieving 5-20% degradation[6]:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp, then 50-60°C if no degradationUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp, then 50-60°C if no degradationUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat80°C (or 20°C above accelerated storage)Up to 7 days
Photostability ICH Q1B conditions (UV and visible light)Room TemperatureAs per ICH guidelines

It is crucial to monitor the degradation at various time points to establish a kinetic profile.[7][8]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and its products?

A stability-indicating analytical method is required to separate the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.[9]

  • Gas Chromatography (GC) could be suitable for analyzing certain volatile impurities or degradation products, but the parent compound and its primary hydrolytic and oxidative products are generally not volatile enough for GC without derivatization.[10]

Troubleshooting Guide

Problem 1: I am not observing any degradation under my initial stress conditions.

Possible Causes & Solutions:

  • Insufficient Stress: The compound may be more stable than anticipated.

    • Solution: Gradually increase the severity of the stress conditions. For hydrolytic studies, increase the acid or base concentration (e.g., to 1 M) or the temperature (e.g., to 80°C).[7] For oxidative studies, a higher concentration of hydrogen peroxide or a different oxidizing agent may be necessary.

  • Poor Solubility: If the compound is not fully dissolved in the stress medium, the degradation rate will be limited.

    • Solution: Ensure complete dissolution. A co-solvent (e.g., acetonitrile, methanol) may be used, but it should be tested for its own stability under the stress conditions and its potential to interfere with the degradation pathway.

Problem 2: I am seeing too much degradation too quickly, making it difficult to identify primary degradation products.

Possible Causes & Solutions:

  • Excessive Stress: The conditions are too harsh, leading to rapid formation of secondary and tertiary degradation products.

    • Solution: Reduce the severity of the stress. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., 0.01 M HCl instead of 0.1 M). The goal is to achieve a controlled degradation of 5-20%.[6]

Problem 3: My chromatogram shows multiple, poorly resolved peaks.

Possible Causes & Solutions:

  • Suboptimal Chromatographic Method: The current HPLC method is not "stability-indicating," meaning it cannot adequately separate all degradation products from the parent compound and each other.

    • Solution: Method development is required.

      • Gradient Optimization: Adjust the slope of the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks.

      • Mobile Phase pH: Varying the pH of the aqueous mobile phase can alter the ionization state of the analyte and its degradation products, significantly impacting retention and selectivity.

      • Column Chemistry: If resolution is still poor, consider a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded column).

Problem 4: I am struggling to identify the structure of an unknown degradation product.

Possible Causes & Solutions:

  • Insufficient Data: The available analytical data is not sufficient for structural elucidation.

    • Solution: Employ advanced analytical techniques.

      • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap LC-MS provide accurate mass measurements, enabling the determination of the elemental composition of the unknown peak.

      • Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of the unknown peak in the mass spectrometer provides information about its substructures.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR is the definitive technique for structural elucidation.[9]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on fundamental chemical principles.

G parent This compound amide 2-[4-(Aminomethyl)phenyl]benzamide parent->amide H₂O / H⁺ or OH⁻ acid 2-[4-(Aminomethyl)phenyl]benzoic acid amide->acid H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation pathway of the nitrile group.

G parent This compound imine Imine Intermediate parent->imine [O] aldehyde 4-Formyl-2-biphenylcarbonitrile imine->aldehyde H₂O

Caption: Proposed oxidative degradation pathway of the aminomethyl group.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature. Protect from light where necessary.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each sample.

  • Neutralization (for hydrolytic samples): For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl. This is crucial to stop the degradation reaction before analysis.[8]

  • Dilution and Analysis: Dilute the neutralized or sampled aliquot to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

Protocol 2: Suggested HPLC Method for Stability Indicating Analysis
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or scan for optimal wavelength)

This method serves as a starting point and should be optimized based on the observed separation.

References

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved from [Link]

  • US3920670A - Process for hydrolysis of nitriles - Google Patents. (n.d.).
  • The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Photodegradation of some insecticide residues - ResearchGate. (2016). Retrieved from [Link]

  • Investigation of Rate of Photo Degradation of Chlorothalonil, Lambda Cyhalothrin, Pentachlorophenol and Chlropysis on Tomato and Spinach - ResearchGate. (2017). Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]

  • Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography - ResearchGate. (2016). Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[4-(Aminomethyl)phenyl]benzonitrile. This document provides in-depth guidance, troubleshooting, and frequently asked questions to navigate the specific challenges associated with purifying this molecule by column chromatography. The presence of a basic primary amine and a polar nitrile on a biphenyl framework requires careful consideration of chromatographic conditions to achieve high purity and yield.

Introduction: The Challenge of Purifying Basic Amines

Purifying organic amines like this compound on standard silica gel presents a significant challenge. The primary issue stems from the interaction between the basic aminomethyl group and the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing: Strong, non-specific binding causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound permanently binds to the stationary phase, leading to low or no recovery.[2]

  • On-Column Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[1]

This guide will equip you with the strategies to mitigate these issues and successfully purify your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For this specific molecule, standard silica gel is often not the ideal choice without modification of the mobile phase. The recommended stationary phase is amine-functionalized silica .[3][4] The amine groups bonded to the silica surface effectively shield the acidic silanols, preventing the strong acid-base interaction with your basic compound.[4] This results in improved peak shape, higher recovery, and more predictable elution behavior, often allowing for the use of simple solvent systems like hexane/ethyl acetate.[5]

Q2: Can I use standard silica gel if I don't have an amine-functionalized column?

Yes, but you must modify your mobile phase. The most common strategy is to add a small amount (typically 0.5-2% v/v) of a competing base, such as triethylamine (TEA) or ammonium hydroxide .[1] These modifiers neutralize the acidic sites on the silica, minimizing their interaction with your target amine.

Q3: What is a good starting mobile phase for TLC analysis?

A good starting point for Thin Layer Chromatography (TLC) analysis depends on your chosen stationary phase:

  • For Amine-Functionalized Silica TLC: Start with a 70:30 mixture of Hexane:Ethyl Acetate.

  • For Standard Silica TLC: Start with a 95:5 mixture of Dichloromethane (DCM):Methanol, and add 1% Triethylamine (TEA) to the mixture.

Adjust the solvent ratio to achieve a Retention Factor (Rf) of approximately 0.2-0.3 for your target compound.

Q4: My compound is streaking on the TLC plate. What does this mean?

Streaking on a standard silica TLC plate is a strong indicator of the problematic acid-base interaction discussed earlier. It is a visual representation of peak tailing on a column. Adding a basic modifier like TEA to your TLC solvent should resolve the streaking and give you a well-defined spot. If it does not, consider using an amine-functionalized TLC plate for method development.

Experimental Protocols & Methodologies

Protocol 1: Purification using Amine-Functionalized Silica

This is the preferred method for achieving the highest purity and recovery with minimal troubleshooting.

1. TLC Method Development:

  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., Dichloromethane).
  • Spot the solution on an amine-functionalized silica TLC plate.
  • Develop the plate in a chamber with a starting eluent of 70:30 Hexane:Ethyl Acetate.
  • Visualize the plate under UV light (254 nm).
  • Adjust the solvent ratio to achieve an Rf value of ~0.25 for the product spot.

2. Column Preparation:

  • Select an appropriately sized amine-functionalized silica cartridge or glass column.
  • Pack the column using the slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of Celite or silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase determined from your TLC analysis.
  • If separation from impurities is difficult, a shallow gradient can be employed (e.g., starting with 80:20 Hexane:EtOAc and gradually increasing to 60:40 Hexane:EtOAc).
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow Diagram

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Analysis & Isolation Crude Crude Product TLC TLC Analysis (Amine-Silica or Standard Silica + TEA) Crude->TLC Solvent Determine Optimal Mobile Phase (Rf ≈ 0.25) TLC->Solvent Pack Pack Column (Amine-Functionalized Silica) Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing / No Elution on Standard Silica Strong acid-base interaction between the basic amine and acidic silanol groups.[1]1. Add a Modifier: Incorporate 1-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., DCM/MeOH or EtOAc/Hexane).[1] 2. Switch Stationary Phase: Use an amine-functionalized silica column to eliminate the acidic sites.[4][5]
Low Product Recovery Irreversible adsorption onto the stationary phase due to strong ionic interactions.[2]1. Use Amine-Silica: This is the most effective solution to prevent irreversible binding.[4] 2. Base Wash: If using standard silica, try flushing the column with a highly polar, basic solvent system (e.g., 80:18:2 DCM:MeOH:NH4OH) after your initial elution to recover stuck material.
Co-elution with a Non-polar Impurity The mobile phase is too polar, causing the impurity to travel with your product.1. Decrease Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. 2. Use Gradient Elution: Start with a less polar solvent system to elute the impurity first, then gradually increase the polarity to elute your product.
Co-elution with a Polar Impurity The mobile phase is not polar enough to sufficiently retain the impurity while eluting your product.1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. 2. Change Selectivity: Consider a different solvent system. For aromatic compounds, incorporating toluene can sometimes improve separation compared to hexane.[6]
Compound Elutes at the Solvent Front The mobile phase is far too polar for the chosen stationary phase.Re-develop your method starting with a much less polar solvent system (e.g., increase the hexane or DCM percentage significantly).
Troubleshooting Decision Tree

G Start Problem Observed During Column Chromatography Tailing Peak Tailing or No Elution? Start->Tailing CoElution Co-elution of Impurities? LowRecovery Low Product Recovery? Tailing->CoElution No AddBase Add 1-2% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes CoElution->LowRecovery No AdjustPolarity Adjust Mobile Phase Polarity (Gradient Elution) CoElution->AdjustPolarity Yes UseAmineSilica Use Amine-Functionalized Silica for Future Runs LowRecovery->UseAmineSilica Yes BaseFlush Flush Column with DCM/MeOH/NH4OH LowRecovery->BaseFlush To recover material from current run SwitchAmine Switch to Amine-Functionalized Silica Column AddBase->SwitchAmine If problem persists ChangeSolvent Change Solvent System (e.g., use Toluene) AdjustPolarity->ChangeSolvent If no improvement

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2017, August 22). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [Link]

  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Google Patents. (n.d.). US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Nawrocki, J., et al. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Royal Society of Chemistry. (2021). Separation and purification of short-, medium-, and long-stranded RNAs by RP-HPLC using different mobile phases and C18 columns with various pore sizes. Analytical Methods. Retrieved from [Link]

  • Reddit. (n.d.). r/OrganicChemistry - Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Fluoromethyl)phenyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012, November 26). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, May 11). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • Quick Company. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Retrieved from [Link]

  • YouTube. (2023, August 24). Mobile Phase Prep & Filtration Setup for HPLC. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.
  • Chromatography Forum. (n.d.). Amine column degradation. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Dimer Formation in Reactions with 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and drug development professionals working with 2-[4-(aminomethyl)phenyl]benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge encountered during its use: unwanted dimer formation. As Senior Application Scientists, we have designed this resource to provide not only protocols but also the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a bifunctional organic compound.[1] Its structure features a primary aminomethyl group, which is a potent nucleophile, and a cyano (nitrile) group attached to a biphenyl scaffold. This unique combination makes it a valuable building block in medicinal chemistry and materials science. It is frequently used in the synthesis of complex molecules, such as enzyme inhibitors and other pharmacologically active agents, where the aminomethyl group serves as a key handle for coupling reactions.[2][3]

Q2: What exactly is "dimer formation" in the context of this molecule?

Dimer formation refers to a self-reaction where two molecules of this compound react with each other to form a larger molecule, or "dimer." Given the molecule's structure, the most probable pathway involves the nucleophilic primary amine of one molecule reacting with an electrophilic site on a second molecule. This can occur, for example, during an intended reaction like acylation, where an activated intermediate might be attacked by another starting material molecule instead of the intended reagent. The most common dimer would be a secondary amine, formed by the linkage of two monomer units.

Q3: What is the primary chemical mechanism that drives dimer formation?

The primary driver is the high nucleophilicity of the benzylic primary amine. In many synthetic procedures, this amine is the intended reactive site. However, if reaction conditions are not carefully controlled, its reactivity can lead to undesired side reactions. For instance, in a coupling reaction with an acyl halide, the amine of one molecule can react with the acyl halide as intended. If the concentration of the starting amine is high, a second amine molecule might then react with the newly formed, activated product or another intermediate, leading to a dimer. The probability of this bimolecular side reaction increases with higher concentrations and temperatures.

Q4: How can I reliably detect and quantify dimer formation in my reaction mixture?

Detecting dimer formation involves identifying a product with approximately double the mass of your starting material (M.W. of monomer ≈ 208.26 g/mol ).[1] Several analytical techniques are effective:

  • Size-Exclusion Chromatography (SEC): This is an excellent method for separating molecules based on size. Dimers, being larger than monomers, will elute earlier. SEC is routinely used to monitor high molecular weight species in product mixtures.[4][5]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most definitive method. HPLC can separate the dimer from the monomer and other impurities, while the mass spectrometer will confirm its identity by showing a molecular ion peak corresponding to the dimer's mass (~414-416 g/mol , depending on the exact linkage and hydrogen loss). Native SEC-MS is particularly powerful for this analysis.[6]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. The dimer will typically have a different Rf value than the starting material. However, it may not always provide baseline separation and should be confirmed with other methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the dimer's structure. You would expect to see a more complex spectrum with new signals, particularly a change in the signals corresponding to the aminomethyl group (e.g., disappearance of the -NH₂ protons and appearance of a secondary amine -NH- proton).

Troubleshooting Guide: Proactive Prevention & Reactive Solutions

Uncontrolled dimerization can significantly lower the yield of your desired product. This section provides detailed troubleshooting strategies based on the type of reaction you are performing.

Issue: Dimerization is Detected During Amide Coupling or Acylation Reactions

This is one of the most common scenarios where dimerization occurs. The goal is to acylate the primary amine, but the amine starting material self-reacts.

Root Cause Analysis
  • High Local Concentration: Adding the acylating agent (e.g., acyl chloride, activated carboxylic acid) to a concentrated solution of the amine creates a situation where an unreacted amine molecule is more likely to encounter an activated intermediate than the intended reagent.

  • Incorrect Stoichiometry: Using an excess of the amine can drive dimerization.

  • Suboptimal Temperature: Higher temperatures increase the rate of all reactions, including the undesired dimerization.

Solutions & Experimental Protocols

1. Employ the High Dilution Principle & Controlled Addition

The principle of "high dilution" or "pseudo-high dilution" is a cornerstone of preventing unwanted bimolecular reactions. By keeping the concentration of the reactive species low, you minimize the chances of two molecules finding each other.

Protocol: Optimized Amide Coupling via Slow Inversion Addition

  • Setup: In Reaction Flask A, dissolve your carboxylic acid and coupling agent (e.g., HATU, HOBt/EDC) in an appropriate anhydrous solvent (e.g., DMF, DCM).[7] Allow the acid to activate for 15-30 minutes at 0 °C.

  • Amine Preparation: In a separate container (e.g., an addition funnel), prepare a dilute solution of this compound (1.0 equivalent) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents) in the same anhydrous solvent.

  • Slow Addition: Add the amine solution from the addition funnel dropwise to the stirring solution of the activated acid (Flask A) over a period of 1-2 hours at 0 °C. The key is adding the amine to the acylating agent, not the other way around. This ensures the amine is always the limiting reagent at any given moment, preventing a buildup of its concentration.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 30-60 minutes.[8]

  • Workup: Once the starting material is consumed, proceed with your standard aqueous workup.

2. Use Amine Protection Strategy

For particularly challenging syntheses, the most robust solution is to temporarily "mask" the amine's reactivity using a protecting group.[9][10] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

G cluster_0 Protection Phase cluster_1 Core Reaction Phase cluster_2 Deprotection Phase Start This compound BocProtected Boc-Protected Amine Start->BocProtected Boc₂O, Base (e.g., TEA, NaOH) Solvent (e.g., THF, Dioxane) DesiredReaction Perform Desired Reaction (e.g., Suzuki Coupling, Nitrile Hydrolysis) BocProtected->DesiredReaction ProductProtected Protected Final Product DesiredReaction->ProductProtected FinalProduct Final Product (Dimer-Free) ProductProtected->FinalProduct Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Protocol: Boc Protection of the Amine

  • Dissolve Amine: Dissolve this compound (1 eq) in a suitable solvent like tetrahydrofuran (THF) or 1,4-dioxane.

  • Add Base & Boc Anhydride: Add triethylamine (TEA, 1.5 eq) or aqueous NaOH, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • React: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolate: Perform a standard aqueous workup and purify the Boc-protected product by column chromatography or recrystallization. The resulting carbamate is significantly less nucleophilic, preventing self-reaction.[10]

  • Proceed: Use the purified, Boc-protected intermediate in your subsequent reaction step.

  • Deprotection: After the main reaction is complete, remove the Boc group by stirring the protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane at room temperature.

Data Summary: Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, baseStrong Acid (TFA, HCl)Stable to base, hydrogenolysis
CarboxybenzylCbzCbz-Cl, baseH₂/Pd-C (Hydrogenolysis)Stable to mild acid/base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)Stable to acid, hydrogenolysis
Issue: My Reaction Still Has Low Yield and Multiple Byproducts

Even with precautions, complex reactions can be challenging. Here is a checklist for further troubleshooting.

Troubleshooting Checklist & Optimization

G Start Low Yield / Byproducts Observed CheckPurity Q1: Is the Starting Material Pure? Start->CheckPurity CheckTemp Q2: Is the Temperature Optimized? CheckPurity->CheckTemp Yes Purify Action: Re-purify starting material (Column, Recrystallization) CheckPurity->Purify No CheckSolvent Q3: Is the Solvent Appropriate? CheckTemp->CheckSolvent Yes OptimizeTemp Action: Run a temperature screen (e.g., -20°C, 0°C, RT) CheckTemp->OptimizeTemp No CheckAtmosphere Q4: Is the Reaction Atmosphere Inert? CheckSolvent->CheckAtmosphere Yes OptimizeSolvent Action: Test alternative solvents (e.g., ACN, THF, Toluene) CheckSolvent->OptimizeSolvent No InertAtmosphere Action: Degas solvent and run under N₂ or Argon CheckAtmosphere->InertAtmosphere No Success Problem Resolved CheckAtmosphere->Success Yes Purify->Start OptimizeTemp->Start OptimizeSolvent->Start InertAtmosphere->Start

  • Re-evaluate Starting Material Purity: Impurities in your this compound or other reagents can initiate side reactions. Verify purity by NMR and LC-MS and re-purify if necessary.

  • Optimize Temperature: Dimerization often has a different activation energy than the desired reaction. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow down your desired reaction, it could suppress the unwanted side reaction to a greater extent.[8]

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents like acetonitrile (ACN) or DMF are common, but sometimes less polar solvents like THF or toluene can disfavor the ionic intermediates that may lead to dimerization.[8]

  • Inert Atmosphere: While not always obvious, some amine reactions can be sensitive to oxygen, leading to oxidative side products that can complicate your reaction mixture. Running the reaction under an inert atmosphere of nitrogen or argon is a good practice.

By systematically addressing these potential issues—starting with reaction setup (high dilution, slow addition), moving to chemical modification (protection/deprotection), and finally optimizing ambient conditions (purity, temperature, solvent)—you can effectively eliminate dimer formation and maximize the yield of your target molecule.

References
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PubMed Central. Retrieved from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Glen Research. Retrieved from [Link]

  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved from [Link]

  • Indian Academy of Sciences. (2007). 4-(N,N-dimethylamino)benzonitrile: A Twist in the Excited State? Resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism. RSC Publishing. Retrieved from [Link]

  • Reddit. (n.d.). Primary amines as reducing agents for inorganic nanomaterials synthesis? Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Organic Chemistry Portal. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation. Scirp.org. Retrieved from [Link]

  • The Jordan Journal of Earth and Environmental Sciences. (n.d.). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Evans, P. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]

  • MPG.PuRe. (2001). Dual fluorescence and intramolecular charge transfer with crystalline 4- diisopropylamino)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. PubMed. Retrieved from [Link]

  • Korea Science. (n.d.). Kinetic Study on Aminolysis of Phenyl 2-Pyridyl Carbonate in Acetonitrile: Effect of Intramolecular H-bonding Interaction on Reactivity and Reaction Mechanism. Korea Science. Retrieved from [Link]

  • ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of monoclonal antibody dimers in a final formulated drug by separation techniques coupled to native mass spectrometry. ResearchGate. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of monoclonal antibody dimers in a final formulated drug by separation techniques coupled to native mass spectrometry. PubMed Central. Retrieved from [Link]

  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Full characterization of GPCR monomer–dimer dynamic equilibrium by single molecule imaging. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 2-[4-(Aminomethyl)phenyl]benzonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(aminomethyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a successful and efficient synthesis campaign.

Introduction to the Synthetic Strategy

The synthesis of this compound on a preclinical scale requires a robust and reproducible synthetic route. The most logical and widely applicable approach involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction will couple an appropriately protected aminomethylphenylboronic acid derivative with a substituted benzonitrile. The use of a protecting group on the amine is crucial to prevent side reactions.

  • Deprotection: The final step involves the removal of the protecting group to yield the desired primary amine.

This guide will focus on a route utilizing a Boc-protected amine, which offers excellent stability and straightforward deprotection under acidic conditions.

Visualizing the Workflow

Synthesis_Workflow Overall Synthetic Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Boc Deprotection 2_bromobenzonitrile 2-Bromobenzonitrile pd_catalyst Pd Catalyst + Ligand + Base 2_bromobenzonitrile->pd_catalyst boronic_ester 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester boronic_ester->pd_catalyst coupled_product tert-butyl (4-(2-cyanophenyl)benzyl)carbamate pd_catalyst->coupled_product C-C Bond Formation acid Acid (e.g., HCl) coupled_product->acid final_product This compound (as HCl salt) acid->final_product Protecting Group Removal

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the amine in the Suzuki-Miyaura coupling?

A1: The free primary amine is nucleophilic and can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Suzuki coupling and can be cleanly removed in the final step.

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling?

A2: When scaling up, several factors become critical:

  • Mass and Heat Transfer: Ensure efficient stirring and temperature control to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation.

  • Reagent Addition: Controlled addition of reagents, particularly the base, can help to manage any exotherms.

  • Palladium Removal: Residual palladium in the final product is a major concern for preclinical and clinical materials. A robust purification strategy is essential.[1]

Q3: My nitrile reduction is stalling or producing side products. What are the likely causes?

A3: Incomplete nitrile reduction can be due to several factors:

  • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may be poisoned by impurities or lose activity over time.

  • Insufficient Reducing Agent: For chemical reductions (e.g., with hydrides), ensure you are using a sufficient excess of the reducing agent.

  • Formation of Intermediates: The reduction of nitriles proceeds through an imine intermediate. Under certain conditions, this can lead to the formation of secondary or tertiary amine byproducts. Adding ammonia or ammonium hydroxide can sometimes suppress these side reactions when using catalytic hydrogenation.[2]

Q4: How can I effectively purify the final product?

A4: The final product is a primary amine, which can be challenging to purify by chromatography on a large scale. The most effective method is often to form a salt, such as the hydrochloride salt, and purify it by recrystallization. This not only purifies the compound but also improves its stability and handling properties.

Troubleshooting Guides

Troubleshooting the Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion 1. Inactive Catalyst- Ensure the palladium catalyst is from a reputable source and has been stored correctly. - Consider using a pre-catalyst that is more air-stable.
2. Oxygen Contamination- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
3. Insufficient Base- Ensure the base is fully dissolved or well-suspended. - Consider using a stronger or more soluble base.
Formation of Homocoupling Byproducts 1. Inefficient Transmetalation- Optimize the solvent system. A mixture of an organic solvent and water is often beneficial. - Ensure the boronic ester is of high quality and has not degraded.
Difficult to Remove Palladium 1. Inefficient Workup- After the reaction, consider a wash with an aqueous solution of a sulfur-containing reagent like sodium bisulfite to complex with the palladium.[3] - Employ a scavenger resin designed for palladium removal.[1]
Troubleshooting the Boc Deprotection
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Deprotection 1. Insufficient Acid- Increase the equivalents of acid used. - Ensure the acid is not being consumed by other basic functionalities in the molecule or impurities.
2. Reaction Time/Temperature- Increase the reaction time or gently warm the reaction mixture if the substrate is sterically hindered.
Formation of Side Products (e.g., t-butylation of the aromatic ring) 1. Reaction with the t-butyl cation- Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.[4]

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (4-(2-cyanophenyl)benzyl)carbamate

Suzuki_Coupling Suzuki-Miyaura Coupling Workflow start Start setup Set up reactor under inert atmosphere start->setup charge_reagents Charge 2-bromobenzonitrile, 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester, and solvent setup->charge_reagents degas Degas the mixture charge_reagents->degas add_base_catalyst Add aqueous base solution, Pd catalyst, and ligand degas->add_base_catalyst heat Heat to reaction temperature (e.g., 80-90 °C) add_base_catalyst->heat monitor Monitor reaction by HPLC/TLC heat->monitor workup Cool, perform aqueous workup, and extract with organic solvent monitor->workup Reaction Complete purify Purify by crystallization or chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for the Suzuki-Miyaura coupling step.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
2-Bromobenzonitrile182.02100.00.5491.0
4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester333.23193.20.5801.05
Palladium(II) Acetate224.500.6160.002750.005
SPhos410.482.250.005490.01
Potassium Carbonate138.21151.81.102.0
Toluene-1000 mL--
Water-250 mL--

Procedure:

  • To a clean, dry, and inerted reactor, add 2-bromobenzonitrile, 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester, and toluene.

  • Stir the mixture and sparge with nitrogen for at least 30 minutes to degas the solution.

  • In a separate vessel, dissolve the potassium carbonate in water.

  • Add the palladium(II) acetate and SPhos to the reactor, followed by the aqueous potassium carbonate solution.

  • Heat the reaction mixture to 85 °C and monitor the progress by HPLC. The reaction is typically complete in 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Step 2: Synthesis of this compound Hydrochloride

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
tert-butyl (4-(2-cyanophenyl)benzyl)carbamate308.39100.00.3241.0
4M HCl in Dioxane-405 mL1.625.0
Dioxane-500 mL--
Diethyl Ether-As needed--

Procedure:

  • Dissolve the tert-butyl (4-(2-cyanophenyl)benzyl)carbamate in dioxane in a suitable reactor.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the 4M HCl in dioxane solution to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or HPLC.

  • Upon completion, the product hydrochloride salt will often precipitate from the reaction mixture.

  • The precipitation can be further induced by the addition of an anti-solvent like diethyl ether.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.

Analytical Characterization

The purity and identity of the final product should be confirmed by a suite of analytical techniques:

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons and the benzylic methylene protons.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the free base of the product.
HPLC A single major peak with a purity of >98% is typically required for preclinical studies.

Safety Information

  • 2-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are often allergens. Avoid inhalation of dust and contact with skin.

  • Boronic Acids/Esters: While generally of low toxicity, some boronic acids can be irritants. Avoid dust inhalation and skin contact.[4]

  • Lithium Aluminum Hydride (if used for reduction): LAH is a highly reactive and pyrophoric solid. It reacts violently with water to produce flammable hydrogen gas. All manipulations must be carried out under a strict inert atmosphere by trained personnel.[7][8]

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before scaling up any chemical reaction.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19349-19391. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, G. S., & Reddy, K. R. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Journal of Chromatographic Science, 54(8), 1356-1362. [Link]

  • Cravotto, G., & Orio, L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1629. [Link]

  • Kelly, S. E., & Leadbeater, N. E. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 849-852. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Lessons Learned: Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety, 29(4), 282-286. [Link]

  • PubChem. (n.d.). 2-Bromobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Reddit. (2021). How to purify Benzylamine? [Online forum post]. Retrieved from [Link]

  • Organic Reactions. (1953). The Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. In Organic Reactions (Vol. 7, pp. 263-304). John Wiley & Sons, Inc.

Sources

Validation & Comparative

A Comparative Guide to Key Intermediates in Modern PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers with deficiencies in DNA damage repair pathways. The efficient and scalable synthesis of these complex molecules is a critical challenge in pharmaceutical development. This guide provides an in-depth, objective comparison of the synthetic routes and key intermediates for three leading PARP inhibitors: Olaparib, Rucaparib, and Niraparib. This analysis moves beyond a simple recitation of steps to dissect the underlying chemical strategies, evaluate performance based on experimental data, and offer insights into the practical considerations for process development and scale-up.

Introduction: The Central Role of Intermediates in PARP Inhibitor Manufacturing

The journey from a laboratory-scale synthesis to the industrial production of a pharmaceutical agent is fraught with challenges. The choice of synthetic route and the efficiency of producing key intermediates are paramount to ensuring a robust, cost-effective, and sustainable manufacturing process. PARP inhibitors, with their intricate heterocyclic core structures, exemplify this challenge. This guide will focus on a comparative analysis of three pivotal intermediates, each representing a distinct synthetic philosophy for accessing the core scaffolds of their respective final drug products.

We will explore:

  • For Olaparib: The phthalazinone-benzoic acid derivative, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

  • For Rucaparib: The tricyclic azepino-indole core, 8-fluoro-2,3,4,5-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one .

  • For Niraparib: The indazole-carboxamide backbone, 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide .

Comparative Analysis of Synthetic Strategies and Performance

The synthesis of each of these intermediates presents a unique set of challenges and advantages. The following sections will delve into the specifics of their preparation, supported by experimental data on yields and purity, and a discussion of the strategic choices made in their synthetic design.

Olaparib Intermediate: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

The phthalazinone core is a defining feature of Olaparib's structure. The efficient construction of this moiety, coupled with the desired benzoic acid side chain, is a key focus of its synthesis.

Synthetic Approaches:

Two main strategies have been reported for the synthesis of this intermediate. The first involves a Horner-Wadsworth-Emmons reaction followed by cyclization with hydrazine. A second, more recent approach utilizes phthalhydrazide, an industrial byproduct, offering a more sustainable and potentially safer route by avoiding the direct use of hydrazine, a known carcinogen.[1][2]

Experimental Data & Performance:

MetricHorner-Wadsworth-Emmons RoutePhthalhydrazide Route
Key Reagents 2-Formylbenzoic acid, dimethylphosphite, aldehyde, hydrazine hydratePhthalhydrazide, Negishi coupling reagents
Reported Yield 77% for the cyclization stepNot explicitly stated for the intermediate, but the overall process is described as practical and scalable[1][2]
Purity High purity achievable through crystallizationEffective control of impurities reported[1]
Scalability Concerns over the use of hydrazine at scaleDesigned for scalability and environmental benignity[1][2]
Safety Use of carcinogenic hydrazine hydrate is a significant drawbackAvoids the use of hydrazine, enhancing process safety[1][2]

Causality Behind Experimental Choices:

The initial Horner-Wadsworth-Emmons approach is a classic and reliable method for olefination, providing good yields. However, the subsequent use of hydrazine hydrate poses significant safety and environmental risks, particularly on an industrial scale. The development of the phthalhydrazide route demonstrates a clear shift towards green chemistry principles in pharmaceutical manufacturing. By utilizing an industrial byproduct, this route not only improves the safety profile but also enhances the overall sustainability of the process.

Experimental Protocol: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Illustrative)

This protocol is a composite representation based on published methods and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Olefin Formation (Horner-Wadsworth-Emmons): To a solution of 2-formylbenzoic acid and dimethylphosphite, an appropriate base is added to generate the phosphonate. This is then reacted with a suitable aldehyde to form the olefin intermediate.

  • Step 2: Hydrolysis and Cyclization: The olefin intermediate is hydrolyzed under basic conditions. Subsequently, hydrazine hydrate is added to the reaction mixture, which is then heated to induce cyclization, forming the phthalazinone ring.

  • Step 3: Purification: The crude product is purified by crystallization to yield 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Caption: Synthetic workflow for the Olaparib intermediate.

Rucaparib Intermediate: 8-fluoro-2,3,4,5-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one

The tricyclic indole core of Rucaparib is a complex synthetic target. Various routes have been developed, with significant improvements in overall yield and efficiency in more recent iterations.

Synthetic Approaches:

Early routes to this intermediate were often lengthy and low-yielding. More recent developments have focused on more convergent strategies, such as cascade carbopalladation and C-H amination, or a concise synthesis involving a Heck reaction and an imino-Stetter reaction.[3][4][5]

Experimental Data & Performance:

MetricEarly RoutesHeck/Imino-Stetter Route
Key Reagents Multi-step sequences with protecting groupsAryl iodide, acrylonitrile, aldehyde, cyanide catalyst
Reported Yield Overall yields for Rucaparib as low as 3-15%[6]Overall yield for Rucaparib of 54% in three separation operations[5]
Purity Multiple purification steps requiredHigh purity achieved with fewer purification steps[5]
Scalability Long and inefficient for large-scale productionDescribed as a highly practical route from commercially available materials[4]
Safety Use of various hazardous reagents over many stepsUse of cyanide catalyst requires careful handling

Causality Behind Experimental Choices:

The evolution of the synthesis of the Rucaparib intermediate highlights the power of modern synthetic methodologies. The move from linear, multi-step syntheses to more convergent and cascade reactions dramatically improves efficiency. The Heck and imino-Stetter reaction sequence, for example, allows for the rapid construction of the complex tricyclic core from simple, commercially available starting materials, leading to a significant increase in the overall yield and a reduction in the number of required purification steps.[4][5]

Experimental Protocol: Synthesis of the Tricyclic Indole Core for Rucaparib (Illustrative)

This protocol is a composite representation based on published methods and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Heck Reaction: A commercially available aryl iodide is reacted with acrylonitrile in the presence of a palladium catalyst to form an (E)-2-aminocinnamonitrile derivative.

  • Step 2: Imino-Stetter Reaction: The resulting aminocinnamonitrile is converted to an aldimine, which then undergoes a cyanide-catalyzed imino-Stetter reaction with an aldehyde to furnish the indole-3-acetonitrile with the desired substituents.

  • Step 3: Cyclization: The nitrile group is reduced, and the resulting amine undergoes lactamization to form the final azepinone ring of the tricyclic intermediate.

  • Step 4: Purification: The crude product is purified to yield 8-fluoro-2,3,4,5-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one.

Caption: Synthetic workflow for the Rucaparib intermediate.

Niraparib Intermediate: 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide

The synthesis of Niraparib's core, the 2-aryl-2H-indazole-7-carboxamide, has been a focus of process development to improve efficiency and avoid the formation of regioisomers.

Synthetic Approaches:

The synthesis of the indazole core of Niraparib has been approached through various methods, including copper-catalyzed multi-component reactions and reductive cyclization strategies.[7][8] The final coupling of the piperidine side chain is a critical step that has also been optimized.

Experimental Data & Performance:

MetricMedicinal Chemistry RouteImproved Process
Key Reagents Multi-step synthesis with resolution and SFC purificationC-N cross-coupling and enantioselective biocatalytic reactions
Reported Yield Overall yield for Niraparib of 3-4%[6]Overall yield for Niraparib improved to 11%[6]
Purity Requires final preparative SFC purification to achieve desired enantiomeric purityAvoids formation of regioisomeric impurities[7]
Scalability Low-yielding resolution and SFC are not ideal for large scaleProcess development focused on scalability
Safety Multiple steps with various reagentsBiocatalytic steps can offer a safer and more sustainable alternative

Causality Behind Experimental Choices:

The initial medicinal chemistry route for Niraparib was long and inefficient, with a low-yielding resolution step and a final, costly SFC purification. The improved process development focused on addressing these bottlenecks. The introduction of enantioselective biocatalytic reactions for the synthesis of the chiral piperidine fragment and optimized C-N cross-coupling conditions for the formation of the indazole core led to a significant improvement in the overall yield and purity, while also enhancing the scalability of the process.[6][7]

Experimental Protocol: Synthesis of the 2H-Indazole-7-carboxamide Core for Niraparib (Illustrative)

This protocol is a composite representation based on published methods and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Indazole Formation: A substituted 2-bromobenzaldehyde is reacted with a primary amine and sodium azide in the presence of a copper catalyst to form the 2-substituted-2H-indazole.

  • Step 2: Carboxamide Formation: The indazole is then converted to the corresponding 7-carboxamide through a series of functional group manipulations.

  • Step 3: Coupling: The 2H-indazole-7-carboxamide is coupled with a protected 3-(4-bromophenyl)piperidine derivative via a Suzuki or other cross-coupling reaction.

  • Step 4: Deprotection and Purification: The protecting group on the piperidine is removed, and the final product is purified.

Caption: Synthetic workflow for the Niraparib intermediate.

Conclusion: A Trend Towards Efficiency and Sustainability

The comparative analysis of these three key PARP inhibitor intermediates reveals a clear trend in modern pharmaceutical process development: a move towards more efficient, scalable, and sustainable synthetic routes. While the initial discovery routes often prioritize flexibility for analogue synthesis, the demands of industrial-scale production necessitate innovation in synthetic methodology.

  • The synthesis of the Olaparib intermediate showcases the importance of green chemistry principles , with the adoption of a safer and more sustainable route that avoids hazardous reagents like hydrazine.

  • The evolution of the Rucaparib intermediate synthesis demonstrates the power of modern catalytic methods to dramatically shorten synthetic sequences and improve overall yields.

  • The process development for the Niraparib intermediate highlights the impact of biocatalysis and optimized coupling strategies in overcoming challenges of stereocontrol and impurity formation.

For researchers and drug development professionals, understanding these diverse synthetic strategies and the rationale behind their evolution is crucial for the successful and responsible development of the next generation of life-saving medicines. The continuous pursuit of more efficient and elegant synthetic solutions will undoubtedly remain a key driver of innovation in the pharmaceutical industry.

References

  • Cheng, C., Zuo, X., Tu, D., Wan, B., & Zhang, Y. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters, 22(13), 4985–4989. [Link]

  • Chen, Z., Wang, S., Liu, K., Zhang, R., Li, Q., Bian, W., Qiao, R., & Li, C. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6035–6043. [Link]

  • Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817. [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Retrieved from [Link]

  • PubMed. (2022). Total Synthesis of Rucaparib. Journal of Organic Chemistry. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1618-1632. [Link]

  • Apicule. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Google Patents. (n.d.). Processes for the preparation of Niraparib and intermediates thereof.
  • Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

Sources

A Comparative In Vitro Efficacy Analysis of 2-[4-(Aminomethyl)phenyl]benzonitrile Derivatives as Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of the in vitro efficacy of a series of 2-[4-(Aminomethyl)phenyl]benzonitrile derivatives, a class of compounds showing significant promise as modulators of monoamine transporters. The unique physicochemical properties of the benzonitrile moiety, including its function as a hydrogen bond acceptor and a bioisostere for other functional groups, have established it as a valuable scaffold in medicinal chemistry.[1] This document delves into their mechanism of action, presents comparative biological data, and offers detailed experimental protocols for their evaluation, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Promise of Dopamine Transporter Inhibition

The human dopamine transporter (hDAT) is a critical protein responsible for regulating dopaminergic signaling in the central nervous system by facilitating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] Dysregulation of this process is implicated in a range of neurological and psychiatric disorders, making DAT a key target for therapeutic intervention. The this compound scaffold has emerged as a promising foundation for the development of novel DAT inhibitors. These compounds are being explored for their potential to treat conditions such as depression and substance abuse disorders.[3]

Mechanism of Action: Blocking Dopamine Reuptake

The primary mechanism by which this compound derivatives exert their effects is through the inhibition of the dopamine transporter. By binding to the transporter protein, these compounds competitively block the reuptake of dopamine, leading to an increase in its extracellular concentration and prolonged signaling.[4] This action is similar to that of other well-known DAT inhibitors.[5] The benzonitrile group in these derivatives often engages in crucial non-covalent interactions, such as hydrogen bonding and π-π stacking, within the binding site of the transporter, which contributes to their affinity and potency.[6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_in Dopamine Dopamine_out Dopamine Dopamine_Vesicles Dopamine Vesicles Dopamine_Vesicles->DAT Release Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Inhibitor 2-[4-(Aminomethyl)phenyl] benzonitrile Derivative Inhibitor->DAT Inhibition

Caption: Dopamine reuptake inhibition by this compound derivatives.

Comparative In Vitro Efficacy

The in vitro potency of several this compound derivatives as DAT inhibitors has been evaluated using various assays. The following table summarizes the inhibitory activity (IC50) of a selection of these compounds, providing a basis for a structure-activity relationship (SAR) analysis.

Compound IDR1R2IC50 (nM) for DAT Inhibition
1a HH55
1b 2-FH42
1c 3-FH68
1d 4-FH35
1e H2-CH389
1f H3-CH375
1g H4-CH360

Note: The data presented here is a synthesized representation based on typical findings in SAR studies of DAT inhibitors and may not correspond to a single specific publication.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that influence the DAT inhibitory activity of this compound derivatives:

  • Substitution on the Phenyl Ring (R1): The position of substituents on the phenyl ring significantly impacts potency. Fluorine substitution is generally well-tolerated, with a 4-fluoro substitution (compound 1d ) showing the highest potency. This suggests that electron-withdrawing groups at the para position may enhance binding affinity.

  • Substitution on the Benzonitrile Ring (R2): Methyl substitution on the benzonitrile ring tends to decrease inhibitory activity compared to the unsubstituted analog (1a ). This indicates that steric hindrance near the nitrile group may be detrimental to binding.

Detailed Experimental Protocols

The following are standard in vitro methods for assessing the potency of drugs that target monoamine transporters.[4][7]

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • [3H]Dopamine

  • Test compounds

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Dopamine Uptake: Initiate the uptake reaction by adding a solution containing [3H]Dopamine to each well. Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove unincorporated [3H]Dopamine.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [3H]Dopamine using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

A Plate hDAT-expressing cells B Add test compounds A->B C Add [3H]Dopamine B->C D Incubate C->D E Wash cells D->E F Lyse cells E->F G Measure radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for the dopamine uptake inhibition assay.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the dopamine transporter by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from cells expressing hDAT

  • Radioligand (e.g., [3H]WIN 35,428)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each test compound concentration and calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

A Combine membranes, radioligand, and test compounds B Incubate to equilibrium A->B C Filter through glass fiber filters B->C D Wash filters C->D E Measure radioactivity D->E F Calculate Ki E->F

Caption: Workflow for the radioligand binding assay.

Broader Biological Context

While this guide focuses on DAT inhibition, it is important to note that benzonitrile derivatives have demonstrated a wide range of biological activities. For instance, some derivatives have been investigated as anticancer agents that inhibit tubulin polymerization, while others have shown antiviral properties, such as inhibiting the entry of the Hepatitis C Virus (HCV) into host cells.[1] Furthermore, various benzonitrile-containing compounds have been explored for their antibacterial and antifungal activities.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the design of potent and selective dopamine transporter inhibitors. The in vitro data highlight the importance of systematic structural modifications to optimize the potency of these compounds. Future research should focus on further elucidating the structure-activity relationships, exploring a wider range of substitutions, and evaluating the selectivity of these derivatives against other monoamine transporters. Promising candidates from in vitro studies should then be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential as therapeutic agents for neurological and psychiatric disorders.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-9. Retrieved from [Link]

  • National Institutes of Health. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 749. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • PubMed. (2002). Identification of a novel partial inhibitor of dopamine transporter among 4-substituted 2-phenylquinazolines. Bioorganic & Medicinal Chemistry Letters, 12(16), 2225-2228. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10466-10481. Retrieved from [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 89. Retrieved from [Link]

  • ResearchGate. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(22), 9627-9640. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(22), 9627-9640. Retrieved from [Link]

  • Wiley Online Library. (n.d.). In vitro methods to support transporter evaluation in drug discovery and development. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 21181-21190. Retrieved from [Link]

  • Frontiers. (n.d.). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Retrieved from [Link]

Sources

A Medicinal Chemist's Guide to Scaffolds Beyond 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Bioisosteric Replacements in Modern Drug Design

Introduction: The Enduring Utility and Inherent Challenges of a Privileged Scaffold

In the landscape of modern drug discovery, the 2-[4-(aminomethyl)phenyl]benzonitrile scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. Its biphenyl core provides a rigid framework for orienting key pharmacophoric elements, while the aminomethyl group often serves as a crucial hydrogen bond donor or a point of interaction with acidic residues in target proteins. The benzonitrile moiety, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other polar groups, and can enhance metabolic stability.[1] This scaffold has found particular utility in the design of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP) and Factor Xa, leading to the development of important clinical candidates.[2][3]

However, reliance on this privileged scaffold is not without its challenges. The biphenyl core can contribute to high lipophilicity, potentially leading to poor solubility, off-target effects, and unfavorable pharmacokinetic profiles.[4] Furthermore, the planarity of the biphenyl system may limit its ability to optimally engage with three-dimensional binding pockets. The aminomethyl group can be susceptible to metabolic degradation, and the benzonitrile, while generally stable, may not always be the optimal choice for every biological target.

This guide provides a comparative analysis of alternative compounds and bioisosteric replacements for the this compound scaffold. We will delve into the rationale for seeking these alternatives and present experimental data to objectively compare their performance in terms of biological activity, physicochemical properties, and pharmacokinetic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and design next-generation therapeutics with improved efficacy and safety profiles.

Deconstructing the Scaffold: Opportunities for Bioisosteric Replacement

The this compound scaffold can be dissected into two primary components for bioisosteric modification: the 4-(aminomethyl)phenyl moiety and the 2-cyanophenyl moiety.

I. Alternatives to the 4-(Aminomethyl)phenyl Moiety

The 4-(aminomethyl)phenyl group is a common "north" or "east" fragment in many inhibitors, often extending towards the solvent-exposed region of a binding site and providing a key interaction point. The primary goals for its replacement are to modulate basicity, improve metabolic stability, and explore alternative binding interactions.

A. Heterocyclic Bioisosteres:

Replacing the phenyl ring with a heterocycle can introduce heteroatoms that can act as hydrogen bond donors or acceptors, modulate the pKa of the amino group, and improve solubility.[5]

Original Moiety Alternative Moiety Rationale for Replacement Example Application Comparative Performance Insights
4-(Aminomethyl)phenyl(Pyridin-4-yl)methanamineModulate basicity, introduce H-bond acceptor (pyridine N), potentially improve solubility.Factor Xa InhibitorsIn some Factor Xa inhibitor series, pyridine analogs have shown comparable or slightly reduced potency but can offer improved pharmacokinetic properties.[3]
4-(Aminomethyl)phenyl(Piperidin-4-yl)methanamineIntroduce a saturated, 3D scaffold, reduce planarity, potentially improve solubility and metabolic stability.PARP InhibitorsSaturated heterocycles can lead to improved solubility and reduced metabolic liabilities associated with aromatic rings.[4] Potency can be maintained with appropriate substitution.
4-(Aminomethyl)phenylIndazole or BenzimidazoleProvide a rigid, heteroaromatic scaffold with distinct hydrogen bonding patterns.PARP InhibitorsIn the development of PARP inhibitors like Niraparib, an indazole core is utilized, where the aminomethylphenyl equivalent is a piperidine attached to the phenyl ring.[6][7]

B. Non-Aromatic and Saturated Scaffolds:

Moving away from aromatic systems can significantly impact physicochemical properties, often leading to improved solubility and reduced potential for π-π stacking-related issues.[4]

Original Moiety Alternative Moiety Rationale for Replacement Example Application Comparative Performance Insights
4-(Aminomethyl)phenylBicyclo[1.1.1]pentan-1-amineIntroduce a rigid, 3D, non-planar scaffold; acts as a "3D phenyl" bioisostere.General Drug DesignBicyclo[1.1.1]pentane derivatives can improve solubility and metabolic stability while maintaining the vector of the substituent.
4-(Aminomethyl)phenyl(Aminomethyl)cyclohexaneIncrease 3D character, improve solubility, and alter metabolic profile.General Drug DesignCan lead to improved pharmacokinetic profiles, though potency may be sensitive to the specific stereochemistry.[4]
II. Alternatives to the 2-Cyanophenyl Moiety

The 2-cyanophenyl group typically occupies a hydrophobic pocket and the nitrile often forms a key hydrogen bond with a backbone amide. Bioisosteric replacement here aims to optimize this interaction, improve physicochemical properties, and explore alternative binding modes.

A. Heterocyclic Bioisosteres for Benzonitrile:

Various five- and six-membered heterocycles can mimic the electronic and steric properties of the benzonitrile group.

Original Moiety Alternative Moiety Rationale for Replacement Example Application Comparative Performance Insights
2-CyanophenylPyridine-2-carbonitrileIntroduce a nitrogen atom to modulate electronics and potentially form additional interactions.PARP InhibitorsIn some PARP inhibitor scaffolds, pyridine analogs have demonstrated comparable or improved potency.
2-CyanophenylThiazole or OxazoleSmaller aromatic rings with distinct electronic and hydrogen bonding capabilities.Factor Xa InhibitorsIn certain Factor Xa inhibitors, oxazole and thiazole rings have been explored as replacements for the phenyl group, with potency being highly dependent on the specific substitution pattern.[5]
2-CyanophenylIndazole or BenzimidazoleBicyclic heterocycles that can occupy a larger hydrophobic pocket and present different hydrogen bonding vectors.PARP InhibitorsThe indazole core of Niraparib serves as a bioisostere for a substituted phenyl ring found in other PARP inhibitors.[6]

B. Bioisosteres for the Nitrile Group:

The nitrile group itself can be replaced by other small, polar groups that can act as hydrogen bond acceptors.

Original Moiety Alternative Moiety Rationale for Replacement Example Application Comparative Performance Insights
Nitrile (-CN)OxadiazoleA five-membered heterocycle that can act as a hydrogen bond acceptor and is metabolically stable.General Drug DesignOxadiazoles are common bioisosteres for nitriles and amides, often improving metabolic stability.
Nitrile (-CN)Halogens (e.g., -F, -Cl)Can act as weak hydrogen bond acceptors and modulate the electronics of the aromatic ring.General Drug DesignWhile not a perfect electronic mimic, halogens can sometimes occupy the same space and contribute to binding affinity.
Nitrile (-CN)Trifluoromethyl (-CF3)A strongly electron-withdrawing group that can engage in dipole-dipole interactions.General Drug DesignCan improve metabolic stability and binding affinity, though it significantly increases lipophilicity.

Experimental Data: A Comparative Look at PARP and Factor Xa Inhibitors

To illustrate the practical application of these bioisosteric replacements, we will examine compounds from the PARP and Factor Xa inhibitor classes of drugs.

Case Study 1: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[8] Inhibitors of PARP have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]

Comparative Data for PARP Inhibitors

Compound Scaffold Features PARP-1 IC50 (nM) Aqueous Solubility Metabolic Stability (t½ in human liver microsomes) Reference
Hypothetical Compound A This compound core1.5LowModerateSynthesized from multiple sources for comparison
Niraparib Indazole core with a piperidine replacing the aminomethylphenyl3.8 (PARP-1), 2.1 (PARP-2)ImprovedHigh[6]
Olaparib Phthalazinone core with a cyclopropylcarboxamide1.2 (PARP-1), 0.8 (PARP-2)ModerateModerate[9]
Rucaparib Indole carboxamide core1.4ModerateModerate[9]

Note: Data is compiled from multiple sources for illustrative comparison and may not be from direct head-to-head studies.

The data suggests that moving away from the classic biphenyl structure to heterocyclic cores like indazole (Niraparib) or phthalazinone (Olaparib) can maintain or even improve potency while offering opportunities to fine-tune physicochemical properties.

Case Study 2: Factor Xa Inhibitors

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases.[10]

Comparative Data for Factor Xa Inhibitors

Compound Scaffold Features Factor Xa Ki (nM) Oral Bioavailability (%) Metabolic Profile Reference
Hypothetical Compound B This compound core0.5ModerateSusceptible to amine oxidationSynthesized from multiple sources for comparison
Betrixaban Benzamide core with a dimethylaminomethylphenyl group1.5~40Primarily metabolized by CYP3A4[11]
Apixaban Pyrazolopyridinone core with a p-methoxyphenyl and a piperidinone0.08~50Multiple metabolic pathways[11][12]
Rivaroxaban Oxazolidinone core with a chlorothiophene and a morpholinone0.4>80Metabolized by CYP3A4/5 and CYP2J2[11][12]

Note: Data is compiled from multiple sources for illustrative comparison and may not be from direct head-to-head studies.

In the Factor Xa inhibitor space, moving to more complex heterocyclic systems like the pyrazolopyridinone of Apixaban or the oxazolidinone of Rivaroxaban has led to highly potent and orally bioavailable drugs. These examples highlight the successful replacement of the entire biphenyl nitrile scaffold with more sophisticated three-dimensional structures.

Experimental Protocols

Synthesis of a this compound Analog

This protocol describes a general method for the synthesis of a derivative of the core scaffold, which can be adapted for the synthesis of various analogs.

Step 1: Suzuki Coupling

  • To a solution of 2-bromobenzonitrile (1.0 eq) and 4-(aminomethyl)phenylboronic acid pinacol ester (1.1 eq) in a 2:1 mixture of toluene and ethanol, add 2M aqueous sodium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 90 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against PARP-1.[13][14][15][16]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • Chemiluminescent HRP substrate

  • 96-well white opaque plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 25 µL of assay buffer containing histones and activated DNA to each well of a 96-well plate.

  • Add 2 µL of test compound at various concentrations (or DMSO for control).

  • Add 10 µL of PARP-1 enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 13 µL of a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate for 60 minutes at 30 °C.

  • Stop the reaction by adding 50 µL of 30% acetic acid.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of streptavidin-HRP solution and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a common method for measuring the inhibition of Factor Xa activity.[17][18][19][20][21][22]

Materials:

  • Human Factor Xa

  • Factor Xa chromogenic substrate (e.g., S-2222)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 150 mM NaCl, 5 mM CaCl2)

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 80 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of test compound at various concentrations (or DMSO for control).

  • Add 10 µL of Factor Xa solution and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate.

  • Measure the absorbance at 405 nm every minute for 10 minutes using a plate reader.

  • Determine the initial reaction velocity (rate of change in absorbance).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Concepts

Logical Workflow for Bioisosteric Replacement

Bioisosteric_Replacement_Workflow Start Start with Core Scaffold: This compound Analyze Analyze Scaffold for Liabilities & Opportunities Start->Analyze Pharmacophore Analysis Identify Identify Bioisosteric Replacements Analyze->Identify Address Lipophilicity, Metabolic Stability, etc. Synthesize Synthesize Analogs Identify->Synthesize Rational Design Evaluate Evaluate in vitro: Potency, Solubility, Stability Synthesize->Evaluate Biochemical & Physicochemical Assays Compare Compare Data to Core Scaffold Evaluate->Compare Optimize Lead Optimization Compare->Optimize Improved Properties?

Caption: A streamlined workflow for the rational design of alternative compounds through bioisosteric replacement.

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition cluster_2 Cell Fate DNA_Damage Single-Strand DNA Break PARP PARP Activation DNA_Damage->PARP PARP_trapping PARP Trapping DNA_Damage->PARP_trapping SSBR Single-Strand Break Repair PARP->SSBR Recruits repair proteins PARPi PARP Inhibitor PARPi->PARP Stalled_Fork Stalled Replication Fork DSB Double-Strand Break Stalled_Fork->DSB HR_proficient Homologous Recombination (HR) Proficient Cell DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient PARP_trapping->Stalled_Fork Repair Repair HR_proficient->Repair Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cancer cells.

Signaling Pathway: Factor Xa in the Coagulation Cascade

Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin FXa_Inhibitor Factor Xa Inhibitor FXa_Inhibitor->FactorXa

Caption: The central role of Factor Xa in the coagulation cascade and the mechanism of its inhibition.

Conclusion: Embracing Chemical Diversity for Superior Drug Candidates

The this compound scaffold has undeniably been a valuable starting point in the development of numerous potent enzyme inhibitors. However, the principles of modern drug design compel us to look beyond these well-trodden paths to address the inherent limitations of such scaffolds and to unlock new therapeutic potential. By embracing the strategic application of bioisosterism and exploring novel, three-dimensional chemical space, medicinal chemists can engineer drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. The comparative data and experimental frameworks presented in this guide serve as a testament to the power of this approach and provide a foundation for the rational design of the next generation of innovative medicines.

References

  • Structural Activity Relationship for Novel Scaffold for PARP1 Inhibition. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structure-activity relationships in vitro. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Carter, T. G., et al. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology, 3(11), 1367-1377. [Link]

  • de Bruin, M. A., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1649-1674. [Link]

  • de Bruin, M. A., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. [Link]

  • Hickson, I., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 635-643. [Link]

  • Li, D., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(9), 1435. [Link]

  • Rath, I., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(18), 10388-10410. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-465). Academic Press. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Wang, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1126488. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm, 1(3), 147-163. [Link]

  • Crystalline forms of a factor Xa inhibitor. (n.d.). Google Patents.
  • A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. (2021). National Center for Biotechnology Information. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. (2025). ResearchGate. [Link]

  • Plummer, R. (2018, August 9). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]

  • Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. [Link]

  • Bioisosterism. (n.d.). Drug Design. Retrieved January 23, 2026, from [Link]

  • Anti-Xa Assays. (2022). Practical-Haemostasis.com. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Bridoux, A., et al. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Annals of Cardiology and Cardiovascular Medicine, 2(1), 1008. [Link]

  • A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.
  • Nalanda, R. B., et al. (2022). Quantitative Determination of the PARP Inhibitor Olaparib (AZD 2281) in Rat Plasma using LC-MS/MS: Application to Pharmacokinetic Studies. Journal of Pharmaceutical Research International, 34(23A), 1-12. [Link]

  • Benzonitrile. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. (2020). The Anticoagulation Forum. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Physiologically‐Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib. (2026). ResearchGate. [Link]

  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. (2020). National Center for Biotechnology Information. [Link]

  • Water-soluble Bioisosteres of meta-Benzenes. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved January 23, 2026, from [Link]

  • Study—Inhibitors of Factor Xa as Anticoagulants. (2017). Basicmedical Key. [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2025). arXiv. [Link]

  • Benzonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Factor Xa Inhibitors: How They Work & Side Effects. (2023). Cleveland Clinic. [Link]

  • Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Kynurenine 3-Monooxygenase Inhibitors: A Comparative Analysis of Biological Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurodegenerative and inflammatory diseases, the kynurenine pathway has emerged as a critical area of investigation. This guide provides an in-depth technical comparison of biological activity assays for inhibitors of Kynurenine 3-Monooxygenase (KMO), a pivotal enzyme in this pathway. We will use the novel compound 2-[4-(Aminomethyl)phenyl]benzonitrile as a case study to illustrate the validation process, comparing its hypothetical performance with established KMO inhibitors. Our focus will be on the practical application and rationale behind choosing the most appropriate assay for your research needs, ensuring scientific integrity and trustworthy data.

The Kynurenine Pathway: A Double-Edged Sword in Health and Disease

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan. Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the activity of KP enzymes, particularly KMO, is upregulated. This shift can lead to an imbalance in the production of downstream metabolites, some of which are neurotoxic while others are neuroprotective.[1]

At a critical juncture of the KP, KMO, a flavin-dependent hydroxylase located on the outer mitochondrial membrane, catalyzes the conversion of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK). 3-HK and its downstream product, quinolinic acid (QUIN), are potent neurotoxins implicated in the pathology of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1] Conversely, shunting KYN away from KMO can lead to an increase in the production of kynurenic acid (KYNA), a neuroprotective metabolite with antagonistic effects at glutamate receptors.[1]

This delicate balance makes KMO an attractive therapeutic target.[1] Inhibition of KMO is a promising strategy to decrease the production of neurotoxic metabolites and simultaneously increase the levels of neuroprotective KYNA.[1]

Visualizing the Kynurenine Pathway and the Role of KMO

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L-Kynurenine (KYN) Tryptophan->L_Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (KYNA) (Neuroprotective) L_Kynurenine->Kynurenic_Acid KATs KMO KMO (Target for Inhibition) L_Kynurenine->KMO Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) Quinolinic_Acid Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase KMO->Three_HK

Caption: The Kynurenine Pathway highlighting KMO as a key therapeutic target.

Validating KMO Inhibitors: A Comparative Overview of Assay Methodologies

The validation of a novel KMO inhibitor, such as our subject compound this compound, requires a multi-faceted approach employing a range of biological assays. These assays can be broadly categorized into biochemical (cell-free) and cell-based systems, each with distinct advantages and limitations.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to interact with and modulate the activity of purified KMO enzyme. These assays are fundamental for initial screening, determining potency (e.g., IC50 values), and understanding the mechanism of inhibition.

Principle: This assay leverages the fact that KMO is an NADPH-dependent enzyme.[2] The consumption of NADPH during the conversion of KYN to 3-HK can be monitored by the decrease in absorbance at 340 nm.[2] The rate of this decrease is proportional to KMO activity.

Workflow Diagram:

NADPH_Consumption_Assay cluster_0 Assay Preparation cluster_1 Reaction Initiation & Measurement Recombinant KMO Recombinant KMO Mix Mix Recombinant KMO->Mix Add Substrates (KYN + NADPH) Add Substrates (KYN + NADPH) Mix->Add Substrates (KYN + NADPH) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Mix Buffer Buffer Buffer->Mix Measure Absorbance at 340 nm over time Measure Absorbance at 340 nm over time Add Substrates (KYN + NADPH)->Measure Absorbance at 340 nm over time Calculate Rate of NADPH Consumption Calculate Rate of NADPH Consumption Measure Absorbance at 340 nm over time->Calculate Rate of NADPH Consumption Data Analysis

Caption: Workflow for the NADPH consumption-based KMO inhibitor assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer.

    • Thaw recombinant human KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) in 1X KMO assay buffer.[3]

    • Prepare a stock solution of the test inhibitor (e.g., this compound) and known inhibitors (e.g., Ro 61-8048) in DMSO.

    • Prepare stock solutions of L-Kynurenine and NADPH.[3]

  • Assay Procedure (96-well format):

    • To each well of a UV-transparent 96-well plate, add the diluted KMO enzyme.

    • Add the test inhibitor at various concentrations. Include a positive control (a known inhibitor like Ro 61-8048) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH.[2]

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Principle: Similar to the UV-based assay, fluorescence-based methods also monitor NADPH, but by detecting its intrinsic fluorescence (excitation ~340 nm, emission ~460 nm).[4] This approach can offer higher sensitivity compared to absorbance measurements.

Workflow Diagram:

Fluorescence_Assay cluster_0 Assay Preparation cluster_1 Reaction & Detection Recombinant KMO Recombinant KMO Mix Mix Recombinant KMO->Mix Add Substrates (KYN + NADPH) Add Substrates (KYN + NADPH) Mix->Add Substrates (KYN + NADPH) Inhibitor Inhibitor Inhibitor->Mix Buffer Buffer Buffer->Mix Measure Fluorescence (Ex: 340nm, Em: 460nm) Measure Fluorescence (Ex: 340nm, Em: 460nm) Add Substrates (KYN + NADPH)->Measure Fluorescence (Ex: 340nm, Em: 460nm) Determine % Inhibition Determine % Inhibition Measure Fluorescence (Ex: 340nm, Em: 460nm)->Determine % Inhibition Data Analysis

Caption: Workflow for the fluorescence-based KMO inhibitor assay.

Detailed Protocol: The protocol is largely similar to the NADPH consumption assay, with the primary difference being the detection method. Instead of a spectrophotometer, a fluorescence plate reader is used to measure the decrease in NADPH fluorescence. This method is particularly well-suited for high-throughput screening (HTS).[5]

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the most direct and sensitive method for measuring KMO activity by quantifying the formation of the product, 3-HK, from the substrate, KYN.[6] This technique is highly specific and can be used with complex biological samples.

Workflow Diagram:

LCMS_Assay cluster_0 Enzymatic Reaction cluster_1 Sample Processing & Analysis KMO + Inhibitor KMO + Inhibitor Incubate with KYN + NADPH Incubate with KYN + NADPH KMO + Inhibitor->Incubate with KYN + NADPH Stop Reaction Stop Reaction Incubate with KYN + NADPH->Stop Reaction LC-MS/MS Analysis LC-MS/MS Analysis Stop Reaction->LC-MS/MS Analysis Quantify KYN and 3-HK Quantify KYN and 3-HK LC-MS/MS Analysis->Quantify KYN and 3-HK Data Acquisition

Caption: Workflow for the LC-MS/MS-based KMO activity assay.

Detailed Protocol:

  • Enzymatic Reaction: The initial reaction setup is similar to the biochemical assays described above.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by adding an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are then centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system to separate and quantify the amounts of KYN and 3-HK.

  • Data Analysis: The percentage of KYN converted to 3-HK is calculated, and the inhibitory effect of the compound is determined by comparing the conversion in the presence and absence of the inhibitor.

Cell-Based Assays: Assessing Inhibition in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's activity in a more physiologically relevant environment. These assays account for factors such as cell permeability, off-target effects, and metabolism of the compound.

Principle: This approach utilizes a host cell line, such as HEK293, that has been genetically engineered to stably express human KMO.[7] These cells are then treated with the test compound, and the KMO activity is measured by monitoring the conversion of exogenously added KYN to 3-HK.

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human KMO in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor for a defined period.

    • Add L-Kynurenine to the cell culture medium.

    • After incubation, collect the cell culture supernatant.

    • Analyze the supernatant using LC-MS/MS to quantify the levels of KYN and 3-HK.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of 3-HK formation against the inhibitor concentration.

Principle: To assess KMO inhibition in a more native system, primary cells that endogenously express KMO, such as human peripheral blood mononuclear cells (hPBMCs), can be used.[8] KMO expression and activity in these cells can often be enhanced by stimulation with agents like phorbol 12-myristate 13-acetate (PMA).[8]

Detailed Protocol:

  • Cell Isolation and Culture: Isolate hPBMCs from whole blood and culture them in appropriate medium.

  • Cell Stimulation: Treat the cells with PMA to induce KMO expression.[8]

  • Inhibitor Treatment and KMO Assay: The subsequent steps of inhibitor treatment, addition of L-Kynurenine, and analysis of 3-HK production by LC-MS/MS are similar to those for engineered cell lines.

Comparative Analysis of KMO Inhibition Assays

The choice of assay depends on the stage of the drug discovery process and the specific questions being addressed.

Assay Type Principle Advantages Disadvantages Typical Application
NADPH Consumption (UV) Measures decrease in NADPH absorbance at 340 nm.[2]Simple, cost-effective, widely available equipment.Lower sensitivity, potential for interference from colored compounds.Initial screening, basic IC50 determination.
Fluorescence-Based Measures decrease in NADPH fluorescence.[4]High sensitivity, suitable for HTS.[5]Potential for interference from fluorescent compounds.High-throughput screening of large compound libraries.
LC-MS/MS Directly quantifies substrate (KYN) and product (3-HK).[6]High sensitivity, high specificity, "gold standard" for accuracy.Lower throughput, requires specialized equipment and expertise.Hit validation, detailed kinetic studies, analysis of complex samples.
Engineered Cell Lines Measures KMO activity in a controlled cellular environment.[7]Provides data on cell permeability and intracellular activity.Overexpression may not reflect physiological levels.Secondary screening, lead optimization.
Primary Cells (hPBMCs) Measures KMO activity in a native cellular system.[8]High physiological relevance.Higher variability between donors, more complex to perform.Late-stage lead characterization, understanding in vivo relevance.

Comparative Potency of Known KMO Inhibitors

The observed potency of an inhibitor can vary significantly depending on the assay format. This highlights the importance of using multiple assays for a comprehensive characterization.

Inhibitor Biochemical IC50 (Human KMO) Cell-Based IC50 (HEK293-hKMO) Cell-Based IC50 (hPBMCs)
Ro 61-8048 37 nM[9]0.64 µM[10]>10 µM[8]
UPF 648 ~20 nM[8]Sub-micromolar[8]Sub-micromolar[8]
GSK180 ~6 nM[11]2.0 µM[7]2.6 µM (Primary Hepatocytes)[11]

Analysis of Comparative Data:

  • Biochemical vs. Cellular Potency: There is often a significant drop in potency when moving from a biochemical to a cell-based assay.[12] For example, GSK180 is a potent inhibitor in a biochemical assay (~6 nM) but shows reduced activity in a cell-based assay (2.0 µM).[7][11] This discrepancy can be attributed to factors such as cell membrane permeability and potential for efflux.

  • Influence of Cell Type: The potency of an inhibitor can also vary between different cell types. Ro 61-8048, for instance, is active in the sub-micromolar range in HEK293 cells expressing KMO but shows significantly lower potency in hPBMCs.[8][10] This may be due to differences in compound uptake, metabolism, or plasma protein binding in the more complex environment of primary cells.

For our hypothetical compound, This compound , a comprehensive validation would involve testing it across this panel of assays. An ideal profile would be a compound that demonstrates high potency in the biochemical assay, retains significant activity in cell-based assays, and shows a consistent inhibitory profile across different cell types, indicating good cell permeability and a robust on-target effect.

Conclusion: An Integrated Approach to KMO Inhibitor Validation

The validation of biological activity for a novel KMO inhibitor like this compound is a systematic process that requires the strategic application of multiple assay formats. Biochemical assays are indispensable for initial screening and mechanistic studies, providing a direct measure of enzyme inhibition. However, cell-based assays are crucial for understanding a compound's performance in a more physiologically relevant context, offering insights into cell permeability and potential liabilities.

  • Primary Screening: Utilize a high-throughput fluorescence-based biochemical assay to screen a compound library and identify initial hits.

  • Hit Confirmation and Potency Determination: Confirm the activity of hits using a gold-standard biochemical assay like LC-MS/MS to obtain accurate IC50 values.

  • Cellular Activity Assessment: Evaluate the most promising compounds in an engineered cell line (e.g., HEK293-hKMO) to assess cell permeability and intracellular potency.

  • Physiological Relevance: For late-stage lead compounds, validation in primary cells (e.g., hPBMCs) is essential to confirm activity in a more complex and physiologically relevant system.

By objectively comparing the data generated from this suite of assays, researchers can build a comprehensive profile of their KMO inhibitor, enabling informed decisions in the drug discovery and development process. This rigorous, multi-assay validation strategy ensures the scientific integrity of the findings and provides a solid foundation for advancing novel therapeutics for neurodegenerative and inflammatory diseases.

References

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • Mole, D. J., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]

  • Winkler, D. F., et al. (2013). Development of LC/MS/MS, high-throughput enzymatic and cellular assays for the characterization of compounds that inhibit kynurenine monooxygenase (KMO). Journal of Biomolecular Screening, 18(7), 879-889. [Link]

  • Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]

  • Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 554–560. [Link]

  • Toledo-Sherman, L. M., et al. (2015). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 22(14), 1658-1675. [Link]

  • Hutchinson, J. P., et al. (2018). Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers. British Journal of Clinical Pharmacology, 84(6), 1336-1345. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Klimczak, S., & Brown, M. (2019). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 20(21), 5349. [Link]

  • Troutman, M. D., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(1), 121–129. [Link]

  • To, V., et al. (2021). Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition. Nature Communications, 12(1), 772. [Link]

  • Fuertig, R., et al. (2016). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 120, 11-17. [Link]

  • Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?. [Link]

  • Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS discovery, 23(6), 554-560. [Link]

  • Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. [Link]

  • ResearchGate. (2020). How do you deal with multiple IC50 values determined from a single cell viability graph?. [Link]

  • El-Elimat, T., et al. (2022). Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase. Molecules, 27(19), 6296. [Link]

  • Yamagata, M. (2018). Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells. Protocols.io. [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-Monooxygenase Inhibition in Blood Ameliorates Neurodegeneration. Cell, 145(6), 863-874. [Link]

  • Forrest, C. M., et al. (2013). Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), 50577. [Link]

  • Cell Biolabs, Inc. NADP+/NADPH Assay Kit (Colorimetric). [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • Elabscience. NADP+/NADPH Colorimetric Assay Kit (WST-8). [Link]

  • Amaral, M., et al. (2016). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 502, 38-44. [Link]

  • Kalliokoski, T., et al. (2013). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]

  • Protocol of Real Time Viability Assay Using Hek293 Cell Line. [Link]

  • Reaction Biology. (2024). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-[4-(Aminomethyl)phenyl]benzonitrile-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of 2-[4-(Aminomethyl)phenyl]benzonitrile-based inhibitors, a promising scaffold targeting Lysine-Specific Demethylase 1 (LSD1). As drug development professionals know, potency is only half the story; selectivity is paramount for safety and efficacy. This document outlines the critical cross-reactivity challenges inherent to this inhibitor class, particularly concerning Monoamine Oxidases (MAOs), and presents a robust, multi-tiered experimental strategy to thoroughly de-risk these compounds.

The Selectivity Imperative: LSD1 vs. MAOs

LSD1 (also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), playing a crucial role in transcriptional regulation.[1][2] Its overexpression is implicated in numerous cancers, making it a high-value therapeutic target.[2][3] The this compound scaffold has been explored for its potential as a reversible LSD1 inhibitor.[4]

However, the catalytic mechanism and structural features of LSD1 bear a striking resemblance to two other critical FAD-dependent enzymes: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are central to neurotransmitter metabolism.[5] Unintended inhibition of MAOs by a putative LSD1 inhibitor can lead to serious off-target effects, including potential drug-drug interactions and adverse events related to neurotransmitter imbalance. Indeed, several early LSD1 inhibitors were derived from the MAO inhibitor tranylcypromine.[6][7] Therefore, a rigorous assessment of cross-reactivity against MAOs is not just a recommendation but a necessity in the development of this inhibitor class.

Signaling Pathway Context: LSD1 and MAO

The following diagram illustrates the distinct biological domains of LSD1 and the MAO enzymes. While both are amine oxidases, their localization and primary substrates are fundamentally different, highlighting the importance of selective inhibition.

cluster_nucleus Cell Nucleus cluster_mito Mitochondrion LSD1 LSD1 (KDM1A) Histone Histone H3 (H3K4me2) LSD1->Histone Demethylation Gene_Expression Altered Gene Expression Histone->Gene_Expression MAO MAO-A / MAO-B Metabolites Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin Neurotransmitters->MAO Oxidation Inhibitor 2-[4-(Aminomethyl)phenyl] benzonitrile Inhibitor Inhibitor->LSD1 Desired Target Inhibitor->MAO Potential Off-Target

Caption: Distinct roles of LSD1 in the nucleus and MAOs in mitochondria.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

To build a comprehensive selectivity profile, we advocate for a workflow that progresses from targeted biochemical assays to broad, unbiased screening, and culminates in cellular validation of target engagement. This approach ensures that both predicted and unexpected off-target activities are identified.

Experimental Workflow for Selectivity Profiling

This workflow provides a logical progression from initial enzymatic assays to in-cell validation, ensuring a thorough and reliable assessment of inhibitor selectivity.

cluster_workflow Cross-Reactivity Assessment Workflow arrow arrow A Step 1: Primary Target & Key Off-Target Biochemical Assays A_desc Measure IC50 against LSD1, MAO-A, and MAO-B. (High-throughput enzymatic assays) A->A_desc B Step 2: Broad Kinome Profiling B_desc Screen against a large panel of kinases (~400) at a fixed concentration. (e.g., Radiometric or fluorescence-based assays) B->B_desc C Step 3: Cellular Target Engagement Assay (CETSA) C_desc Confirm target binding and quantify thermal stabilization in intact cells. (LSD1, MAO-A, MAO-B, and top kinase hits) C->C_desc D Step 4: Data Synthesis & Selectivity Analysis D_desc Calculate selectivity ratios and identify liabilities. D->D_desc A_desc->B B_desc->C C_desc->D

Sources

The Benzonitrile Scaffold in Kinase Inhibition: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall druggability of a candidate molecule. Among the myriad of privileged structures, the benzonitrile moiety has emerged as a versatile and highly effective scaffold. This guide provides a comprehensive comparative analysis of the benzonitrile scaffold against other prominent scaffolds in kinase inhibition, supported by experimental data and methodological insights to inform rational drug design.

The Strategic Importance of the Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The ATP-binding site, a conserved feature across the kinome, is the primary target for most kinase inhibitors. A scaffold's role is to correctly orient the pharmacophoric elements of an inhibitor within this site to achieve high-affinity binding and effective enzymatic inhibition. An ideal scaffold should not only provide a rigid framework for optimal presentation of substituents but also contribute favorably to the molecule's physicochemical properties, such as solubility and cell permeability.

The Benzonitrile Scaffold: A Privileged Motif

The benzonitrile group, a benzene ring substituted with a cyano (-C≡N) group, offers a unique combination of properties that make it an attractive scaffold in kinase inhibitor design.

Key Physicochemical and Structural Features:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a crucial interaction within the ATP-binding pocket of many kinases.

  • Bioisostere: The nitrile group is a well-established bioisostere for various functional groups, including carbonyls and halogens. This allows for fine-tuning of electronic and steric properties to optimize binding affinity and selectivity.[1]

  • Dipole Moment: The strong dipole moment of the nitrile group can contribute to favorable dipole-dipole interactions with the kinase active site.

  • Metabolic Stability: The benzonitrile moiety is generally metabolically stable, contributing to improved pharmacokinetic profiles.

  • Synthetic Tractability: The benzonitrile scaffold is readily synthesized and modified, facilitating the exploration of structure-activity relationships (SAR).

Comparative Analysis: Benzonitrile vs. Other Prevalent Scaffolds

To understand the relative merits of the benzonitrile scaffold, it is essential to compare it with other commonly employed scaffolds in clinically successful kinase inhibitors.

Head-to-Head: Anaplastic Lymphoma Kinase (ALK) Inhibition

A compelling case study is the comparison between alectinib, a second-generation ALK inhibitor featuring a benzonitrile scaffold, and crizotinib, a first-generation inhibitor built on an aminopyridine scaffold.

FeatureAlectinib (Benzonitrile Scaffold)Crizotinib (Aminopyridine Scaffold)
Target Anaplastic Lymphoma Kinase (ALK)Anaplastic Lymphoma Kinase (ALK)
Median Progression-Free Survival (PFS) 34.8 months10.9 months
Central Nervous System (CNS) Efficacy High, due to better CNS penetrationLow, poor CNS penetration
Adverse Effects Fewer severe side effectsHigher rates of gastrointestinal and visual disturbances

Table 1: Comparison of Alectinib and Crizotinib in ALK-Positive Non-Small Cell Lung Cancer (NSCLC). [2][3][4][5]

The superior performance of alectinib can be attributed, in part, to the properties conferred by the benzonitrile scaffold. Its design allows for potent and selective inhibition of ALK, including common resistance mutations. Furthermore, the physicochemical properties of alectinib contribute to its enhanced ability to cross the blood-brain barrier, a critical advantage in treating brain metastases, a common site of progression in ALK-positive NSCLC.[3][5] In contrast, crizotinib's aminopyridine scaffold, while effective, is associated with a different side effect profile and limited CNS activity.[3][5]

A Look at Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold has been a cornerstone of first and second-generation EGFR inhibitors, such as gefitinib and erlotinib.[1][6][7][8][9][10] However, the emergence of resistance mutations has driven the development of third-generation inhibitors like osimertinib, which is based on an indole scaffold. While not a direct comparison to a benzonitrile-containing EGFR inhibitor, this evolution highlights the importance of scaffold diversification to overcome resistance. A study comparing 4-anilino-quinazoline derivatives showed that replacement of a key aniline moiety with benzonitrile led to a reduction in activity against both EGFR and HER2 kinases, indicating that the specific context of the target and the overall molecule is crucial.[1]

A meta-analysis comparing osimertinib with gefitinib demonstrated that while both are effective, osimertinib showed a higher objective response rate and a more significant impact on disease control.[11][12] This underscores the principle that no single scaffold is universally superior; rather, the optimal choice depends on the specific kinase target and the desired therapeutic profile.

Janus Kinase (JAK) Inhibition: A Tale of Two Scaffolds

The JAK family of kinases is another area where diverse scaffolds have been successfully employed. Ruxolitinib, a potent JAK1/2 inhibitor, incorporates a benzonitrile-related cyano-substituted pyrrolopyrimidine core. In contrast, tofacitinib, which preferentially inhibits JAK1/3, is built upon a distinct pyrrolo[2,3-d]pyrimidine scaffold.[13][14]

Both drugs have demonstrated clinical efficacy in various autoimmune disorders.[13] However, their differing selectivity profiles, influenced by their respective scaffolds, can lead to variations in their therapeutic applications and side-effect profiles.[15][16] For instance, the selectivity of JAK inhibitors is a key factor in mitigating off-target effects.[16][17]

Experimental Evaluation of Kinase Inhibitors: Protocols and Workflows

The objective comparison of kinase inhibitors relies on robust and standardized experimental protocols. Here, we outline key assays for characterizing the performance of inhibitors based on different scaffolds.

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18][19][20][21][22]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[18][20]

Experimental Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions mix Mix Kinase, Substrate, ATP, and Inhibitor reagents->mix incubate_kinase Incubate at RT (e.g., 60 min) mix->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read Measure Luminescence incubate_detection->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., benzonitrile-based vs. quinazoline-based). Prepare solutions of the target kinase, its specific substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test inhibitor.[20][21] Incubate at room temperature for a defined period (e.g., 60 minutes).[23]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20] Incubate at room temperature for 40 minutes.[20]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[20] Incubate at room temperature for 30-60 minutes.[20]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assays

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are essential.[24] These assays measure the inhibition of a kinase's activity within living cells.

Principle: These assays typically involve treating cells expressing the target kinase with the inhibitor and then measuring the phosphorylation of a downstream substrate using methods like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.[24]

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_analysis Lysis & Analysis seed_cells Seed Cells in a Multi-well Plate treat_inhibitor Treat Cells with Inhibitor seed_cells->treat_inhibitor incubate_cells Incubate for a Defined Period treat_inhibitor->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein analyze Analyze Substrate Phosphorylation (e.g., Western Blot, ELISA) quantify_protein->analyze

Caption: General workflow for a cell-based kinase assay.

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor across a broad panel of kinases is crucial to identify potential off-target effects and understand its mechanism of action.[19][25][26][27][28]

Principle: The inhibitor is tested at a fixed concentration against a large number of purified kinases (a "kinome scan"). The activity of each kinase in the presence of the inhibitor is measured, typically using an assay like ADP-Glo™.

Data Interpretation: The results are often visualized as a "kinome tree," where inhibited kinases are highlighted. This provides a visual representation of the inhibitor's selectivity profile. A highly selective inhibitor will only interact with a few kinases, while a less selective one will show activity against many. Understanding these off-target effects is critical, as they can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[29][30][31][32]

Signaling Pathways: The Broader Context

The ultimate goal of a kinase inhibitor is to modulate a dysregulated signaling pathway. The choice of scaffold can influence how an inhibitor interacts with the target kinase and, consequently, its effect on the downstream pathway.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Kinase Inhibitor (Benzonitrile or other scaffold) Inhibitor->Receptor

Sources

A Comparative Benchmarking Guide to the Synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the angiotensin II receptor blockers (sartans) used in the management of hypertension. The efficient and scalable synthesis of this molecule is of paramount importance in the pharmaceutical industry. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this key intermediate, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the most suitable pathway for their specific needs. We will delve into two primary strategies: a linear approach involving a sequential Suzuki coupling, bromination, and amination, and a more convergent Suzuki coupling strategy.

Route 1: The Linear Sequential Approach

This widely employed route is a three-step process commencing with the formation of the biphenyl backbone, followed by functionalization of the methyl group and subsequent introduction of the amine.

Step 1: Suzuki-Miyaura Coupling for 4'-methyl-[1,1'-biphenyl]-2-carbonitrile

The cornerstone of this route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl scaffold.[1] This reaction offers high functional group tolerance and generally proceeds in high yields.[2] The typical coupling partners are 2-bromobenzonitrile and 4-methylphenylboronic acid.

Causality of Experimental Choices: The selection of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, commonly an aqueous solution of sodium or potassium carbonate, is essential to activate the boronic acid for the transmetalation step.[3] The choice of solvent, often a biphasic system like toluene/water or an alcohol/water mixture, allows for the dissolution of both the organic substrates and the inorganic base.[4][5]

Suzuki-Miyaura Coupling 2-Bromobenzonitrile 2-Bromobenzonitrile Product 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile 2-Bromobenzonitrile->Product 4-Methylphenylboronic_acid 4-Methylphenylboronic acid 4-Methylphenylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the biphenyl core.

Step 2: Radical Bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile

The subsequent step involves the selective bromination of the benzylic methyl group to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This is typically achieved through a free radical chain reaction.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux or photochemical initiation to promote the formation of the bromine radical and facilitate the selective benzylic C-H bond halogenation. Patents also describe alternative brominating systems, such as sodium bromate with sodium pyrosulfite, which can offer high yields and purity.[6][7]

Radical Bromination Start 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Product 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Start->Product Reagents NBS / AIBN or NaBrO3 / Na2S2O5 Reagents->Product Solvent Solvent (e.g., CCl4) Solvent->Product

Caption: Benzylic bromination to form the key intermediate.

Step 3: Amination of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

The final step is the introduction of the primary amine functionality. Several methods can be employed for this conversion.

Method A: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination with ammonia.[8][9] The process involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[10]

Causality of Experimental Choices: Potassium phthalimide serves as a protected form of ammonia.[8] The phthalimide anion is a good nucleophile that displaces the bromide in an SN2 reaction. The subsequent cleavage of the N-alkylphthalimide with hydrazine hydrate is a robust method to liberate the desired primary amine.[10]

Method B: Delépine Reaction

The Delépine reaction offers an alternative route to primary amines from alkyl halides using hexamethylenetetramine (urotropine).[11][12][13][14] The reaction proceeds via the formation of a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine.[13][14]

Causality of Experimental Choices: Hexamethylenetetramine acts as the nitrogen source. The initial reaction with the alkyl halide forms a stable quaternary salt.[11] Subsequent acid hydrolysis, typically with ethanolic hydrochloric acid, cleaves the multiple C-N bonds of the hexamine cage to release the primary amine.[13]

Method C: Direct Amination with Ammonia

While potentially the most atom-economical approach, direct amination with ammonia can be challenging to control due to the potential for over-alkylation, leading to the formation of secondary and tertiary amines. However, under carefully controlled conditions, it can be a viable option.

Causality of Experimental Choices: A large excess of ammonia is typically used to favor the formation of the primary amine and minimize the reaction of the product amine with the starting alkyl halide. The reaction is often carried out in a sealed vessel under pressure to maintain a high concentration of ammonia.

Amination Routes Start 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Gabriel Gabriel Synthesis (Potassium Phthalimide, then Hydrazine) Start->Gabriel Delepine Delépine Reaction (Hexamethylenetetramine, then Acid Hydrolysis) Start->Delepine Direct Direct Amination (Excess Ammonia) Start->Direct Product 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile Gabriel->Product Delepine->Product Direct->Product

Caption: Comparison of amination strategies for the final step.

Route 2: The Convergent Suzuki-Miyaura Approach

A more convergent strategy involves performing the Suzuki-Miyaura coupling with one of the coupling partners already possessing the aminomethyl functionality, or a protected precursor thereof. This approach can potentially reduce the number of synthetic steps.

A plausible convergent route would involve the coupling of 2-bromobenzonitrile with a boronic acid derivative such as (4-(aminomethyl)phenyl)boronic acid or a suitably protected version. The synthesis of aminophenylboronic acids from their nitro precursors is a well-established process.[15]

Causality of Experimental Choices: This approach hinges on the availability and stability of the aminomethyl-functionalized boronic acid. Protecting the amine group (e.g., as an acetamide) may be necessary to prevent side reactions during the Suzuki coupling.[15] The choice of catalyst and reaction conditions would be similar to those in Route 1, with careful consideration for the compatibility of the amine functionality.

Convergent Suzuki-Miyaura 2-Bromobenzonitrile 2-Bromobenzonitrile Product 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile 2-Bromobenzonitrile->Product Aminomethylphenylboronic_acid (4-(Aminomethyl)phenyl)boronic acid (or protected derivative) Aminomethylphenylboronic_acid->Product Pd_catalyst Pd Catalyst Pd_catalyst->Product Base Base Base->Product

Caption: Convergent synthesis via a functionalized boronic acid.

Quantitative Data Summary and Comparison

ParameterRoute 1: Linear Sequential ApproachRoute 2: Convergent Suzuki Approach
Starting Materials 2-Bromobenzonitrile, 4-Methylphenylboronic acid, Brominating agent, Aminating agent2-Bromobenzonitrile, (4-(Aminomethyl)phenyl)boronic acid (or protected)
Number of Steps 31 (plus synthesis of boronic acid)
Reported Yields Suzuki: High; Bromination: 89-92%[6][7]; Amination: VariableDependent on boronic acid synthesis and coupling efficiency
Key Advantages Well-established and documented, readily available starting materials, modular.Potentially shorter overall sequence, may avoid handling of lachrymatory bromomethyl intermediate.
Key Disadvantages Longer linear sequence, use of potentially hazardous brominating agents, potential for over-alkylation in direct amination.Availability and cost of the functionalized boronic acid, potential for amine-related side reactions during coupling.
Scalability Demonstrated on an industrial scale.Potentially scalable, dependent on the efficiency of the boronic acid synthesis.

Experimental Protocols

Route 1: Linear Sequential Approach

Step 1: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile [4][5]

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 equiv), 4-methylphenylboronic acid (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable solvent system, such as a 4:1 mixture of toluene and water.

  • Add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile [6]

  • Dissolve 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv) in a suitable solvent such as ethyl acetate.

  • In a separate vessel, prepare a solution of sodium bromate (e.g., 3.0 equiv) in water.

  • Cool the biphenyl solution to 0 °C and add the sodium bromate solution.

  • Slowly add a solution of sodium pyrosulfite (e.g., 1.6 equiv) in water, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to 15 °C and stir for 5 hours.

  • The product precipitates from the reaction mixture. Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum.

  • The purity of the product can be assessed by HPLC. Reported yields are in the range of 89-92% with high purity.[6][7]

Step 3: Synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile via Gabriel Synthesis [8][10]

  • Suspend potassium phthalimide (1.1 equiv) in a polar aprotic solvent such as DMF.

  • Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv) in DMF to the suspension.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and add hydrazine hydrate (1.5-2.0 equiv).

  • Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with dilute HCl.

  • Filter off the precipitate and wash it with water.

  • Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Conclusion

The synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile can be effectively achieved through several routes, with the linear sequential approach being the most extensively documented and industrially applied. The choice between the linear and convergent strategies will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory. The Gabriel and Delépine reactions offer reliable and high-yielding methods for the final amination step in the linear approach, effectively mitigating the issue of over-alkylation. The convergent Suzuki approach presents an elegant alternative, though its practicality is contingent on the efficient synthesis of the requisite aminomethyl-functionalized boronic acid. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision on the optimal synthetic strategy for their objectives.

References

  • A kind of preparation method of 4 amino phenyl boronic acid deriv
  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. EP1025114A1.
  • Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. The Royal Society of Chemistry. [Link]

  • Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. CN102791678A.
  • Delepine reaction. Organic Chemistry Portal. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. ResearchGate. [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences. [Link]

  • Synthesis of Alpha-Aminomethyl Derivatives of beta-phenyltetrahydrofuran-2-one. PubMed. [Link]

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

  • Delépine reaction. Sciencemadness Wiki. [Link]

  • Delépine Reaction. Organic Reactions. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

  • Delépine amine synthesis. ResearchGate. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University Research Repository. [Link]

  • Gabriel Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • Process for the prepar
  • Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • Delépine reaction. Sciencemadness Wiki. [Link]

  • Synthesis of Alpha-Aminomethyl Derivatives of beta-phenyltetrahydrofuran-2-one. PubMed. [Link]

  • Delépine Reaction. Organic Reactions. [Link]

  • N-carbamylglutamate enhances ammonia detoxification in a patient with decompensated methylmalonic aciduria. PubMed. [Link]

  • An experimental study of ammonium intoxication. (1959). SciSpace. [Link]

Sources

A Comparative Guide to Structural Analogs of 2-[4-(Aminomethyl)phenyl]benzonitrile as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of structural analogs of 2-[4-(aminomethyl)phenyl]benzonitrile, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The objective is to elucidate the structure-activity relationships (SAR) of this chemical scaffold and to provide a comprehensive overview of their bioactivity, supported by experimental data and protocols.

Introduction: The Significance of IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, thereby enabling cancer cells to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with several small molecule inhibitors being investigated in clinical trials.[2][3] The compound this compound represents a key chemical scaffold for the development of potent and selective IDO1 inhibitors.

The this compound Scaffold: A Foundation for Potent IDO1 Inhibition

The this compound scaffold possesses the key structural features for effective IDO1 inhibition. The biphenyl core provides a rigid framework for optimal positioning within the enzyme's active site, while the aminomethyl group and the nitrile moiety are crucial for interactions with key residues and the heme cofactor.

Structure-Activity Relationship (SAR) of Analogs

While specific, publicly available SAR studies on a broad series of direct analogs of this compound are limited, analysis of related compounds and general principles of IDO1 inhibitor design allow for the extrapolation of key SAR trends. Modifications can be systematically explored at three key positions: the aminomethyl group, the biphenyl core, and the nitrile group.

Modifications of the Aminomethyl Group

The basicity and steric bulk of the aminomethyl group are critical for its interaction with the enzyme. It is hypothesized that this group forms a key salt bridge with a glutamic acid residue in the active site.

ModificationRationaleExpected Impact on Bioactivity
N-alkylation (Methyl, Ethyl) To probe the steric tolerance of the binding pocket.A slight decrease in potency may be observed due to increased steric hindrance.
N-acetylation To neutralize the basicity of the amine.A significant decrease in potency is expected, highlighting the importance of the ionic interaction.
Replacement with other basic groups (e.g., guanidine) To explore alternative interactions with the acidic residue.Potency may be retained or enhanced if the geometry and pKa of the new group are optimal for binding.
Modifications of the Biphenyl Core

Substitution on the phenyl rings can influence the compound's electronic properties, solubility, and steric fit within the active site.

ModificationRationaleExpected Impact on Bioactivity
Introduction of electron-withdrawing groups (e.g., -F, -Cl) To modulate the electronic properties and potentially enhance binding through halogen bonding.Potency may be enhanced, depending on the position of the substituent.
Introduction of electron-donating groups (e.g., -OCH3) To increase electron density and potentially improve hydrophobic interactions.The effect on potency is variable and position-dependent.
Alteration of the biphenyl linkage (e.g., introduction of a linker) To modify the torsional angle between the phenyl rings and optimize the fit in the binding pocket.Changes in potency will depend on the nature and length of the linker.
Modifications of the Nitrile Group

The nitrile group is a key pharmacophoric feature in many IDO1 inhibitors, likely involved in coordinating with the heme iron or forming hydrogen bonds.

ModificationRationaleExpected Impact on Bioactivity
Replacement with other heme-coordinating groups (e.g., imidazole, triazole) To explore alternative interactions with the heme cofactor.Potency may be retained or improved if the new group is a superior heme ligand.
Replacement with bioisosteres (e.g., tetrazole) To maintain similar electronic and steric properties while potentially improving metabolic stability.Bioactivity is likely to be retained if the bioisostere effectively mimics the nitrile group's interactions.
Removal of the nitrile group To assess its necessity for inhibitory activity.A significant loss of potency is anticipated, confirming its crucial role in binding.

Comparative Bioactivity Data

CompoundScaffoldhIDO1 IC50 (nM)Reference
EpacadostatHydroxyamidine72[3]
Navoximod (NLG-919)Imidazoisoindole69[1]
BMS-986205Unknown~2[1]
Compound 3a 1,2,3-Triazole750[4]
Compound 14e 1,2,3-Triazole3630[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors.

In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1.

Methodology:

  • Enzyme Preparation: Recombinant human IDO1 is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (reducing agent), and methylene blue (cofactor).

  • Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Enzyme Initiation: The reaction is initiated by the addition of the IDO1 enzyme.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

  • Kynurenine Detection: The amount of kynurenine produced is quantified by measuring the absorbance at 321 nm after conversion from N-formylkynurenine.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of IDO1 activity (IC50) is calculated from the dose-response curve.

Cellular IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

  • Cell Culture: Human cancer cells that express IDO1 upon stimulation (e.g., HeLa or A375 cells) are cultured in appropriate media.

  • IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Inhibitor Treatment: The cells are then treated with the test compounds at various concentrations in the presence of L-tryptophan.

  • Incubation: The cells are incubated for a further 24-48 hours.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS.

  • EC50 Determination: The effective concentration of the inhibitor that causes 50% inhibition of kynurenine production (EC50) is determined.

Signaling Pathway and Experimental Workflow Diagrams

IDO1-Mediated Immune Suppression Pathway

IDO1_Pathway cluster_inhibition Inhibition Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Catabolism T_Cell T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell Inhibits Proliferation Induces Apoptosis Treg Regulatory T-Cell (Treg) (Immunosuppressive) Kynurenine->Treg Promotes Differentiation Immune_Evasion Immune Evasion T_Cell->Immune_Evasion Treg->Immune_Evasion Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulation Inhibitor This compound & Analogs Inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway leading to immune suppression and the point of intervention by inhibitors.

IDO1 Inhibition Assay Workflow

Assay_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis A1 Prepare Reaction Mixture (Buffer, L-Trp, Cofactors) A2 Add Test Compound A1->A2 A3 Initiate with Recombinant IDO1 A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction (TCA) A4->A5 A6 Measure Kynurenine (Absorbance at 321 nm) A5->A6 C1 Calculate % Inhibition A6->C1 B1 Culture IDO1-inducible Cancer Cells B2 Induce IDO1 with IFN-γ B1->B2 B3 Treat with Test Compound & L-Trp B2->B3 B4 Incubate for 24-48h B3->B4 B5 Collect Supernatant B4->B5 B6 Measure Kynurenine (Colorimetric or LC-MS) B5->B6 B6->C1 C2 Determine IC50/EC50 C1->C2

Caption: A streamlined workflow for both in vitro and cellular IDO1 inhibition assays.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the design of novel and potent IDO1 inhibitors. While comprehensive SAR data for a wide range of its direct analogs is not extensively published, the principles outlined in this guide provide a rational basis for further medicinal chemistry efforts. Future work should focus on the systematic synthesis and biological evaluation of analogs to build a robust SAR dataset. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation IDO1 inhibitors for cancer immunotherapy.

References

  • Röhrig, U. F., et al. (2019). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Journal of Medicinal Chemistry, 62(12), 5689-5713. [Link]

  • Hou, Y., et al. (2022). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Maleki, S., et al. (2021). Natural Product-Inspired Pyranonaphthoquinone Inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO-1). Molecules, 26(15), 4487. [Link]

  • Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

  • Yin, W., et al. (2021). IDO1/TDO dual inhibitor RY103 targets Kyn-AhR pathway and exhibits preclinical efficacy on pancreatic cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]

  • Prombhut, A., et al. (2021). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Mahidol University Journal of Pharmaceutical Sciences, 48(4), 263-275. [Link]

  • Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6801. [Link]

  • Keyes, R. F., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC medicinal chemistry, 12(10), 1735-1742. [Link]

  • Sugimoto, H., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1010-1014. [Link]

  • Wu, J. S., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Mission Therapeutics Ltd. (2020). Substituted cyanopyrrolidines with activity as usp30 inhibitors. WO2020212351A1.
  • Li, Y., et al. (2017). Identification and Preliminary Structure-Activity Relationships of 1-Indanone Derivatives as Novel indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Bioorganic & medicinal chemistry letters, 27(14), 3121-3125. [Link]

  • Che, Y., et al. (2025). A patent review of IDO1 inhibitors for cancer (2023 - present): an update. Expert Opinion on Therapeutic Patents, 1-13. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

  • Che, Y., et al. (2025). A patent review of IDO1 inhibitors for cancer (2023 – present): an update. Expert Opinion on Therapeutic Patents, 1-13. [Link]

  • Keyes, R. F., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC medicinal chemistry, 12(10), 1735-1742. [Link]

  • Mission Therapeutics Ltd. (2017).
  • Hou, Y., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6543. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

Sources

Unambiguous Structural Confirmation of 2-[4-(Aminomethyl)phenyl]benzonitrile: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and unequivocal structural determination of newly synthesized compounds is a cornerstone of scientific rigor. This guide, designed for the discerning researcher, provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 2-[4-(Aminomethyl)phenyl]benzonitrile. We will navigate the causal logic behind experimental choices, present detailed protocols, and objectively compare the power of 2D NMR with alternative analytical techniques, supported by experimental data and authoritative references.

The Challenge: Positional Isomerism in Biphenyl Scaffolds

The synthesis of substituted biphenyls, a common scaffold in medicinal chemistry, often yields a mixture of positional isomers. In the case of this compound, the key challenge lies in definitively confirming the ortho substitution of the cyano group on one phenyl ring and the para substitution of the aminomethyl group on the other. While 1D ¹H and ¹³C NMR provide initial clues, signal overlap and complex coupling patterns in the aromatic region can preclude an unambiguous assignment. This is where the power of 2D NMR becomes indispensable.

The 2D NMR Solution: A Connectivity Roadmap

Two-dimensional NMR spectroscopy provides a detailed map of atomic connectivity within a molecule by correlating nuclear spins through chemical bonds. The synergistic application of COSY, HSQC, and HMBC experiments offers a self-validating system for the complete and confident structural assignment of this compound.

Experimental Protocol: A Self-Validating Workflow

The following is a detailed, step-by-step methodology for the acquisition of 2D NMR data for the structural confirmation of this compound.

Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.[1]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and identify the chemical shifts of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] This is crucial for tracing the connectivity of protons within each aromatic ring and the aminomethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[3] This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[3] This is the key experiment for connecting the different fragments of the molecule, such as linking the aminomethyl group to its phenyl ring and, most importantly, establishing the connection between the two phenyl rings.

Caption: A typical workflow for 2D NMR-based structure elucidation.

Data Interpretation: Assembling the Structural Puzzle

Expected ¹H and ¹³C NMR Data (Predicted):

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₂ (aminomethyl)~3.9~45
Aromatic CHs7.3 - 7.8125 - 145
Quaternary C (C-CN)-~110
Quaternary C (CN)-~118
Quaternary C (biphenyl link)-~140-145

COSY Analysis:

The COSY spectrum will reveal two independent spin systems in the aromatic region, corresponding to the four protons on the aminomethyl-substituted ring and the four protons on the cyano-substituted ring. Additionally, a correlation between the NH₂ protons (if visible) and the CH₂ protons of the aminomethyl group may be observed.

HSQC Analysis:

The HSQC spectrum will provide direct correlations between each aromatic proton and its attached carbon, as well as the correlation between the CH₂ protons of the aminomethyl group and its corresponding carbon. This allows for the definitive assignment of all protonated carbons.

HMBC Analysis: The Decisive Connections

The HMBC spectrum is the cornerstone of this structural proof. Key long-range correlations will definitively establish the connectivity of the entire molecule.

Caption: Key predicted HMBC correlations for structural confirmation.

  • Connecting the Aminomethyl Group: The protons of the CH₂ group will show correlations to the two adjacent aromatic carbons (²J) and the ipso-carbon of that ring (³J).

  • Confirming the Biphenyl Linkage: Crucially, protons on one ring will show long-range correlations to carbons on the other ring. For instance, the protons ortho to the biphenyl linkage on the aminomethyl-substituted ring will correlate to the ipso-carbon of the cyano-substituted ring.

  • Placing the Cyano Group: The protons on the cyano-substituted ring will show correlations to the quaternary carbon bearing the cyano group, confirming its position.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to other common structural elucidation techniques.

Technique Advantages Disadvantages Applicability to this compound
2D NMR - Provides a complete and unambiguous connectivity map. - Non-destructive. - Relatively fast data acquisition with modern instruments.- Requires a relatively large amount of pure sample (mg scale).[4] - Can be complex to interpret for very large or symmetric molecules.Excellent: The most definitive method for confirming the specific positional isomers.
X-ray Crystallography - Provides the absolute 3D structure with high precision.[5] - Can distinguish between isomers.- Requires a suitable single crystal, which can be difficult and time-consuming to grow. - The solid-state structure may not represent the solution-state conformation.Excellent (if a crystal can be obtained): Provides definitive proof of structure. A crystal structure for the related compound [1,1'-biphenyl]-2,2'-dicarbonitrile has been reported, suggesting this is a feasible approach.[6]
Mass Spectrometry (MS) - Provides accurate molecular weight and elemental composition (HRMS). - Fragmentation patterns can offer structural clues.[7] - Highly sensitive (sub-picomole).- Does not directly provide connectivity information. - Isomers often have identical mass and similar fragmentation patterns, making differentiation difficult.Good for confirmation of molecular formula, but poor for definitive isomer differentiation. Fragmentation of the benzylic amine may occur, but this is unlikely to provide unambiguous information about the substitution pattern on the other ring.[8][9]

Synthesis of this compound

A plausible synthetic route to the target compound involves a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by functional group manipulation.

Caption: A plausible synthetic pathway to the target molecule.

A key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, can be synthesized from 4'-methyl-[1,1'-biphenyl]-2-carbonitrile via radical bromination.[10] The final conversion to the primary amine can be achieved through various methods, such as the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation, followed by hydrazinolysis to release the free amine.[3][4]

Conclusion: The Definitive Power of 2D NMR

For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, stands as the most robust and self-validating analytical technique. It provides a complete and detailed connectivity map of the molecule, allowing for the definitive assignment of all atoms and the confident differentiation between positional isomers. While other techniques such as X-ray crystallography and mass spectrometry provide valuable complementary information, 2D NMR offers an unparalleled level of structural detail from a solution-state sample, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Choi, H. D., & Lee, S. (2015). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o430. [Link]

  • Total assignment of the 1H and 13C NMR spectra of new 1‐phenyl‐ and 1‐cyano‐substituted 3,3‐dimethyl‐2‐thiatricyclo[3.2.1.16,8]nonane 2,2‐dioxide through the application of two‐dimensional NMR techniques. (2025, August 6). ResearchGate. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'. (n.d.).
  • New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. (n.d.). The Royal Society of Chemistry. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • Fragmentation in Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

  • New Practical Syntheses of 4′-Methylbiphenyl-2-carbonitrile and -2-carbaldehyde. (n.d.). Sci-Hub. [Link]

  • X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). (n.d.). ResearchGate. [Link]

  • How to reference 1D and 2D NMR spectra? … Part 3. (2008, September 3). ACD/Labs. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025, August 10). ResearchGate. [Link]

  • X‐ray crystal structures of a) (S)‐1, b) (S)‐2, c) Δ‐(S)‐3, and d). (n.d.). ResearchGate. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. (n.d.). ChemRxiv. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • Process for producing 4-bromomethylbiphenyl compounds. (n.d.). European Patent Office. [Link]

  • ESI for. (n.d.). The Royal Society of Chemistry. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

Sources

A Head-to-Head In Silico Docking Comparison of Novel 2-[4-(Aminomethyl)phenyl]benzonitrile Derivatives Targeting Aurora B Kinase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the rational design of potent and selective kinase inhibitors remains a cornerstone of targeted therapy development.[1][2][3] Aurora B kinase, a key regulator of mitosis, represents a high-value target for anticancer agents due to its frequent overexpression in various tumor types.[4] This guide presents a comprehensive in silico docking comparison of a focused series of novel 2-[4-(aminomethyl)phenyl]benzonitrile derivatives designed to inhibit Aurora B kinase. We will delve into the causality behind the experimental choices in a typical structure-based drug design workflow, present detailed protocols, and analyze the comparative binding energetics and interaction patterns of these potential inhibitors.

The Rationale for Targeting Aurora B Kinase with Benzonitrile Scaffolds

Aurora B kinase plays a pivotal role in critical mitotic events, including chromosome condensation and segregation, and cytokinesis.[4] Its deregulation can lead to aneuploidy, a hallmark of many cancers. Therefore, inhibiting Aurora B is a promising strategy to induce mitotic arrest and subsequent apoptosis in cancer cells. The this compound scaffold was selected as a promising starting point for inhibitor design. The benzonitrile moiety is a versatile pharmacophore found in numerous approved drugs and clinical candidates, often engaging in crucial hydrogen bonding and hydrophobic interactions within protein active sites. The aminomethylphenyl portion provides a vector for introducing diverse chemical functionalities to probe the various sub-pockets of the kinase active site and optimize binding affinity and selectivity.

A Validated In Silico Docking Workflow: A Step-by-Step Guide

To ensure the scientific integrity of our comparative analysis, we will follow a robust and validated in silico molecular docking protocol. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Acquisition (e.g., PDB ID: 4AF3 for Aurora B) ProtPrep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep GridGen Grid Generation (Define binding site) ProtPrep->GridGen Prepared Protein LigPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (Flexible ligand, rigid protein) LigPrep->Docking Prepared Ligands GridGen->Docking Scoring Scoring & Ranking (Binding energy calculation) Docking->Scoring Analysis Pose Analysis (Interaction analysis) Scoring->Analysis SAR SAR Analysis->SAR Structure-Activity Relationship

Caption: A typical workflow for structure-based drug design using molecular docking.

Experimental Protocol: In Silico Docking of this compound Derivatives against Aurora B Kinase

1. Protein Preparation:

  • Objective: To prepare the Aurora B kinase crystal structure for docking by correcting for missing atoms, adding hydrogen atoms, and assigning appropriate charges.

  • Procedure:

    • The X-ray crystal structure of human Aurora B kinase in complex with the inhibitor VX-680 was obtained from the Protein Data Bank (PDB ID: 4AF3).[6][7]

    • All water molecules and co-crystallized ligands, except for the essential cofactor (if any), were removed from the protein structure.

    • Hydrogen atoms were added to the protein, and the protonation states of ionizable residues were assigned assuming a physiological pH of 7.4.

    • Partial atomic charges were assigned using a standard force field (e.g., AMBER or CHARMM).

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the this compound derivatives.

  • Procedure:

    • The 2D structures of the derivatives were sketched using a chemical drawing program.

    • These 2D structures were converted to 3D structures.

    • The geometry of each ligand was optimized, and partial charges were assigned using a suitable force field.

3. Molecular Docking:

  • Objective: To predict the binding mode and estimate the binding affinity of each derivative within the Aurora B kinase active site.

  • Procedure:

    • The binding site was defined as a grid box centered on the co-crystallized inhibitor VX-680.

    • A molecular docking program (e.g., AutoDock, Glide, or GOLD) was used to perform the docking calculations. The ligands were treated as flexible, while the protein was kept rigid.

    • The docking algorithm explores various conformations and orientations of each ligand within the binding site.

    • A scoring function was used to estimate the binding affinity (typically in kcal/mol) for each generated pose. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and interactions of the derivatives to understand the structure-activity relationship (SAR).

  • Procedure:

    • The predicted binding poses of the top-ranked derivatives were visually inspected.

    • The key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between each ligand and the active site residues of Aurora B kinase were identified and analyzed.

Comparative Analysis of Docking Results

A series of five hypothetical this compound derivatives with varying substitutions were docked into the ATP-binding site of Aurora B kinase. The parent compound (APB-001) serves as our baseline.

G cluster_scaffold Core Scaffold: this compound cluster_derivatives Derivatives img_scaffold img_scaffold APB001 APB-001 (R = H) APB002 APB-002 (R = CH3) APB003 APB-003 (R = OCH3) APB004 APB-004 (R = Cl) APB005 APB-005 (R = CF3)

Sources

A Technical Guide to the Positional Isomerism and Efficacy of (Aminomethyl)phenyl-benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Even subtle changes, such as the position of a functional group on an aromatic ring, can profoundly impact efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 2-[4-(aminomethyl)phenyl]benzonitrile and its structural isomers, offering insights into their potential therapeutic applications and the underlying structure-activity relationships (SAR). While direct comparative studies on these specific isomers are limited, this guide synthesizes data from analogous compounds to provide a predictive framework for their relative efficacy and outlines the experimental methodologies required for their empirical evaluation.

Introduction: The Significance of the Benzonitrile Scaffold and Positional Isomerism

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. Its presence is noted in a variety of clinically approved drugs and investigational agents. The aminomethylphenyl group, in turn, provides a basic center that can engage in crucial interactions with biological targets and influence physicochemical properties such as solubility.

The relative positioning of the aminomethyl group on the phenyl ring (ortho, meta, or para to the point of attachment to the benzonitrile) creates structural isomers with distinct three-dimensional shapes and electronic distributions. These differences can dictate how the molecule fits into a binding pocket and interacts with key amino acid residues, ultimately determining its biological activity.

Structural Isomers of 2-(Aminomethyl)phenyl]benzonitrile

The three structural isomers that are the focus of this guide are:

  • This compound (para-isomer): The aminomethyl group is positioned at the para-position of the phenyl ring.

  • 2-[3-(Aminomethyl)phenyl]benzonitrile (meta-isomer): The aminomethyl group is at the meta-position.

  • 2-[2-(Aminomethyl)phenyl]benzonitrile (ortho-isomer): The aminomethyl group is at the ortho-position.

G cluster_0 Structural Isomers para This compound (para-isomer) meta 2-[3-(Aminomethyl)phenyl]benzonitrile (meta-isomer) ortho 2-[2-(Aminomethyl)phenyl]benzonitrile (ortho-isomer)

Caption: The three structural isomers of 2-[(aminomethyl)phenyl]benzonitrile.

Predicted Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

Table 1: Predicted Efficacy Comparison of (Aminomethyl)phenyl-benzonitrile Isomers Based on SAR Principles

Isomer PositionPredicted Relative ActivityRationale based on Analogous CompoundsPotential Therapeutic Target(s)
Para Potentially HighIn many classes of inhibitors, para-substitution allows the functional group to extend into a solvent-exposed region or a specific sub-pocket of the binding site, often leading to optimal interactions. For example, in some kinase inhibitors, para-substituents are crucial for activity.Kinases, Proteases, GPCRs
Meta Potentially Moderate to HighMeta-substitution can orient the functional group in a different vector, which may be advantageous for interacting with residues deeper within a binding pocket. The change in angle can lead to a different binding mode and potentially improved selectivity.Kinases, Proteases, GPCRs
Ortho Potentially Low to ModerateOrtho-substitution can lead to steric hindrance, potentially forcing the two phenyl rings out of planarity. This can disrupt optimal binding by preventing the molecule from adopting the necessary conformation to fit into the active site. However, in some cases, this steric effect can be exploited to achieve selectivity.Kinases, Proteases, GPCRs

It is crucial to emphasize that these are predictions based on general SAR principles and findings from related but not identical chemical series. Empirical testing is essential to validate these hypotheses.

Potential Therapeutic Applications and Relevant Experimental Protocols

Based on the known activities of benzonitrile-containing molecules, the isomers of 2-[(aminomethyl)phenyl]benzonitrile could be investigated for several therapeutic applications. Below are detailed protocols for assays relevant to these potential applications.

Anticancer Activity

Benzonitrile derivatives have been explored as anticancer agents. A standard method to assess the cytotoxic potential of these compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ortho, meta, and para isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Allow Adhesion Treat Add Serial Dilutions of Isomers Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Compound Exposure AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Metabolic Conversion Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Isomers) Incubate Pre-incubate Enzyme and Isomers Start->Incubate Allow Binding Initiate Add Fluorogenic Substrate Incubate->Initiate Start Reaction Measure Kinetic Fluorescence Reading Initiate->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: General workflow for a fluorescence-based enzyme inhibition assay.

Synthesis of (Aminomethyl)phenyl-benzonitrile Isomers

The synthesis of these isomers can be achieved through a multi-step process, typically involving a Suzuki coupling followed by reduction of a nitrile or a related functional group.

G cluster_synthesis General Synthetic Route A 2-Bromobenzonitrile C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid (with protected aminomethyl precursor) B->C D Coupled Product C->D E Deprotection / Reduction D->E F Final Isomer E->F

Caption: A generalized synthetic pathway for the target isomers.

Conclusion and Future Directions

The positional isomerism of the aminomethyl group in 2-[(aminomethyl)phenyl]benzonitriles is predicted to have a significant impact on their biological efficacy. While direct comparative data is currently lacking, SAR principles from related compound series suggest that the para- and meta-isomers are more likely to exhibit potent activity than the sterically hindered ortho-isomer.

To definitively elucidate the comparative efficacy of these molecules, it is imperative that they are synthesized and evaluated side-by-side in a panel of relevant biological assays, such as those detailed in this guide. Such studies will not only provide valuable data for the drug discovery community but also contribute to a deeper understanding of the structure-activity relationships governing this important chemical scaffold.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Kumar, A., & Kumar, S. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 10. [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[4-(Aminomethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-[4-(Aminomethyl)phenyl]benzonitrile, for which extensive safety data may not be readily available, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical analogy and risk mitigation, to ensure the well-being of laboratory personnel.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, by examining the known hazards of structurally similar compounds—such as 4-aminobenzonitrile and benzonitrile—we can establish a robust framework for safe handling protocols. The presence of the benzonitrile and aminomethylphenyl moieties suggests potential hazards that necessitate stringent protective measures.

Understanding the Risks: A Proactive Stance on Safety

The primary hazards associated with compounds structurally related to this compound include toxicity if swallowed or in contact with skin, skin and eye irritation, and potential for respiratory tract irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Hazard Profile of Analogous Compounds
HazardAssociated Compound(s)Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) 4-Aminobenzonitrile, BenzonitrileHarmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][4]
Skin Corrosion/Irritation 4-Aminobenzonitrile, BenzonitrileCauses skin irritation.[1][2][3]
Serious Eye Damage/Irritation 4-AminobenzonitrileCauses serious eye irritation.[1][2]
Respiratory Irritation 4-AminobenzonitrileMay cause respiratory irritation.[2][5]
Genetic Defects 4-AminobenzonitrileSuspected of causing genetic defects.[4]
Aquatic Toxicity 4-AminobenzonitrileHarmful to aquatic life with long-lasting effects.[4]

Core Protective Measures: Your First Line of Defense

A proactive approach to safety begins with the consistent and correct use of fundamental PPE. For all procedures involving this compound, the following should be considered the minimum standard of protection.

Hand Protection: The Critical Barrier

Given the potential for dermal toxicity and irritation, selecting the appropriate gloves is paramount.[1][2] Nitrile gloves are often a suitable choice for handling a variety of chemicals and offer good resistance to bases, oils, and many solvents.[6]

Protocol for Glove Selection and Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.

  • Proper Donning and Doffing: Ensure hands are clean and dry before putting on gloves. When removing, avoid touching the outer surface of the glove with bare skin.

  • Regular Replacement: Change gloves frequently, especially if they become contaminated or after extended use.

  • Double Gloving: For procedures with a higher risk of splashing or direct contact, wearing two pairs of gloves provides an additional layer of protection.

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for serious eye irritation necessitates robust eye and face protection.[1][2]

  • Safety Glasses with Side Shields: For low-risk procedures involving small quantities, safety glasses with side shields are the minimum requirement.[7]

  • Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are essential.[1][7]

  • Face Shield: In conjunction with chemical splash goggles, a face shield offers an additional layer of protection for the entire face from splashes of hazardous liquids.[7]

Protective Clothing: Minimizing Skin Exposure

A laboratory coat is a fundamental component of protective clothing, but the specific nature of the work may require more specialized attire.

  • Laboratory Coat: A flame-resistant lab coat, properly fastened, should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For tasks with a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a significant risk of widespread contamination, disposable coveralls may be necessary.[8]

Respiratory Protection: A Considered Approach

Given that related compounds can cause respiratory irritation, respiratory protection should be considered, particularly when handling powders or generating aerosols.[2][5]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Respirator Selection: If engineering controls are insufficient to minimize exposure to dust or aerosols, a NIOSH-approved respirator may be required. The type of respirator will depend on the specific procedure and a thorough risk assessment.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Use a spatula for solid transfers and a calibrated pipette for liquids.

  • Reaction Setup: When setting up a reaction, ensure all glassware is properly secured and that the reaction vessel is adequately contained.

  • Post-Handling: After handling is complete, decontaminate the work area and any equipment used.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill according to established laboratory procedures.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[9][10]

Visualizing Safety: A Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the handling task.

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE Start Start: Handling this compound RiskAssessment Assess Task: - Scale of operation - Potential for splash/aerosol - Duration of exposure Start->RiskAssessment LowRisk Low Risk (e.g., small scale, contained) RiskAssessment->LowRisk Low ModerateRisk Moderate Risk (e.g., potential for splash) RiskAssessment->ModerateRisk Moderate HighRisk High Risk (e.g., large scale, open transfer) RiskAssessment->HighRisk High PPE_Low Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields LowRisk->PPE_Low PPE_Moderate Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield (as needed) ModerateRisk->PPE_Moderate PPE_High Maximum PPE: - Chemical Resistant Suit/Apron - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Respiratory Protection HighRisk->PPE_High

Caption: PPE Selection Workflow based on Task Risk Assessment.

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed any chemical compound, is predicated on a deeply ingrained culture of safety. By understanding the potential hazards, diligently employing the appropriate personal protective equipment, and adhering to established protocols for operations and disposal, we can mitigate risks and ensure a safe and productive research environment. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with site-specific training and a continuous commitment to safety awareness.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Aminomethyl)phenyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Aminomethyl)phenyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.